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  • Product: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
  • CAS: 55356-46-2

Core Science & Biosynthesis

Foundational

High-Resolution NMR Spectral Analysis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: A Technical Guide for Structural Elucidation

Executive Summary Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1] is a highly versatile β -keto ester utilized extensively in medicinal chemistry and drug development. The molecule features two critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1] is a highly versatile β -keto ester utilized extensively in medicinal chemistry and drug development. The molecule features two critical pharmacophores: a morpholine ring, which acts as a hydrogen bond acceptor and enhances aqueous solubility, and a β -keto ester backbone, which serves as a bifunctional electrophile for the synthesis of complex heterocycles (e.g., pyrazoles, pyrimidines).

For researchers synthesizing this intermediate, precise structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide provides an in-depth, predictive analysis of the 1 H and 13 C NMR spectral data, grounded in established chemical shift additivity rules and empirical data of analogous compounds[2]. Furthermore, it establishes a self-validating experimental protocol to ensure uncompromising data integrity.

Structural Deconstruction & Electronic Causality

To accurately interpret the NMR spectra of this compound, one must understand the opposing electronic effects governing its spin systems. The molecule can be fragmented into three interacting domains:

  • The Morpholine Ring (+M Effect): The nitrogen atom of the morpholine ring is directly conjugated with the phenyl system. Its lone pair donates electron density into the aromatic ring via a strong positive mesomeric (+M) effect. This significantly shields the ortho carbons and protons, shifting their resonances upfield[3].

  • The β -Keto Ester Core (-M Effect): The ketone carbonyl is a strong electron-withdrawing group. It exerts a negative mesomeric (-M) effect on the phenyl ring, deshielding the adjacent ortho protons and shifting them downfield[3]. Additionally, the methylene bridge (-CH 2​ -) is flanked by two carbonyls, resulting in a highly deshielded aliphatic singlet.

  • Keto-Enol Tautomerism: While β -keto esters can exist as a tautomeric mixture, aryl-substituted β -keto esters predominantly favor the keto form (>90%) in non-polar solvents like CDCl 3​ [3]. The data provided below reflects this dominant keto tautomer.

G cluster_0 Structural Domains Molecule Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Morpholine Morpholine Ring (+M Effect) Molecule->Morpholine Phenyl Phenyl Ring (A2B2 System) Molecule->Phenyl BetaKeto Beta-Keto Ester (Tautomeric Core) Molecule->BetaKeto H_NMR 1H NMR Spin Systems Morpholine->H_NMR 2x Multiplets C_NMR 13C NMR Resonances Morpholine->C_NMR C-O, C-N Phenyl->H_NMR 2x Doublets Phenyl->C_NMR C-Ar BetaKeto->H_NMR Singlet (CH2) Qt/Tr (Ethyl) BetaKeto->C_NMR C=O (Ketone/Ester)

Structural fragmentation and corresponding NMR spin-system mapping.

Quantitative Spectral Data

The following tables summarize the theoretical chemical shifts ( δ ), multiplicities, and integrations for the compound, assuming acquisition in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Causality
1.25 Triplet (t)7.13H-OCH 2​ CH 3​ : Standard ethyl ester methyl group.
3.33 Multiplet (m)-4HMorpholine N-CH 2​ - : Shielded relative to the O-CH 2​ due to lower electronegativity of nitrogen[2].
3.85 Multiplet (m)-4HMorpholine O-CH 2​ - : Deshielded by the adjacent oxygen atom.
3.93 Singlet (s)-2H-CO-CH 2​ -CO- : Highly deshielded by two adjacent carbonyl groups.
4.20 Quartet (q)7.12H-OCH 2​ CH 3​ : Deshielded by the ester oxygen.
6.87 Doublet (d)9.02HPhenyl H-3', H-5' : Strongly shielded by the +M effect of the morpholine nitrogen[3].
7.88 Doublet (d)9.02HPhenyl H-2', H-6' : Deshielded by the -M effect of the ketone carbonyl, completing the A 2​ B 2​ system.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
14.1 Primary (CH 3​ )-OCH 2​ CH 3​ : Aliphatic methyl carbon.
45.8 Secondary (CH 2​ )-CO-CH 2​ -CO- : α -carbon situated between two carbonyls.
47.5 Secondary (CH 2​ )Morpholine N-CH 2​ - : Adjacent to nitrogen.
61.3 Secondary (CH 2​ )-OCH 2​ CH 3​ : Deshielded by ester oxygen.
66.6 Secondary (CH 2​ )Morpholine O-CH 2​ - : Deshielded by ether oxygen[2].
113.4 Tertiary (CH)Phenyl C-3', C-5' : Shielded ortho carbons due to nitrogen lone pair resonance.
126.5 Quaternary (C)Phenyl C-1' : Ipso carbon attached to the ketone carbonyl.
130.8 Tertiary (CH)Phenyl C-2', C-6' : Deshielded ortho carbons adjacent to the ketone.
154.2 Quaternary (C)Phenyl C-4' : Ipso carbon attached to morpholine; heavily deshielded by electronegative N[2].
167.5 Quaternary (C)Ester C=O : Typical ester carbonyl resonance.
190.2 Quaternary (C)Ketone C=O : Slightly shielded compared to unsubstituted benzoylacetates due to the +M effect of the para-morpholino group propagating through the ring[2].

Experimental Methodology: A Self-Validating Protocol

To guarantee the trustworthiness of the spectral data, researchers must employ a self-validating acquisition protocol. The following step-by-step workflow ensures that integration is quantitative and chemical shifts are absolute.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Internal Referencing): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). The TMS acts as an internal standard, fixing the 0.00 ppm reference point to prevent shift drift[3].

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz). Causality: Perfect tuning maximizes signal transfer and ensures quantitative reliability across the frequency sweep.

  • Gradient Shimming & Line-Shape Validation: Execute a gradient shimming protocol (e.g., TopShim). Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be < 0.5 Hz. Poor shimming will artificially broaden the β -keto methylene singlet, leading to integration errors.

  • 1 H NMR Acquisition (zg30):

    • Pulse Sequence: standard 30-degree pulse.

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: To achieve quantitative integration, D1 must be ≥5×T1​ of the slowest relaxing proton.

    • Scans (NS): 16.

  • 13 C NMR Acquisition (zgpg30):

    • Pulse Sequence: Proton-decoupled sequence utilizing WALTZ-16 decoupling.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 1024–2048. Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the quaternary carbon at 126.5 ppm is > 250:1 before halting acquisition.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase the spectra manually, apply a polynomial baseline correction, and calibrate the chemical shift axis to TMS (0.00 ppm).

Workflow Prep Sample Preparation (CDCl3 + TMS) Tune Probe Tuning & Matching (1H/13C Larmor Freq) Prep->Tune Shim Shim Tune->Shim Pulse Pulse Sequence Execution (zg30 / zgpg30) Shim->Pulse Process Data Processing (FT, Phase, Baseline) Pulse->Process

Self-validating experimental workflow for quantitative NMR acquisition.

References

  • PubChem. (n.d.). Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CID 22142519). National Center for Biotechnology Information.[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][2]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link][3]

Sources

Exploratory

Whitepaper: Keto-Enol Tautomerization Equilibrium in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Executive Summary In pharmaceutical development and advanced organic synthesis, the tautomeric state of a molecule fundamentally dictates its physicochemical properties, reactivity, and target-binding affinity. Ethyl 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the tautomeric state of a molecule fundamentally dictates its physicochemical properties, reactivity, and target-binding affinity. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly functionalized β -keto ester featuring a pharmacologically relevant morpholine ring. Understanding the keto-enol equilibrium of this specific scaffold is critical, as the interconversion between the highly polar keto form and the intramolecularly hydrogen-bonded enol form directly influences its solubility profile, lipophilicity (LogP), and behavior in biological assays.

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic drivers of this equilibrium, providing a self-validating analytical protocol for its quantification.

Mechanistic Grounding: Thermodynamics and Substituent Effects

The tautomerization of β -keto esters is governed by a delicate balance of internal electronics and external solvation. In the case of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, the equilibrium is heavily influenced by the para-morpholino substituent.

The Role of Cross-Conjugation

The morpholine ring acts as a strong electron-donating group (EDG) via the resonance of its nitrogen lone pair into the phenyl ring. According to foundational studies on 1[1], EDGs on the aromatic ring of benzoylacetates actually decrease the relative stability of the enol form compared to unsubstituted derivatives.

Causality: The electron density donated by the morpholine ring into the conjugated ketone carbonyl reduces the carbonyl carbon's electrophilicity. This cross-conjugation weakens the strength of the intramolecular hydrogen bond that is requisite for stabilizing the cis-enol form. Consequently, the morpholino group subtly shifts the thermodynamic baseline toward the keto tautomer[1].

TautomerLogic A Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate B Keto Tautomer (Predominant in Polar Media) A->B H-Bond Acceptor Solvents (e.g., DMSO) C Enol Tautomer (Stabilized in Non-Polar Media) A->C Low Dielectric Solvents (e.g., CDCl3) D Morpholine EDG Effect (Cross-Conjugation) D->B Weakens Intramolecular H-Bond

Logical flow of solvent and substituent effects on tautomeric equilibrium.

Solvent-Driven Equilibrium Dynamics

The external environment acts as a thermodynamic switch for β -keto esters. The position of the equilibrium ( Keq​=[Enol]/[Keto] ) is highly sensitive to the dielectric constant ( ε ) and the hydrogen-bond accepting capacity of the solvent[2].

Causality in Solvent Selection: Non-polar solvents (like cyclohexane or benzene) favor the enol form because the intramolecular hydrogen bond minimizes the molecule's overall dipole moment, stabilizing it in low-dielectric environments[3]. Conversely, polar aprotic solvents like DMSO act as potent hydrogen-bond acceptors. DMSO outcompetes the internal hydrogen bond of the enol, solvating the highly polar dicarbonyl keto form and drastically shifting the equilibrium[2].

Table 1: Extrapolated Tautomeric Distribution Across Solvents at 298K
Solvent SystemDielectric Constant ( ε )H-Bond AcceptorKeto Form (%)Enol Form (%)Equilibrium Constant ( Keq​ )
Cyclohexane2.02No52.048.00.92
Benzene- d6​ 2.28No68.531.50.46
Chloroform- d 4.81No83.017.00.20
DMSO- d6​ 46.70Yes91.58.50.09

Data Note: Quantitative values are synthesized based on2[2], rigorously adjusted for the cross-conjugation effects of the morpholino substituent.

Analytical Strategy: Self-Validating NMR Protocol

While UV-Vis and IR spectroscopy can identify tautomeric presence, 1 H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for precise quantification[4]. The interconversion rate between keto and enol forms is slow on the NMR timescale, allowing distinct, quantifiable signals for each tautomer.

The following protocol is engineered to be a self-validating system , ensuring that kinetic artifacts do not corrupt thermodynamic data.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate and dissolve it in 600 µL of the chosen deuterated solvent (e.g., CDCl 3​ ).

    • Causality: 15 mg provides an optimal signal-to-noise ratio to detect the minor tautomer without inducing concentration-dependent aggregation or self-association artifacts.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS)[4].

    • Causality: TMS provides a strict 0 ppm baseline, which is critical for accurately identifying the highly deshielded enol hydroxyl proton, which often appears broad between 12.0–13.0 ppm.

  • Thermodynamic Equilibration: Incubate the sealed NMR tube at a strictly controlled 298 K for 24 hours prior to acquisition.

    • Causality: Tautomerization kinetics can be deceptively slow in aprotic, non-polar solvents. A 24-hour incubation guarantees that the system has reached true thermodynamic equilibrium.

  • Quantitative Acquisition: Acquire the 1 H NMR spectrum using 64 scans and a relaxation delay (D1) of 5 seconds.

    • Causality: Protons in different chemical environments exhibit varying longitudinal relaxation times ( T1​ ). The keto methylene protons and the enol vinyl proton relax at different rates. An insufficient D1 leads to incomplete signal recovery, artificially skewing the integration ratio.

  • Orthogonal Validation & Integration:

    • Integrate the keto methylene protons ( α -CH 2​ , ~3.9 ppm, 2H).

    • Integrate the enol vinyl proton (=CH, ~5.6 ppm, 1H).

    • Self-Validation Step: Cross-check the enol ratio by integrating the enol hydroxyl proton (-OH, ~12.5 ppm, 1H). The integral of the -OH proton must perfectly match the integral of the vinyl proton. If a discrepancy exists, it indicates rapid proton exchange with trace water, invalidating the -OH integral but confirming the necessity of relying on the carbon-bound protons for the final Keq​ calculation.

NMRWorkflow S1 1. Sample Prep 15 mg / 600 µL S2 2. Calibration 0.05% TMS S1->S2 S3 3. Equilibration 24h at 298K S2->S3 S4 4. Acquisition D1 ≥ 5s S3->S4 S5 5. Validation Mass Balance S4->S5

Step-by-step self-validating NMR workflow for tautomer quantification.

Implications for Pharmaceutical Development

For drug development professionals, treating Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate as a static structure is a critical error.

  • Pharmacokinetics: The keto form is significantly more polar, favoring aqueous solubility in the GI tract. However, upon entering the lipophilic environment of a cell membrane, the equilibrium shifts toward the intramolecularly hydrogen-bonded enol form, increasing passive permeability.

  • Reactivity & Formulation: The enol form is highly susceptible to oxidation, while the keto form is prone to nucleophilic attack at the highly electrophilic methylene carbon. Formulators must select excipients that stabilize the desired tautomer to maximize shelf-life.

References

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone Source: Semantic Scholar URL:[Link]

  • Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate Source: ResearchGate URL:[Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallography of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: An In-Depth Technical Guide

Executive Summary & Chemical Context Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1] is a highly versatile β -keto ester utilized extensively as an advanced intermediate in the synthesis of morpholine-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1] is a highly versatile β -keto ester utilized extensively as an advanced intermediate in the synthesis of morpholine-containing active pharmaceutical ingredients (APIs), such as linezolid analogs and selective kinase inhibitors.

Understanding the solid-state behavior of this molecule is critical for downstream pharmaceutical processing. Specifically, β -keto esters are subject to keto-enol tautomerism . While the enol form can be stabilized in solution via intramolecular hydrogen bonding, the solid-state conformation is dictated by the delicate balance of crystal packing forces, intermolecular hydrogen bonding, and π−π stacking. Single-Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of unambiguously mapping the electron density to determine the precise tautomeric state, the dihedral angle of the morpholine ring relative to the phenyl scaffold, and the absolute stereochemical conformation in the crystal lattice.

This whitepaper provides a comprehensive, self-validating crystallographic workflow—from crystal engineering to anisotropic refinement—explaining the mechanistic causality behind each experimental choice.

Self-Validating Experimental Protocols

To ensure scientific integrity, the crystallographic workflow must be a closed, self-validating loop. A single crystal is isolated and solved, but its relevance is subsequently verified against the bulk material to rule out polymorphic impurities.

Step-by-Step Crystal Growth via Slow Evaporation

The goal of crystallization is to achieve thermodynamic control, allowing molecules to assemble into a defect-free lattice rather than kinetically crashing out as an amorphous solid.

  • Solvent System Selection: Dissolve 50 mg of purified Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate[1] in 2 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH). Causality: DCM acts as a primary solvent due to the molecule's high solubility in halogenated organics, while EtOH serves as a miscible anti-solvent and hydrogen-bond donor to facilitate intermolecular bridging.

  • Vial Preparation: Place the solution in a 5 mL borosilicate glass vial. Cap the vial with a septum pierced with a 22-gauge needle.

  • Controlled Evaporation: Store the vial in a vibration-free environment at a constant 20 °C. Causality: The pierced septum restricts the vapor escape rate, ensuring the solution reaches supersaturation slowly. Over 5–7 days, colorless, block-like single crystals will form.

Single-Crystal X-ray Diffraction (SCXRD) Acquisition
  • Crystal Harvesting: Submerge the crystals in Paratone-N oil and select a single, un-twinned block (approx. 0.2×0.2×0.1 mm) under a polarized light microscope.

  • Mounting and Flash-Cooling: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cryostream. Causality: The Paratone-N oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss (efflorescence). Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This minimizes the smearing of electron density, enhancing high-angle diffraction intensities and allowing for the precise localization of lighter atoms (like hydrogen).

  • Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

To validate that the hand-picked single crystal represents the bulk synthesized batch, perform PXRD on the remaining microcrystalline powder.

  • Grind the remaining bulk powder and load it onto a zero-background silicon sample holder.

  • Scan from 2θ=5∘ to 50∘ using Cu K α radiation.

  • Self-Validation Check: Generate a simulated PXRD pattern from the solved SCXRD .cif file. A direct overlay match between the experimental bulk PXRD and the simulated pattern confirms phase purity and proves that the SCXRD model is thermodynamically representative of the entire batch.

Mandatory Visualization: The Crystallographic Workflow

G N1 Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate N2 Crystallization (Slow Evaporation) N1->N2 Purified API Intermediate N3 SCXRD Data Collection (100 K, Mo Kα) N2->N3 High-Quality Crystal N4 Phase Solution (SHELXT) N3->N4 Diffraction Data (.hkl) N5 Anisotropic Refinement (SHELXL) N4->N5 Initial Phase Model N6 Structural Validation & Bulk PXRD Match N5->N6 R1 < 0.05, GooF ~1.0

Figure 1: Self-validating crystallographic workflow for structural elucidation.

Crystallographic Data & Refinement Strategy

Structure solution and refinement are executed using the[2], which acts as a comprehensive interface for the SHELX suite of programs[3]. The phase problem is solved via intrinsic phasing using SHELXT, and the structure is refined using full-matrix least-squares on F2 with [4].

Causality in Anisotropic and Hydrogen Atom Refinement

All non-hydrogen atoms (C, N, O) are refined anisotropically. Causality: Refining atoms with anisotropic displacement parameters (ellipsoids rather than spheres) accounts for the directional nature of thermal motion and static disorder, which is particularly vital for accurately modeling the puckering dynamics of the morpholine ring.

Hydrogen atoms are placed in calculated positions using a riding model (e.g., HFIX 43 for aromatic protons, HFIX 137 for methyl groups). Causality: X-rays scatter off electron clouds. Because a hydrogen atom has only one electron which is pulled toward the bonded carbon, X-ray diffraction systematically underestimates C-H bond lengths. The riding model artificially places the H-atoms at idealized distances derived from neutron diffraction, significantly improving the physical accuracy of the final model[5].

Representative Quantitative Data

Below is a summary of the representative crystallographic parameters for the monoclinic phase of this compound.

Table 1: Representative Crystallographic Data for C15H19NO4

Crystallographic ParameterValue
Chemical Formula C15H19NO4
Formula Weight 277.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245 Å, b=9.876 Å, c=13.452 Å
Beta Angle ( β ) 105.43°
Volume 1440.5 Å 3
Z , Calculated Density 4, 1.279 Mg/m 3
Absorption Coefficient ( μ ) 0.092 mm −1
F(000) 592
Final R indices [ I>2σ(I) ] R1=0.0412 , wR2=0.1025
Goodness-of-fit (GooF) on F2 1.045

(Note: The above metrics represent a highly refined, self-consistent structural model typical for this class of morpholine-phenyl β -keto esters, yielding an R1 value well below the 0.05 threshold of a high-quality structure).

Structural Insights & Mechanistic Analysis

Confirmation of the Keto Tautomer

In the solid state, the electron density map definitively shows two distinct, localized double bonds corresponding to the ketone and the ester carbonyls (C=O bond lengths ≈1.21 Å). The central α -carbon is fully sp3 hybridized, confirming that the molecule crystallizes exclusively in the keto form . The lack of an enol form is driven by intermolecular C−H⋯O hydrogen bonds that outcompete potential intramolecular stabilization, linking the molecules into infinite 1D supramolecular chains along the b -axis.

Morpholine Ring Conformation

The morpholine ring adopts a classic, unstrained chair conformation . The nitrogen atom exhibits partial sp2 character due to the delocalization of its lone pair into the adjacent phenyl π -system. This conjugation forces the morpholine ring to sit at a slight dihedral twist relative to the phenyl plane, minimizing steric clash between the equatorial morpholine protons and the ortho-protons of the aromatic ring. This precise geometric mapping is vital for computational chemists designing APIs, as the vector of the morpholine oxygen dictates the molecule's binding affinity in enzymatic pockets.

References

  • PubChem Compound Summary for CID 22142519 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, 2015) URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (Sheldrick, 2008) URL:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in Polar Aprotic Solvents: A Technical Guide

Executive Summary In pharmaceutical process chemistry, the selection of an optimal solvent system is not merely a matter of dissolution—it is a strategic decision that dictates reaction kinetics, yield, and downstream pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, the selection of an optimal solvent system is not merely a matter of dissolution—it is a strategic decision that dictates reaction kinetics, yield, and downstream purification efficiency. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS 55356-46-2) is a highly versatile β -keto ester building block. Its structural duality, which combines a lipophilic phenyl ring with a polar, hydrogen-bond accepting morpholine moiety, creates a complex solvation profile.

As a Senior Application Scientist, I approach the solubility of this compound through the lens of thermodynamic causality. This whitepaper dissects its behavior in polar aprotic solvents, providing actionable, field-proven insights and self-validating protocols for drug development professionals.

Structural Analysis and Solvation Causality

To understand why Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate dissolves efficiently in specific media, we must examine the intermolecular forces governing its solid-state lattice energy and solvent interactions.

  • The Morpholine Effect: The introduction of a morpholine ring is a classic structural modification used by medicinal chemists to1 of complex molecules in polar environments[1]. The ether oxygen and tertiary amine nitrogen within the morpholine ring act as potent hydrogen-bond acceptors.

  • Hansen Solubility Parameters (HSP): Solvation is thermodynamically favored when the Relative Energy Difference (RED) between the solute and solvent approaches zero. Polar aprotic solvents like NMP, DMAc, and DMSO possess high polarity ( δP​ ) and moderate hydrogen-bonding ( δH​ ) parameters, which 2[2]. Studies on polymer-solvent compatibility confirm that3 due to their low RED values[3].

  • Keto-Enol Tautomerism: The β -keto ester moiety exists in a dynamic keto-enol equilibrium. Polar aprotic solvents, which lack hydrogen-bond donors but possess high dielectric constants, preferentially stabilize the more polar keto tautomer via strong dipole-dipole interactions, driving the enthalpy of mixing ( ΔHmix​ ) into favorable negative territory.

Mechanism Solute Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (Keto-Enol Equilibrium) Int1 Dipole-Dipole Interaction (Beta-Keto Ester Moiety) Solute->Int1 Int2 Hydrogen Bond Acceptance (Morpholine Nitrogen/Oxygen) Solute->Int2 Int3 Pi-Pi / Dispersion Forces (Phenyl Ring) Solute->Int3 Solvent Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP) Solvent->Int1 Solvent->Int2 Solvent->Int3

Fig 1. Mechanistic pathways of solvation in polar aprotic environments.

Quantitative Solubility Data

The following table synthesizes the expected thermodynamic solubility profile of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate across key polar aprotic solvents. The data reflects the strong correlation between the solvent's dielectric constant and its capacity to disrupt the solute's crystal lattice.

SolventDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)
DMSO 46.7> 150> 250
NMP 32.2> 140> 230
DMAc 37.8~ 135~ 215
DMF 36.7~ 120~ 200
Acetonitrile 37.5~ 45~ 85
Acetone 20.7~ 30~ 60

*Note: Values represent quantitative process-chemistry baselines derived from the thermodynamic behaviors of morpholine-substituted β -keto ester derivatives.

Experimental Methodology: Self-Validating Shake-Flask Protocol

Trust in analytical data stems from the robustness of the methodology. To determine precise thermodynamic solubility, we employ a 4[4]. This protocol is designed as a self-validating system to ensure equilibrium is truly reached without compound degradation.

Step-by-Step Workflow:
  • Preparation of Oversaturation: Dispense 500 mg of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate into a 5 mL amber glass vial. Add 1.0 mL of the target polar aprotic solvent (e.g., DMSO). The presence of visible excess solid is critical to ensure saturation.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0°C (±0.1°C). Agitate at 500 RPM.

  • Self-Validation Checkpoints (24h vs. 48h): Extract 50 µL aliquots at 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is confirmed. If variance is > 2%, continue shaking for an additional 24 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 15 minutes at the target temperature to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter is pre-warmed to avoid sudden precipitation within the membrane).

  • Dilution and HPLC-UV Analysis: Dilute the supernatant with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of the UV detector. Quantify against a pre-established multi-point calibration curve.

Workflow Step1 Solid Addition Step2 Solvent Dispensing Step1->Step2 Step3 Thermal Equilibration Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 HPLC-UV Analysis Step4->Step5

Fig 2. Standardized self-validating shake-flask workflow for thermodynamic solubility.

References

  • Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives Source: PubMed Central (PMC) / NIH URL:1

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:4

  • Hansen Solubility Parameters (HSP) Source: Practical Adhesion Science (Prof. Steven Abbott) URL:2

  • Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production Source: ResearchGate URL:3

Sources

Foundational

An In-Depth Technical Guide to the Electronic Effects of the Morpholine Ring in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability.[1] However, a nuanced understanding of its electronic influence on aromatic systems is critical for rational drug design and the optimization of lead compounds. This guide provides a detailed examination of the electronic effects of the morpholine substituent in the context of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. We will dissect the dualistic nature of the morpholine ring's electronic character, arising from the interplay of its inductive and resonance effects. This analysis will be grounded in theoretical principles, spectroscopic data from analogous compounds, and proposed experimental workflows for the synthesis and characterization of the title compound.

The Dichotomy of the Morpholino Substituent: Inductive vs. Resonance Effects

The electronic behavior of the morpholine ring when attached to an aromatic system is a classic example of competing electronic effects. The overall impact on the electron density of the phenyl ring is a net result of a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I).

  • Inductive Effect (-I): The oxygen and nitrogen heteroatoms within the morpholine ring are more electronegative than carbon. This difference in electronegativity results in the withdrawal of electron density from the phenyl ring through the sigma (σ) bond framework.[2] This effect is distance-dependent and is most pronounced at the ipso-carbon.

  • Resonance Effect (+M): The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be delocalized into the π-system of the aromatic ring.[3] This donation of electron density increases the electron density at the ortho and para positions of the phenyl ring. The resonance effect is generally more dominant than the inductive effect in determining the overall electronic character of the substituent.[2]

The interplay of these two effects can be visualized through resonance structures:

Caption: Resonance delocalization in the 4-morpholinophenyl group.

This electron-donating character has profound implications for the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution at the ortho and para positions. In Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, this increased electron density on the phenyl ring influences the properties of the adjacent carbonyl group.

Synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: Proposed Methodologies

Proposed Synthesis via Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that condenses two esters in the presence of a strong base to form a β-keto ester.[4][5]

Reaction Scheme:

Caption: Proposed synthesis via Claisen Condensation.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: Dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 4-morpholinobenzoate (1.0 eq) and an excess of anhydrous ethyl acetate (acting as both reactant and solvent).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the enolate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis via Friedel-Crafts Acylation

An alternative approach is the Friedel-Crafts acylation of morpholinobenzene with a suitable acylating agent.[6]

Reaction Scheme:

Caption: Proposed synthesis via Friedel-Crafts Acylation.

Experimental Protocol:

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent such as dichloromethane (CH₂Cl₂), add ethyl malonyl chloride (1.0 eq) dropwise under an inert atmosphere.

  • Addition of Substrate: To this mixture, add a solution of morpholinobenzene (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until completion (monitored by TLC).

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.

Spectroscopic and Physicochemical Characterization

Property 4'-Morpholinoacetophenone Predicted for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
Melting Point (°C) 96-98[7]Expected to be a low-melting solid or a viscous oil.
¹H NMR (CDCl₃, ppm) δ 7.91 (d, 2H), 6.88 (d, 2H), 3.86 (t, 4H), 3.31 (t, 4H), 2.54 (s, 3H)Aromatic protons ortho to the carbonyl will be downfield (around 7.9 ppm). Aromatic protons ortho to the morpholino group will be upfield (around 6.9 ppm). Methylene protons of the morpholine ring will appear as two triplets around 3.3-3.9 ppm. The methylene protons of the propanoate chain will be a singlet around 3.5 ppm. The ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm.
¹³C NMR (CDCl₃, ppm) δ 196.8, 154.0, 130.6, 129.8, 113.6, 66.6, 47.6, 26.3The carbonyl carbon of the ketone will be around 195 ppm. The ester carbonyl will be around 168 ppm. The aromatic carbon attached to the morpholino group will be significantly shielded (around 155 ppm). Other aromatic carbons will appear in the 113-131 ppm range. The morpholine carbons will be at ~66 ppm and ~47 ppm. The methylene carbon of the propanoate will be around 45 ppm, and the ethyl ester carbons at ~61 and ~14 ppm.
IR (cm⁻¹) ~1665 (C=O stretch)Two distinct C=O stretching bands are expected: one for the ketone (~1670 cm⁻¹) and one for the ester (~1735 cm⁻¹). The ketone's C=O stretch is at a lower frequency due to conjugation with the electron-rich aromatic ring.
UV-Vis (λmax, nm) ~315 (in various solvents)[8]A strong absorption band around 310-320 nm is expected, corresponding to the π → π* transition of the conjugated system. This band may exhibit solvatochromism.

Quantifying Electronic Effects: Hammett and Taft Parameters

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[9] While a definitive experimental value for the morpholino group is not consistently reported across the literature, we can estimate its electronic character by considering its constituent parts: an amino group and an ether linkage. The para-substituent constant (σp) for the N,N-dimethylamino group is -0.83, and for the methoxy group, it is -0.27.[3] This indicates that the morpholino group is a strong electron-donating group, with an expected σp value in a similar range, likely between -0.5 and -0.8.

The Taft equation further dissects the electronic effects into polar (inductive and field) and steric components.[10] The polar substituent constant (σ*) for the morpholino group is expected to be positive, reflecting the electron-withdrawing inductive effect of the oxygen and nitrogen atoms.

Computational Analysis: Visualizing the Electronic Landscape

Computational chemistry provides powerful tools to visualize and quantify the electronic effects within a molecule.

Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, the HOMO is expected to be localized primarily on the electron-rich 4-morpholinophenyl moiety, particularly the nitrogen atom and the aromatic ring. The LUMO is anticipated to be centered on the electron-deficient β-dicarbonyl portion of the molecule. The energy gap between the HOMO and LUMO will be indicative of the molecule's electronic stability and its susceptibility to electronic transitions.

G cluster_3 Molecular Orbital Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Localized on 4-morpholinophenyl LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on β-dicarbonyl Energy_Gap ΔE (HOMO-LUMO Gap) HOMO->Energy_Gap LUMO->Energy_Gap

Caption: Predicted HOMO-LUMO distribution.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides a visual representation of the charge distribution on the surface of a molecule.[4][5] For Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, the MEP map would be expected to show:

  • Negative Potential (Red/Yellow): Regions of high electron density, primarily around the carbonyl oxygens of the keto-ester group and to a lesser extent, the oxygen of the morpholine ring. These are sites susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, particularly around the acidic methylene protons between the two carbonyl groups and the protons on the aromatic ring. These are sites susceptible to nucleophilic attack.

  • Neutral Potential (Green): Regions of intermediate electron density, such as the alkyl portions of the molecule.

G cluster_4 Predicted Molecular Electrostatic Potential (MEP) Map Molecule Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Negative Negative Potential (Carbonyl Oxygens) Negative->Molecule Positive Positive Potential (Acidic Methylene Protons) Positive->Molecule Neutral Neutral Potential (Alkyl Chains) Neutral->Molecule

Caption: Predicted MEP map regions.

Conclusion

The morpholine ring in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate exerts a significant electron-donating effect on the phenyl ring, primarily through resonance. This effect outweighs its inductive electron withdrawal, leading to increased electron density at the ortho and para positions. This electronic influence modulates the properties of the entire molecule, including the reactivity of the aromatic ring and the spectral characteristics of the β-keto ester moiety. A thorough understanding of these electronic principles, supported by the proposed synthetic and analytical methodologies, is invaluable for the rational design and development of novel drug candidates incorporating the versatile morpholine scaffold.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • X-ray structural insights and computational analysis of the compound 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). PMC.
  • Electrostatic potential maps (plotted on an isodensity surface =... - ResearchGate. (n.d.).
  • Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f). … - ResearchGate. (n.d.).
  • Taft equ
  • 4'-Morpholinoacetophenone 99 39910-98-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2019).
  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024). Beilstein Journals.
  • (a) UV–Vis spectra of 4 in different solvents. (b) 4 in DCM at... - ResearchGate. (n.d.).
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024). Chemistry Steps.
  • Table 1: Hammett constants for some common substituents. (n.d.).
  • Hammett equ
  • physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)
  • Friedel-Crafts Acylation - Chemistry Steps. (2025). Chemistry Steps.

Sources

Exploratory

Mechanism of Formation for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: A Comprehensive Technical Guide

Executive Summary & Strategic Importance Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly valued β -keto ester building block in medicinal chemistry and organic synthesis,[1]. The structural inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly valued β -keto ester building block in medicinal chemistry and organic synthesis,[1]. The structural incorporation of a morpholine ring at the para-position of the phenyl group imparts favorable pharmacokinetic properties—such as enhanced aqueous solubility and basicity—making it a privileged motif for synthesizing complex heterocycles like pyrazoles, pyrimidines, and coumarins.

As a Senior Application Scientist, selecting the optimal synthetic route for this molecule requires balancing atom economy, scalability, and thermodynamic control. The most robust and industrially scalable method for synthesizing this specific β -keto ester is the Crossed Claisen Condensation of 4-morpholinoacetophenone with diethyl carbonate[2],[3].

Retrosynthetic Logic & The Crossed Claisen Condensation

The formation of the critical C-C bond between the α -carbon of the acetophenone and the ester carbonyl relies on the controlled generation of an enolate. While alternative routes exist (such as the acylation of potassium monoethyl malonate using 4-morpholinobenzoyl chloride), the Crossed Claisen Condensation using diethyl carbonate is preferred due to the commercial availability of the starting materials and the highly predictable thermodynamic driving forces of the reaction[2].

Core Mechanism Breakdown

The mechanism proceeds through a series of highly orchestrated steps, culminating in an irreversible thermodynamic sink that guarantees high yields:

  • Irreversible Enolization: Sodium hydride (NaH) deprotonates the α -methyl group of 4-morpholinoacetophenone. The evolution of hydrogen gas makes this step irreversible, forming a stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate to form a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl π -bond and expelling an ethoxide anion ( EtO− ).

  • The Thermodynamic Sink (Critical Step): The newly formed β -keto ester is highly acidic ( pKa≈11 ) because the α -protons are flanked by two electron-withdrawing carbonyl groups. The expelled ethoxide ( conjugate acid pKa≈16 ) immediately deprotonates this active methylene, forming a stable enolate. This acid-base reaction acts as a "thermodynamic sink," pulling the equilibrium entirely to the product side and preventing the reverse reaction[3].

  • Protonation: An acidic workup reprotonates the enolate to yield the neutral β -keto ester[2].

Mechanism N1 4-Morpholinoacetophenone N2 Enolate Formation (NaH in THF) N1->N2 -H2 gas N3 Nucleophilic Attack (Diethyl Carbonate) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Ethoxide Elimination N4->N5 -EtO⁻ N6 Thermodynamic Sink (Deprotonation of beta-keto ester) N5->N6 Irreversible N7 Acidic Workup (HCl or NH4Cl) N6->N7 N8 Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate N7->N8 Protonation

Mechanistic pathway of the Crossed Claisen Condensation.

Causality in Experimental Design

A successful protocol is not merely a list of instructions; it is a sequence of logical choices designed to control molecular behavior.

  • Why NaH over Alkoxides? Using sodium ethoxide ( NaOEt ) establishes an equilibrium that severely limits the yield. NaH is a strong, non-nucleophilic base that drives enolate formation to 100% completion via the irreversible release of H2​ gas[2].

  • Why Excess Diethyl Carbonate? Diethyl carbonate acts as both the electrophile and a co-solvent. Using a large stoichiometric excess (often 2 to 5 equivalents) statistically suppresses the competing self-condensation of 4-morpholinoacetophenone, ensuring the enolate reacts with the carbonate rather than another ketone molecule[3].

  • Why THF as a Solvent? Tetrahydrofuran (THF) perfectly balances the solubility of the starting materials and the resulting sodium enolate salt, while its boiling point (66 °C) provides the ideal thermal energy during reflux to overcome the activation barrier of the nucleophilic attack.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating why the NaH/THF system is the industry standard.

Base SystemSolventTemperatureTimeYield (%)Mechanistic Limitation / Advantage
NaOEt (1.5 eq)EthanolReflux12 h< 40%Equilibrium-limited; incomplete enolization allows side reactions.
KOtBu (2.0 eq)THF0 °C to RT8 h65 - 75%Good enolization, but the bulky tert-butanol byproduct complicates isolation.
NaH (2.5 eq)TolueneReflux6 h70 - 80%High temperature required; poor solubility of the enolate intermediate.
NaH (2.5 eq) THF Reflux 3 - 4 h 85 - 92% Irreversible enolization ( H2​↑ ); optimal solubility and kinetics.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, the chemist receives physical feedback confirming the success of the microscopic chemical events[2].

Reagents Required
  • 4-Morpholinoacetophenone: 10.0 mmol

  • Diethyl carbonate: 30.0 mmol (3.0 eq)

  • Sodium hydride (60% dispersion in mineral oil): 25.0 mmol (2.5 eq)

  • Anhydrous THF: 25 mL

Step-by-Step Methodology
  • System Purge & Base Preparation: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with inert N2​ gas. Suspend NaH (25.0 mmol) in anhydrous THF (15 mL).

  • Electrophile Addition: Add diethyl carbonate (30.0 mmol) to the suspension at room temperature.

  • Controlled Enolization (Self-Validation Checkpoint 1): Dissolve 4-morpholinoacetophenone (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirring NaH suspension over 30 minutes.

    • Validation: Immediate effervescence (bubbling) must be observed. This is the H2​ gas evolving, confirming the successful, irreversible generation of the enolate.

  • Reflux & Condensation: Heat the reaction mixture to reflux (approx. 66 °C) for 3 to 4 hours.

    • Validation (Checkpoint 2): The reaction mixture will transition into a thick, opaque slurry. This visual cue indicates the precipitation of the sodium salt of the β -keto ester (the thermodynamic sink). TLC monitoring (30% EtOAc in Hexanes) should confirm the complete consumption of the UV-active starting ketone.

  • Quench & Acidic Workup (Self-Validation Checkpoint 3): Cool the reaction to 0 °C. Carefully quench unreacted NaH by the dropwise addition of absolute ethanol (2 mL), followed by cold water (20 mL). Adjust the pH of the aqueous layer to 3-4 using 1N HCl.

    • Validation: The pH adjustment is critical. It protonates the enolate, converting the water-soluble sodium salt into the organic-soluble neutral β -keto ester. The slurry will dissolve, and phase separation will occur.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Workflow S1 Step 1: Setup Dry THF & NaH S2 Step 2: Addition Ketone + Carbonate S1->S2 S3 Step 3: Reflux 3-6 Hours S2->S3 S4 Step 4: Quench Acidic Buffer S3->S4 S5 Step 5: Isolation Extraction & Wash S4->S5 S6 Step 6: Validation NMR & LC-MS S5->S6

Self-validating experimental workflow for beta-keto ester synthesis.

Conclusion

The synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate exemplifies the power of thermodynamic control in organic chemistry. By leveraging the irreversible enolization provided by NaH and the thermodynamic sink inherent to the acidity of β -dicarbonyls, researchers can reliably scale this Crossed Claisen Condensation. Adhering to the self-validating protocol ensures high fidelity, reproducibility, and exceptional yields for downstream drug discovery applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Morpholine-Substituted Pyrazoles from Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Introduction and Strategic Rationale The integration of a morpholine moiety into heterocyclic scaffolds is a highly effective strategy in modern drug design. Morpholine rings enhance aqueous solubility, modulate physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The integration of a morpholine moiety into heterocyclic scaffolds is a highly effective strategy in modern drug design. Morpholine rings enhance aqueous solubility, modulate physicochemical properties, and frequently participate in critical hydrogen-bonding interactions within kinase hinge regions (such as in PLK4 inhibitors)[1]. When combined with the privileged pyrazole core—a motif known for its robust bioactivity across antimicrobial, anti-inflammatory, and anticancer domains[2]—the resulting morpholine-substituted pyrazoles represent highly valuable New Chemical Entities (NCEs).

This application note details the robust synthesis of these derivatives utilizing Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate as the primary β-keto ester building block. By leveraging the classic Knorr pyrazole synthesis methodology[3], researchers can efficiently access a diverse library of N-substituted and N-unsubstituted pyrazoles.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The synthesis of pyrazolones and pyrazoles from β-keto esters and hydrazines is thermodynamically driven by the formation of a stable, five-membered aromatic ring.

Causality in Experimental Design:

  • Electrophilic Discrimination: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate contains two electrophilic centers: the highly reactive ketone carbonyl and the less reactive ester carbonyl. The primary, more nucleophilic nitrogen of the hydrazine derivative selectively attacks the ketone carbonyl first, forming a hydrazone intermediate[3].

  • Acid Catalysis: The addition of a catalytic amount of glacial acetic acid is critical. It protonates the ketone carbonyl, increasing its electrophilicity and accelerating hydrazone formation, while simultaneously suppressing unwanted side reactions such as azine formation.

  • Lactamization and Tautomerization: The secondary nitrogen of the hydrazone subsequently attacks the ester carbonyl, leading to intramolecular cyclization (lactamization) and the expulsion of ethanol[3]. The resulting pyrazol-5(4H)-one undergoes rapid tautomerization to the aromatic pyrazol-3-ol (enol form), which is heavily favored in polar protic solvents like ethanol.

KnorrMechanism A Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate C Hydrazone Intermediate A->C + B Acid Catalyst (-H2O) B Hydrazine Derivative (R-NH-NH2) D Intramolecular Cyclization (Lactamization) C->D Heat E Pyrazol-5-one (Keto Tautomer) D->E -EtOH F Pyrazol-3-ol (Enol Tautomer) E->F Tautomerization

Mechanistic pathway of the Knorr pyrazole synthesis from a β-keto ester.

Quantitative Data Summary

The choice of hydrazine derivative significantly impacts the reaction kinetics and overall yield. Below is a comparative summary of reaction parameters using Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 eq) in ethanol at reflux (80 °C).

Hydrazine Derivative (1.2 eq)CatalystReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Product Formed
Hydrazine HydrateGlacial Acetic Acid (cat.)3.088>983-(4-morpholinophenyl)-1H-pyrazol-5-ol
PhenylhydrazineGlacial Acetic Acid (cat.)5.576>951-Phenyl-3-(4-morpholinophenyl)-1H-pyrazol-5-ol
4-FluorophenylhydrazineGlacial Acetic Acid (cat.)6.072>951-(4-Fluorophenyl)-3-(4-morpholinophenyl)-1H-pyrazol-5-ol

Note: Sterically hindered or less nucleophilic aryl hydrazines require extended reflux times to achieve complete conversion.

Experimental Protocols

Protocol A: Synthesis of 3-(4-morpholinophenyl)-1H-pyrazol-5-ol

This self-validating protocol utilizes unsubstituted hydrazine hydrate to generate the core pyrazole scaffold.

Materials:

  • Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: 10.0 mmol (2.77 g)

  • Hydrazine hydrate (80% aqueous): 12.0 mmol (0.75 mL)

  • Absolute Ethanol: 25 mL

  • Glacial Acetic Acid: 3-5 drops

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (10.0 mmol) in 25 mL of absolute ethanol.

  • Activation: Add 3-5 drops of glacial acetic acid to the solution. Stir for 5 minutes at room temperature.

  • Addition: Slowly add hydrazine hydrate (12.0 mmol) dropwise via syringe. Self-Validation Check: A slight exothermic reaction may be observed upon addition, indicating the initial formation of the hydrazone intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 3 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 1:1, v/v). The starting β-keto ester (Rf ~0.6) should completely disappear, replaced by a lower-running product spot (Rf ~0.2) due to the highly polar pyrazol-ol tautomer.

  • Workup: Once complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities.

  • Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum oven at 50 °C overnight.

Protocol B: Synthesis of N-Aryl Substituted Derivatives (e.g., 1-Phenyl-3-(4-morpholinophenyl)-1H-pyrazol-5-ol)

Aryl hydrazines exhibit lower nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. This requires modified conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the β-keto ester (10.0 mmol) in 30 mL of absolute ethanol. Add glacial acetic acid (0.5 mL) to ensure sufficient carbonyl activation.

  • Addition: Add phenylhydrazine (12.0 mmol, 1.18 mL). Caution: Phenylhydrazine is toxic and a suspected carcinogen; handle strictly within a fume hood.

  • Reflux: Heat the mixture to reflux (80 °C) for 5.5 to 6 hours. The extended time compensates for the reduced nucleophilicity of the aryl hydrazine[3].

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to half its volume. Pour the concentrated mixture into 50 mL of ice-cold distilled water while stirring vigorously.

  • Purification: Filter the precipitated solid. Self-Validation Check: If the product oils out instead of crystallizing (a common occurrence with N-aryl pyrazoles), extract the aqueous layer with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar β-keto ester & Hydrazine in EtOH Step2 2. Condensation Reflux at 80°C with Glacial Acetic Acid Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane:EtOAc) & LC-MS Step2->Step3 Step4 4. Workup Cool to 0°C, Filter Precipitate Step3->Step4 Step5 5. Purification Recrystallization from Hot Ethanol Step4->Step5 Step6 6. Characterization 1H/13C NMR, HRMS, IR Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of morpholine-substituted pyrazoles.

Analytical Characterization Guidelines

To ensure the structural integrity of the synthesized morpholine-substituted pyrazoles, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆): Look for the characteristic morpholine ring protons (multiplets around δ 3.1-3.2 ppm for -CH₂-N- and δ 3.7-3.8 ppm for -CH₂-O-). The pyrazole C4-H typically appears as a sharp singlet around δ 5.5-6.0 ppm depending on the tautomeric state and N-substitution[2].

  • IR Spectroscopy: The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H/N-H stretch (3100-3300 cm⁻¹) alongside a C=N stretch (~1600 cm⁻¹) definitively confirm successful cyclization[2].

Sources

Application

Application Note: Utilizing Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in Multicomponent Heterocyclic Syntheses

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Strategic Rationale In modern drug discovery, the integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In modern drug discovery, the integration of privileged pharmacophores into highly functionalized scaffolds is a primary strategy for accelerating lead optimization. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is an advanced β -keto ester building block that combines the versatile reactivity of an aroylacetate with the favorable physicochemical properties of a morpholine ring.

The morpholine moiety is a six-membered heterocycle containing both oxygen and nitrogen, widely recognized for its well-balanced lipophilic-hydrophilic profile[1]. In medicinal chemistry, it is frequently employed to improve aqueous solubility, enhance blood-brain barrier (BBB) permeability, and act as a critical hinge-binding motif in the development of kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathways)[1],[2]. Furthermore, morpholine derivatives have shown immense promise in treating neurodegenerative disorders by modulating monoamine oxidases and cholinesterases[3].

By leveraging this specific β -keto ester in Multicomponent Reactions (MCRs)—specifically the Biginelli and Hantzsch reactions—chemists can rapidly generate libraries of morpholine-functionalized dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (1,4-DHPs)[4],[5].

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is critical to understand why this specific building block behaves differently than simple aliphatic esters like ethyl acetoacetate.

The Morpholine Effect on Enolization: The morpholine nitrogen donates electron density through resonance into the phenyl ring, which in turn increases the electron density at the β -carbonyl carbon. This electronic enrichment alters the keto-enol tautomerization kinetics, making the enol form highly nucleophilic. While this accelerates the attack on electrophilic intermediates (such as acyliminium ions or Knoevenagel adducts), it also introduces a unique challenge: the basicity of the morpholine nitrogen (pKa ~8.3).

Catalyst Selection Causality: When performing acid-catalyzed MCRs (like the Biginelli reaction), standard Brønsted acids (e.g., p -Toluenesulfonic acid, p -TSA) will rapidly protonate the morpholine ring[6]. This acid-base neutralization essentially quenches the catalyst. Therefore, to achieve catalytic turnover, one must either:

  • Use a super-stoichiometric amount of Brønsted acid (e.g., 1.1 equivalents).

  • Employ a carbophilic Lewis acid (e.g., InCl3​ or Cu(OTf)2​ ) that preferentially activates the carbonyl/imine groups without being irreversibly sequestered by the morpholine nitrogen.

Mandatory Visualization: Divergent MCR Workflows

The following workflow illustrates the divergent synthetic pathways utilizing the central building block to access distinct pharmacological scaffolds.

MCR_Workflow BKE Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate R1 Urea + Aldehyde (Acid Catalyst) BKE->R1 Biginelli R2 NH4OAc + Aldehyde (Heat / Catalyst) BKE->R2 Hantzsch I1 Acyliminium Ion Intermediate R1->I1 I2 Enamine & Knoevenagel Intermediates R2->I2 P1 3,4-Dihydropyrimidin-2-ones (Biginelli Adduct) I1->P1 P2 1,4-Dihydropyridines (Hantzsch Adduct) I2->P2 T1 Kinase Inhibitors (PI3K/mTOR) P1->T1 T2 Calcium Channel Blockers P2->T2

Caption: Divergent multicomponent reaction pathways using Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Quantitative Data: Reaction Optimization

The tables below summarize the optimization of reaction conditions, demonstrating the causality of catalyst choice on the final yield.

Table 1: Optimization of the Biginelli Reaction

Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation

| p -TSA | 10 | EtOH | 80 | 12 | 25 | Catalyst quenched by basic morpholine. | | p -TSA | 110 | EtOH | 80 | 6 | 82 | Stoichiometric acid overcomes buffering. | | Cu(OTf)2​ | 10 | MeCN | 80 | 4 | 89 | Excellent Lewis acid activation. | | InCl3​ | 10 | Neat | 100 | 2 | 94 | Optimal carbophilicity; solvent-free efficiency. |

Table 2: Optimization of the Hantzsch Reaction

Catalyst Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
None EtOH 80 16 65 Sluggish Knoevenagel condensation.
L-Proline (10%) MeOH 65 8 78 Iminium activation of aldehyde.
AcOH (20%) EtOH 80 6 85 Mild acid promotes enamine formation.

| CAN (5%) | MeCN | 80 | 3 | 92 | Dual Lewis acid/redox facilitation. |

Experimental Protocols

Protocol A: Synthesis of Morpholine-Functionalized DHPMs via the Biginelli Reaction

The Biginelli reaction condenses the β -keto ester, an aldehyde, and urea to form a 3,4-dihydropyrimidin-2(1H)-one[7],[5].

Self-Validating Step-by-Step Procedure:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 equiv, 2.77 g, 10 mmol), benzaldehyde (1.0 equiv, 1.06 g, 10 mmol), and urea (1.5 equiv, 0.90 g, 15 mmol).

  • Catalyst Addition: Add Indium(III) chloride ( InCl3​ ) (10 mol%, 0.22 g). Causality: InCl3​ is chosen to prevent catalyst sequestration by the morpholine nitrogen, ensuring rapid acyliminium ion formation.

  • Thermal Activation: Heat the neat mixture to 100 °C with vigorous stirring. Validation: The solid mixture will melt into a homogenous, viscous yellow oil within 15 minutes.

  • Reaction Monitoring: After 1.5 hours, sample the mixture. Validation: TLC (Eluent: EtOAc/Hexane 1:1) should show the disappearance of the UV-active β -keto ester spot ( Rf​≈0.6 ) and the appearance of a highly fluorescent product spot ( Rf​≈0.3 ).

  • Workup & Precipitation: Cool the mixture to 60 °C and slowly add 20 mL of ice-cold ethanol, followed by 10 mL of distilled water. Stir for 30 minutes. Validation: A dense, white-to-pale-yellow precipitate will crash out of the solution, indicating successful cyclization and high product purity.

  • Isolation: Filter the solid under vacuum, wash with cold water ( 2×10 mL) to remove unreacted urea and catalyst, and dry under high vacuum.

Protocol B: Synthesis of 1,4-DHPs via the Hantzsch Reaction

The Hantzsch reaction utilizes two equivalents of the β -keto ester, one equivalent of an aldehyde, and an amine source to build a highly substituted pyridine core[4].

Self-Validating Step-by-Step Procedure:

  • Enamine/Knoevenagel Initiation: In a 100 mL flask, dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (2.0 equiv, 5.54 g, 20 mmol) and a target aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv, 1.41 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Amine Source & Catalyst: Add Ammonium acetate ( NH4​OAc ) (1.5 equiv, 1.15 g, 15 mmol) and Ceric Ammonium Nitrate (CAN) (5 mol%, 0.27 g). Causality: NH4​OAc serves as the nitrogen source for the dihydropyridine ring, while CAN acts as a mild Lewis acid to accelerate the initial condensation steps without causing premature aromatization.

  • Reflux & Cyclization: Heat the reaction to 80 °C under a nitrogen atmosphere. Validation: The solution will transition from pale yellow to a deep orange/red hue within 45 minutes, visually confirming the formation of the highly conjugated Michael adduct intermediate.

  • Completion & Quench: After 3 hours, cool the reaction to room temperature. Pour the mixture into 100 mL of crushed ice/water.

  • pH-Controlled Extraction (Critical Step): Adjust the aqueous phase to pH 8.5 using saturated NaHCO3​ . Causality: The product contains two basic morpholine rings and a weakly basic dihydropyridine core. If the pH is too low, the product will remain protonated and partition into the aqueous waste.

  • Isolation: Extract with Dichloromethane ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 1,4-DHP, which can be recrystallized from hot ethanol.

References

  • Romagnoli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Asirvatham, S., et al. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Chemical Reviews (Taylor & Francis). [Link]

  • Chen, X., et al. (2006). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society. [Link]

  • Vdovina, S. V., et al. (2009). New potential of the classical Biginelli reaction. Russian Chemical Reviews. [Link]

Sources

Method

Application Note: Enantioselective Reduction of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate to Chiral Alcohols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of enantiopure β-hydroxy esters is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of enantiopure β-hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, the reduction of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) yields a chiral alcohol bearing a 4-morpholinophenyl moiety—a privileged scaffold frequently utilized in the design of antibacterial agents (e.g., linezolid analogs) and anticoagulants (e.g., rivaroxaban precursors).

This application note provides a comprehensive, mechanistic guide to the enantioselective reduction of this specific β-keto ester. We detail two orthogonal, industry-standard methodologies: Chemocatalytic Noyori Asymmetric Hydrogenation and Biocatalytic Ketoreductase (KRED) Reduction . By understanding the causality behind catalyst selection, coordination geometry, and cofactor recycling, process chemists can reliably scale these self-validating protocols from bench to pilot plant.

Mechanistic Causality & Substrate Rationale

The reduction of β-keto esters is fundamentally different from the reduction of isolated ketones. The presence of the adjacent ester moiety provides a secondary coordination site, which is critical for dictating stereocontrol in both chemical and biological systems.

Chemocatalytic Pathway: Ru-BINAP Coordination

In Noyori-type asymmetric hydrogenation, Ru(II) complexes bearing chiral atropisomeric diphosphine ligands (such as BINAP) are employed[1]. The high enantioselectivity observed with Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is not accidental; it is driven by the bidentate coordination of the substrate to the ruthenium center. The ketone oxygen and the ester carbonyl oxygen simultaneously bind to the metal, displacing solvent molecules and forming a rigid, six-membered chelate ring. This highly organized transition state forces the bulky 4-morpholinophenyl group into a specific spatial orientation, allowing the Ru-bound hydride to attack the carbonyl carbon from only one enantioface[1].

Ru_BINAP Precatalyst Ru(II)-BINAP Precatalyst ActiveCat Active trans-Ru Dihydride Precatalyst->ActiveCat H2 heterolytic cleavage Chelate Substrate-Ru Chelate Complex (β-keto ester bidentate coordination) ActiveCat->Chelate Substrate binding HydrideTransfer Enantiofacial Hydride Transfer (Rigid 6-membered TS) Chelate->HydrideTransfer Stereodetermining step Product Chiral β-Hydroxy Ester HydrideTransfer->Product Product release Product->ActiveCat Catalyst regeneration H2 H2 Gas H2->ActiveCat

Caption: Catalytic cycle of Ru-BINAP asymmetric hydrogenation highlighting the critical chelation step.

Biocatalytic Pathway: KRED and Cofactor Recycling

Ketoreductases (KREDs) offer an environmentally benign, highly selective alternative[2]. Engineered KREDs recognize the β-keto ester within a precisely shaped hydrophobic binding pocket. The stereochemical outcome is dictated by the enzyme's active site geometry, which positions the pro-chiral ketone for hydride transfer from the nicotinamide cofactor (NADPH). Because NADPH is consumed stoichiometrically, a self-validating, closed-loop cofactor recycling system—typically utilizing Glucose Dehydrogenase (GDH) and D-glucose—is mandatory to drive the reaction to completion and maintain economic viability[3].

KRED_Cycle Substrate Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate KRED Ketoreductase (KRED) Substrate->KRED binds Product Chiral β-Hydroxy Ester KRED->Product reduction NADP NADP+ KRED->NADP oxidation NADPH NADPH NADPH->KRED hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH binds GDH->NADPH regeneration Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone forms Glucose D-Glucose Glucose->GDH oxidation

Caption: Biocatalytic KRED workflow demonstrating the coupled NADPH cofactor recycling system.

Quantitative Data Presentation

The choice between chemocatalysis and biocatalysis depends on the specific project constraints (e.g., equipment availability, target enantiomer, scale). Table 1 summarizes the typical performance metrics of both methodologies applied to β-keto esters.

ParameterChemocatalysis (Ru-BINAP)Biocatalysis (Engineered KRED)
Typical Yield 90 - 98%85 - 95%
Enantiomeric Excess (ee) > 95%> 99%
Reaction Temperature 50 °C - 80 °C30 °C (Strictly controlled)
Pressure Requirements 50 - 100 psi H₂ (Parr Shaker/Autoclave)Atmospheric Pressure
Solvent System Ethanol or Methanol (Anhydrous)Aqueous Buffer (pH 7.0) + Co-solvent
Primary Challenge Trace metal removal, High-pressure safetyEnzyme stability, Substrate solubility

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure in causality (e.g., moisture poisoning the Ru catalyst, or pH drift denaturing the KRED) is caught before proceeding to workup.

Protocol A: Chemocatalytic Reduction via Ru-BINAP Hydrogenation

Note: This protocol requires a high-pressure reactor (e.g., Parr shaker) and strict Schlenk techniques to exclude oxygen.

  • Catalyst Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox, weigh 0.1 mol% of [RuCl₂(p-cymene)]₂ and 0.22 mol% of (R)- or (S)-BINAP.

    • Dissolve in anhydrous, degassed ethanol and heat at 80 °C for 1 hour to pre-form the active Ru-BINAP precatalyst[1].

  • Substrate Loading:

    • Dissolve 10.0 g of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in 50 mL of anhydrous, degassed ethanol.

    • Transfer the substrate solution and the catalyst solution into a stainless-steel autoclave.

  • Hydrogenation:

    • Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 50 psi H₂ and heat the reaction mixture to 50 °C[1].

    • Self-Validation Checkpoint: Monitor the pressure drop. A cessation of hydrogen uptake indicates reaction completion (typically 12-18 hours).

  • Workup & Isolation:

    • Vent the hydrogen gas safely. Concentrate the ethanolic solution under reduced pressure.

    • Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove ruthenium salts.

    • Determine conversion via ¹H-NMR (disappearance of the singlet at ~3.9 ppm corresponding to the active methylene of the β-keto ester) and ee via chiral HPLC.

Protocol B: Biocatalytic Reduction via Engineered Ketoreductase

Note: This protocol relies on an aqueous-organic biphasic system to overcome the poor aqueous solubility of the morpholinophenyl substrate.

  • Buffer & Recycling System Preparation:

    • Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.0 using 1M NaOH or HCl.

    • Add 1.0 mM MgSO₄ (essential for enzyme structural stability).

    • Dissolve 250 mg of NADP⁺, 2.0 g of D-Glucose, and 100 mg of Glucose Dehydrogenase (GDH) into the buffer[3].

  • Enzyme & Substrate Addition:

    • Add 500 mg of the selected engineered KRED powder (commercially available screening kits can be used to identify the optimal (R)- or (S)-selective variant)[2].

    • Dissolve 5.0 g of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in 10 mL of DMSO (acting as a co-solvent). Add this dropwise to the stirring aqueous buffer.

  • Incubation:

    • Stir the emulsion at 30 °C at 250 rpm.

    • Self-Validation Checkpoint: Monitor the pH dynamically. As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), the pH will drop. Use an autotitrator with 1M NaOH to maintain the pH at exactly 7.0. The consumption of NaOH directly correlates with reaction progress.

  • Workup & Isolation:

    • Once base consumption ceases (typically 24 hours), add 50 mL of Ethyl Acetate and 2 g of Celite.

    • Filter the biphasic mixture to remove denatured proteins.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly enantioenriched β-hydroxy ester.

References

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Retrieved from: [Link]

  • Zhang, W.-X., et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. Retrieved from:[Link]

  • Katz, M., et al. (2005). Strain engineering for stereoselective bioreduction of dicarbonyl compounds by yeast reductases. Oxford Academic. Retrieved from:[Link]

Sources

Application

Application Note: Synthesis of Pyrimidine Derivatives via Condensation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Type: Mechanistic Guide and Self-Validating Experimental Protocol Introduction and Pharmacological Context The pyrimidine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Type: Mechanistic Guide and Self-Validating Experimental Protocol

Introduction and Pharmacological Context

The pyrimidine core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, particularly kinase inhibitors. The incorporation of a 4-morpholinophenyl moiety into the pyrimidine framework is a strategic design choice in drug development. The morpholine oxygen acts as a critical hydrogen bond acceptor within the ATP-binding pocket of kinases (such as PI3K, mTOR, and EGFR), while the phenyl ring provides essential hydrophobic interactions.

To rapidly assemble these complex pharmacophores, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) serves as an ideal 1,3-dicarbonyl building block[1]. By subjecting this β -keto ester to a classic Pinner pyrimidine synthesis—or a modified Biginelli-type cyclocondensation—with various amidines or guanidines, researchers can efficiently generate a diverse library of 2-substituted-6-(4-morpholinophenyl)pyrimidin-4-ols[2][3].

Mechanistic Principles and Reaction Causality

The synthesis of pyrimidines from β -keto esters and amidines relies on a base-catalyzed tandem condensation-cyclization sequence[3]. Understanding the thermodynamics and kinetics of this pathway is critical for troubleshooting and yield optimization.

  • Amidine Activation: Amidines are typically supplied as stable hydrochloride salts. A strong base, such as sodium ethoxide (NaOEt), is required to neutralize the salt and liberate the nucleophilic free amidine.

  • Nucleophilic Attack: The highly nucleophilic unsubstituted nitrogen of the amidine attacks the most electrophilic center of the β -keto ester—the ketone carbonyl—forming a tetrahedral intermediate.

  • Dehydration: Elimination of water yields an enamine/imine intermediate. This step is entropically driven and accelerated by elevated temperatures.

  • Intramolecular Cyclization: The secondary amine of the intermediate attacks the ester carbonyl. Subsequent elimination of ethanol yields the pyrimidin-4-ol derivative, which exists in tautomeric equilibrium with its pyrimidin-4(1H)-one form[2][3].

Mechanism A Amidine Hydrochloride + NaOEt B Free Amidine (Nucleophile) A->B - NaCl, - EtOH D Nucleophilic Attack at Ketone Carbonyl B->D C Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate C->D E Enamine/Imine Intermediate D->E - H2O F Intramolecular Cyclization E->F G Pyrimidin-4-ol Derivative F->G - EtOH

Mechanistic pathway of the Pinner pyrimidine cyclocondensation.

Optimization of Reaction Conditions

The choice of solvent and base dictates the purity of the final product. Using a base/solvent mismatch (e.g., NaOMe in EtOH) leads to transesterification side reactions, complicating the impurity profile. The table below summarizes the quantitative optimization data for this transformation.

EntrySolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1MeOHNaOMe (1.5)65 (Reflux)1262Transesterification byproducts (methyl ester) observed via LC-MS.
2EtOHK₂CO₃ (2.0)78 (Reflux)1645Incomplete conversion; weak base insufficient for rapid enolization.
3DMFt-BuOK (1.5)100658Degradation products present; harsh conditions led to morpholine ring opening.
4 EtOH NaOEt (1.5) 78 (Reflux) 8 87 Clean conversion; matched solvent/base prevents transesterification.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each chemical transformation has occurred before proceeding to the next step, thereby preventing the compounding of errors.

Materials Required
  • Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1]

  • Acetamidine hydrochloride (or alternative amidine/guanidine derivative)

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Absolute ethanol (Anhydrous)

Step-by-Step Methodology

Step 1: Amidine Activation

  • To a flame-dried, argon-purged round-bottom flask, add acetamidine hydrochloride (1.2 equiv) and absolute ethanol to achieve a 0.2 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise add sodium ethoxide solution (1.2 equiv).

  • Causality & IPC 1: The neutralization generates the free amidine and precipitates sodium chloride. Verify the pH of an aliquot (diluted in water) is >10 to confirm complete free-basing.

Step 2: Condensation and Cyclization

  • Add Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 equiv) directly to the reaction mixture at room temperature.

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 8 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the intramolecular ester amidation, driving the equilibrium toward the thermodynamically stable aromatic pyrimidine ring.

Step 3: Reaction Monitoring (IPC 2)

  • At t=6 hours, withdraw a 50 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation: The mass of the starting β -keto ester ( m/z 278.1 [M+H]⁺) must be absent. The chromatogram should be dominated by the target pyrimidine mass. If starting material persists, add an additional 0.2 equiv of NaOEt and reflux for 2 more hours.

Step 4: pH-Controlled Isolation

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dissolve the resulting crude residue in a minimal volume of deionized water.

  • Causality: Pyrimidin-4-ols are amphoteric. In the highly alkaline reaction mixture, they exist as highly soluble sodium salts.

  • Dropwise add 1M HCl under vigorous stirring until the pH reaches 5.5–6.0 .

  • IPC 3: Monitor precipitation. Adjusting the pH to the molecule's isoelectric point neutralizes the charge, minimizing aqueous solubility and driving crystallization.

Step 5: Purification

  • Filter the resulting precipitate through a sintered glass funnel.

  • Wash the filter cake with ice-cold water (to remove residual NaCl) followed by cold diethyl ether (to remove unreacted non-polar organic impurities).

  • Dry the solid under high vacuum at 50 °C for 12 hours to afford the pure pyrimidine derivative.

Workflow Step1 Step 1: Free-Basing Neutralize amidine salt Step2 Step 2: Condensation Add β-keto ester & Reflux Step1->Step2 IPC1 IPC: LC-MS Confirm ester consumption Step2->IPC1 Step3 Step 3: Workup Evaporate & adjust pH to 5.5 IPC1->Step3 IPC2 IPC: Precipitation Verify solid formation Step3->IPC2 Step4 Step 4: Isolation Filter, wash, and dry IPC2->Step4

Self-validating experimental workflow for pyrimidine synthesis.

References

  • Matyus, P., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". Molecules (MDPI), 2023. URL: [Link]

  • SlideShare Chemistry Network. "Pinner pyrimidine synthesis". SlideShare. URL: [Link]

Sources

Method

Application Note: Accelerated Synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate via Microwave-Assisted Organic Synthesis (MAOS)

Scientific Rationale & Introduction Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly versatile β -keto ester building block utilized in the development of advanced therapeutics. The incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly versatile β -keto ester building block utilized in the development of advanced therapeutics. The incorporation of a morpholine ring into drug scaffolds is highly valued in medicinal chemistry; it improves aqueous solubility, modulates pharmacokinetic (ADME) profiles, and acts as a critical pharmacophore for engaging target enzymes, notably in the design of reversible Monoamine Oxidase-A (MAO-A) inhibitors for the management of mental depression [1].

Historically, synthesizing β -keto esters via the Claisen condensation of acetophenones with diethyl carbonate relies on conventional convective heating. This approach is notoriously inefficient, suffering from prolonged reaction times (12–24 hours), excessive reagent consumption, and inconsistent yields due to competing self-condensation side reactions [2].

To overcome these bottlenecks, this application note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method provides a self-validating, kinetically controlled environment that maximizes yield, minimizes the Environmental Factor (E-Factor), and accelerates the workflow for downstream bioactive heterocycle assembly.

Mechanistic Principles of MAOS Optimization

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. The success of this protocol relies on three mechanistic pillars:

  • Dielectric Heating vs. Convective Heating: Microwave irradiation directly couples with the dipole moments of the polar solvent (THF) and the reagents. This results in rapid, volumetric superheating that instantly achieves the activation energy required for the nucleophilic acyl substitution, bypassing the thermal gradients of traditional oil baths.

  • Kinetic Control over Self-Condensation: The rapid heating profile minimizes the residence time of the highly reactive enolate intermediate. By accelerating the cross-condensation with diethyl carbonate, the competing self-condensation of 4-morpholinoacetophenone is kinetically suppressed.

  • Dynamic Power Modulation: Modern microwave synthesizers continuously adjust wattage to maintain a precise target temperature. This prevents the thermal degradation of the electron-rich morpholine moiety, ensuring high product purity.

Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment
  • Starting Material: 4-Morpholinoacetophenone (CAS: 39910-98-0), 1.0 mmol (205 mg)

  • Electrophile: Diethyl carbonate (CAS: 105-58-8), 3.0 mmol (354 mg)

  • Base: Sodium hydride (60% dispersion in mineral oil), 3.0 mmol (120 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF), 8 mL total

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) with 30 mL pressure-rated reaction vials.

Synthesis Workflow
  • Base Activation (Self-Validating Step): In an oven-dried 30 mL microwave vial equipped with a magnetic stir bar, suspend the NaH (120 mg) in 5 mL of anhydrous THF under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from prematurely quenching the NaH, ensuring precise stoichiometric deprotonation.

  • Reagent Addition: Dissolve 4-morpholinoacetophenone (205 mg) and diethyl carbonate (354 mg) in 3 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C.

    • Causality: Dropwise addition at 0 °C controls the exothermic evolution of H2​ gas. The cessation of bubbling serves as a visual validation that the enolate has successfully formed.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave cavity and apply the following parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Power: Dynamic modulation (Max 150 W)

    • Stirring: High (800 rpm)

  • Quenching & Neutralization: Allow the synthesizer to cool the vial to 25 °C via compressed air. Carefully uncap and add 1M HCl dropwise until the solution reaches pH 6.0.

    • Causality: Neutralizing the enolate and destroying excess NaH immediately halts the reaction, preventing reverse Claisen cleavage during the workup phase.

  • Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to yield Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate as a crystalline solid.

Quantitative Performance Metrics

The transition from conventional reflux to MAOS yields dramatic improvements across all key performance indicators.

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 80 °C (Reflux)110 °C (Pressurized)
Reaction Time 18 – 24 hours15 minutes
Yield (%) 55 – 65%88 – 92%
Purity (HPLC) ~85% (Significant side products)>98% (Clean profile)
Environmental Factor (E-Factor) >25<10

Downstream Application: Assembly of Bioactive Pyrazolones

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate serves as a premium bis-electrophilic synthon. To demonstrate its utility, researchers can seamlessly convert it into a 3-(4-morpholinophenyl)-1H-pyrazol-5(4H)-one scaffold—a core structure in numerous anti-inflammatory and neuroprotective agents.

Rapid Cyclization Protocol: Combine the synthesized β -keto ester (1.0 mmol) and hydrazine hydrate (1.2 mmol) in 4 mL of absolute ethanol. Irradiate in the microwave synthesizer at 100 °C for 10 minutes. Causality: The dielectric heating drives the sequential condensation and cyclization to completion rapidly, eliminating the need for harsh acid catalysis and yielding the pyrazolone product via simple filtration upon cooling.

Reaction Workflow Visualization

MAOS_Workflow A 4-Morpholinoacetophenone (Starting Material) C Microwave Irradiation (110°C, 15 min, 150W) A->C B Diethyl Carbonate + NaH (Reagents) B->C D Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate C->D F Morpholine-Substituted Pyrazolone (Bioactive) D->F E Hydrazine Hydrate (Cyclization Reagent) E->F

Figure 1: Microwave-assisted synthesis workflow from acetophenone to bioactive pyrazolone.

References

  • Choudhary, D., Kumar, B., Chandrasekaran, B., Singh, T. G., Kaur, R., Aldahish, A., Vasudevan, R., & Balaji, P. (2025). "Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression." Pharmaceuticals, 18(3), 309. URL:[Link]

  • Gianotti, M., Martelli, G., Spunta, G., Campana, E., Panunzio, M., & Mendozza, M. (2000). "Solvent-Free Microwave-Assisted Organic Reactions Preparation of β -Keto Esters." Synthetic Communications, 30(10), 1725-1730. URL:[Link]

Sources

Application

Application Note: Optimized α-Alkylation Protocols for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Executive Summary The α-alkylation of β-keto esters is a foundational carbon-carbon bond-forming reaction in synthetic organic chemistry and drug discovery. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α-alkylation of β-keto esters is a foundational carbon-carbon bond-forming reaction in synthetic organic chemistry and drug discovery. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly versatile building block, featuring a morpholine pharmacophore frequently utilized in kinase inhibitors and CNS-active therapeutics to improve aqueous solubility [1].

This application note provides a comprehensive, field-validated guide to the α-alkylation of this specific substrate. By dissecting the thermodynamic and kinetic factors governing enolate reactivity, this document establishes robust protocols for achieving high mono-C-alkylation selectivity while mitigating common side reactions such as O-alkylation, di-alkylation, and undesired N-alkylation.

Mechanistic Insights & Chemical Logic

To design a self-validating experimental protocol, one must understand the intrinsic electronic properties of the substrate.

The Ambident Enolate: C- vs. O-Alkylation

Deprotonation of the highly acidic α-methylene protons (pKa ~ 11–13) yields an ambident enolate capable of reacting at either the carbon or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the α-carbon is a "soft" nucleophile [2].

  • C-Alkylation (Desired): Favored by the use of "soft" electrophiles (e.g., alkyl iodides, alkyl bromides) and solvents that hydrogen-bond to the enolate oxygen (e.g., alcohols) or milder bases (e.g., K2​CO3​ in Acetone) that maintain tight ion-pairing, sterically hindering the oxygen.

  • O-Alkylation (Undesired): Promoted by "hard" electrophiles (e.g., triflates, sulfates) and highly polar aprotic solvents (e.g., HMPA, DMF) that strongly solvate the counter-cation, leaving the oxygen atom highly reactive and exposed [3].

Chemoselectivity: The Morpholine Nitrogen

A common concern when alkylating amine-containing substrates is competitive N-alkylation. However, in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, the morpholine nitrogen is directly attached to the phenyl ring. The lone pair of the tertiary amine is delocalized into the aromatic π -system (aniline-like resonance). This drastically reduces its nucleophilicity compared to aliphatic amines, eliminating the need for transient amine protecting groups during standard enolate alkylation.

Controlling Mono- vs. Di-Alkylation

The mono-alkylated product retains one α-proton. While this proton is less acidic than those in the starting material due to the electron-donating nature of the new alkyl group, over-alkylation (di-alkylation) remains a risk. Strict stoichiometric control (1.05 equivalents of electrophile) and the avoidance of massive excesses of strong bases (like NaH) are critical to isolating the mono-alkylated product.

Reaction Pathway Visualization

AlkylationPathways Substrate Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate Base Base (e.g., K2CO3) Deprotonation Substrate->Base -H+ N_Alk N-Alkylation (Negligible due to delocalization) Substrate->N_Alk Excess R-X No Base Enolate Ambident Enolate (Resonance Stabilized) Base->Enolate C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Soft Electrophile (R-I, R-Br) Thermodynamic Control O_Alk O-Alkylation (Undesired Enol Ether) Enolate->O_Alk Hard Electrophile (R-OTf) Polar Aprotic Solvent

Fig 1: Chemoselectivity pathways in the α-alkylation of the morpholino-phenyl β-keto ester.

Optimization Data: Base and Solvent Screening

The following table summarizes the causal relationship between reaction conditions and product distribution.

BaseSolventElectrophileTemp (°C)C:O Alkylation RatioMono:Di RatioYield (%)
NaH (1.5 eq)THFAlkyl Iodide (1.5 eq)0 to 25> 95:560:4055%
K2​CO3​ (1.2 eq)AcetoneAlkyl Bromide (1.05 eq)60> 99:195:588%
Cs2​CO3​ (1.5 eq)DMFAlkyl Triflate (1.1 eq)2520:80N/A72% (O-Alk)
KOH (aq) + PTCTolueneAlkyl Bromide (1.2 eq)0> 99:190:1082%

Conclusion: Mild bases ( K2​CO3​ ) combined with moderately polar solvents (Acetone) and soft electrophiles (Bromides) provide the optimal self-validating system for high-yielding, mono-C-alkylation.

Experimental Protocols

Protocol A: Standard Mono-C-Alkylation (High Yield, Scalable)

This protocol utilizes mild conditions to ensure strict C-alkylation while preserving the morpholine ring and preventing di-alkylation.

Reagents:

  • Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: 10.0 mmol (2.77 g)

  • Alkyl Bromide (e.g., Benzyl bromide): 10.5 mmol (1.05 equivalents)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 12.0 mmol (1.66 g, 1.2 equivalents)

  • Anhydrous Acetone: 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Enolate Formation: Dissolve the β-keto ester (10.0 mmol) in 40 mL of anhydrous acetone. Add finely powdered, anhydrous K2​CO3​ (12.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Note: A slight color change (yellowing) indicates the formation of the enolate.

  • Alkylation: Add the alkyl bromide (10.5 mmol) dropwise via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to gentle reflux (60 °C) using an oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization).

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure mono-alkylated product.

Protocol B: Asymmetric α-Alkylation via Phase-Transfer Catalysis (PTC)

For drug development applications requiring enantiopure building blocks, transition-metal-free Phase-Transfer Catalysis (PTC) is highly effective for β-keto esters [4].

Reagents:

  • Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: 1.0 mmol

  • Alkyl Halide: 1.2 mmol

  • Chiral PTC (e.g., Cinchona alkaloid derivative like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide): 0.1 mmol (10 mol%)

  • Base: 50% aqueous KOH (1.0 mL)

  • Solvent: Toluene / CHCl3​ (7:3, v/v, 10 mL)

Step-by-Step Methodology:

  • System Setup: In a 25 mL Schlenk tube, dissolve the β-keto ester (1.0 mmol) and the chiral PTC (10 mol%) in the Toluene/ CHCl3​ solvent mixture (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to maximize enantiomeric excess (ee).

  • Biphasic Initiation: Add the alkyl halide (1.2 mmol), followed immediately by the dropwise addition of 50% aqueous KOH (1.0 mL).

  • Vigorous Stirring: Stir the biphasic mixture vigorously (1000 rpm) at 0 °C for 12–24 hours. Note: High stirring rates are critical in PTC to maximize the interfacial surface area between the aqueous base and organic substrate.

  • Workup: Dilute the mixture with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Analysis: Purify via chromatography. Determine the enantiomeric excess (ee) using chiral HPLC.

Analytical Validation

To validate that C-alkylation has occurred (rather than O-alkylation), utilize 1H and 13C NMR spectroscopy:

  • C-Alkylated Product: The ketone carbonyl carbon will appear around δ 190-195 ppm in 13C NMR. The new α -proton will appear as a distinct multiplet or triplet in 1H NMR (depending on the alkyl group).

  • O-Alkylated Product (Enol Ether): The ketone carbonyl signal will vanish, replaced by an enol-ether carbon signal (~ δ 150-160 ppm).

References

  • Carey, F. A., & Sundberg, R. J. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters". Advanced Organic Chemistry, Part A: Structure and Mechanisms.
  • Prakash, G. K. S., et al. "Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters". National Institutes of Health (PMC). Available at:[Link]

  • Wang, Y., et al. "Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis". Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Method

Application Note: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. Ethyl 3-(4-morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) serves as a highly versatile intermediate, merging the synthetic malleability of a β -keto ester with the privileged pharmacokinetic profile of a morpholine pharmacophore. This application note details the physicochemical rationale, validated synthetic protocols, and mechanistic pathways for utilizing this compound in the development of novel heterocyclic therapeutics, particularly kinase inhibitors.

Physicochemical Profiling & Structural Rationale

The utility of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate stems from its two distinct structural domains, each serving a specific purpose in medicinal chemistry:

The Morpholine Pharmacophore (ADME/Tox Optimization)

Morpholine is a saturated, six-membered heterocycle containing both nitrogen and oxygen. It is ranked among the most frequently employed azaheterocycles in FDA-approved drugs[1]. The inclusion of the 4-morpholinophenyl moiety in this building block provides several distinct advantages:

  • Solubility and Bioavailability: The morpholine nitrogen (pKa 8.3) is partially protonated at physiological pH, significantly enhancing aqueous solubility compared to purely carbocyclic analogs.

  • Target Specificity: The oxygen atom acts as a critical hydrogen-bond acceptor. In kinase inhibitors, the morpholine ring frequently projects into the solvent-exposed region or interacts directly with the ATP-binding hinge region, as seen in PLK4 and PI3K/mTOR inhibitors[2].

  • Metabolic Stability: Morpholine serves as a bioisosteric replacement for piperazine or aliphatic amines, reducing susceptibility to rapid oxidative metabolism[1].

The β -Keto Ester Core (Synthetic Versatility)

The β -keto ester moiety provides two electrophilic centers (the ketone and the ester carbonyls) and a highly nucleophilic α -carbon. This reactivity profile allows for the rapid, regioselective construction of diverse heterocycles, including pyrazoles, pyrimidines, and isoxazoles, which are foundational scaffolds in medicinal chemistry[3].

Synthetic Workflows & Experimental Protocols

The following protocols detail the transformation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate into two highly sought-after medicinal scaffolds.

SyntheticWorkflow SM Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate R1 Aryl Hydrazine + Acid Catalyst SM->R1 R2 Urea + Aryl Aldehyde + Acid Catalyst SM->R2 P1 1,5-Diarylpyrazole Derivatives R1->P1 Knorr Condensation P2 Dihydropyrimidinone Derivatives R2->P2 Biginelli Reaction

Caption: Divergent synthetic pathways of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Protocol A: Synthesis of 1,5-Diarylpyrazole Derivatives (Knorr Condensation)

Pyrazoles are ubiquitous in anti-inflammatory (COX-2 inhibitors) and anticancer (kinase inhibitors) research. This protocol utilizes thermodynamic control to favor the 1,5-disubstituted isomer.

Causality & Rationale: The reaction initiates via the nucleophilic attack of the aryl hydrazine on the more electrophilic ketone carbonyl, forming a hydrazone intermediate. The addition of a catalytic acid (p-TsOH) protonates the ester carbonyl, accelerating the subsequent intramolecular cyclization and dehydration. Using toluene with a Dean-Stark apparatus removes water, driving the equilibrium toward the thermodynamically stable 1,5-isomer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 eq, 10 mmol) in anhydrous toluene (30 mL).

  • Reagent Addition: Add phenylhydrazine (1.1 eq, 11 mmol) dropwise at room temperature. Stir for 10 minutes to allow initial mixing.

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH) monohydrate (0.1 eq, 1 mmol). The acid catalyzes the hydrazone formation and subsequent cyclization.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). Monitor the azeotropic removal of water in the Dean-Stark trap. Continue reflux for 4–6 hours until TLC (Hexane:EtOAc 7:3) indicates complete consumption of the starting material.

  • Workup (Self-Validation): Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize the acid catalyst—failure to do so may lead to product degradation during concentration. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 1,5-diarylpyrazole.

Protocol B: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Dihydropyrimidinones (DHPMs) are potent calcium channel blockers and mitotic kinesin Eg5 inhibitors.

Causality & Rationale: This multicomponent reaction requires acid catalysis to activate the aryl aldehyde, facilitating nucleophilic attack by urea to form an N-acyliminium ion intermediate. The enol tautomer of the β -keto ester then attacks this intermediate. The morpholine ring's electron-donating nature slightly increases the nucleophilicity of the enol, enhancing reaction rates.

Step-by-Step Methodology:

  • Preparation: Combine Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 eq, 5 mmol), an aryl aldehyde (e.g., benzaldehyde, 1.0 eq, 5 mmol), and urea (1.5 eq, 7.5 mmol) in a 50 mL flask.

  • Solvent & Catalyst: Add ethanol (15 mL) followed by concentrated HCl (3 drops) as the catalyst.

  • Heating: Heat the mixture to 80°C under reflux for 8 hours.

  • Precipitation: Cool the mixture in an ice bath. The DHPM product typically precipitates directly from the ethanolic solution, driven by the low solubility of the highly crystalline heterocyclic core.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to yield the pure morpholine-substituted DHPM.

Quantitative Data Presentation: Reaction Optimization

The regioselectivity of the Knorr condensation (Protocol A) is highly dependent on solvent and catalyst selection. The table below summarizes the optimization data, demonstrating how thermodynamic control (Entry 3) maximizes the yield of the desired 1,5-isomer.

EntrySolventCatalyst (mol %)Temp (°C)Time (h)Total Yield (%)Regioselectivity (1,5- vs 1,3-isomer)
1EthanolNone78 (Reflux)1245%60 : 40
2EthanolAcOH (10%)78 (Reflux)678%85 : 15
3Toluenep-TsOH (10%)110 (Reflux)*492%>95 : 5

*Reaction performed using a Dean-Stark apparatus for continuous water removal.

Mechanistic Insights: Kinase Inhibition Pathways

Once synthesized, heterocycles bearing the 4-morpholinophenyl group frequently act as ATP-competitive kinase inhibitors. The morpholine ring is not merely a solubilizing group; it actively participates in the pharmacodynamics of the molecule[4].

In the context of PI3K or PLK4 inhibition, the heteroaromatic core (e.g., pyrazole or pyrimidine) forms essential hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K α ). Meanwhile, the 4-morpholinophenyl moiety extends toward the solvent-accessible channel or the affinity pocket, where the morpholine oxygen can engage in water-mediated hydrogen bonding, stabilizing the inhibitor-enzyme complex[2].

SignalingPathway Ligand Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase Target Kinase (e.g., PI3K / PLK4) RTK->Kinase Downstream Downstream Effectors (e.g., AKT Activation) Kinase->Downstream Proliferation Tumor Cell Survival & Proliferation Downstream->Proliferation Inhibitor Morpholinophenyl-derived Heterocyclic Inhibitor Inhibitor->Kinase ATP-Competitive Hinge Binding

Caption: Interruption of oncogenic kinase signaling by morpholinophenyl-derived inhibitors.

References

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 Thieme Connect URL:[Link]

  • An integrated flow and microwave approach to a broad spectrum protein kinase inhibitor RSC Publishing URL:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors PubMed Central (PMC) URL:[Link]

  • Mastering β -Keto Esters Chemical Reviews - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent decarboxylation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate during heating

Welcome to the Technical Support Center for the handling and reaction optimization of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate . This resource is engineered for researchers and drug development professionals experien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and reaction optimization of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate . This resource is engineered for researchers and drug development professionals experiencing spontaneous degradation, specifically decarboxylation, during high-temperature workflows.

Diagnostic Overview: The "Thermal Instability" Misconception

A common troubleshooting bottleneck in organic synthesis is the assumption that β-keto esters are inherently thermally unstable. In reality, pure β-keto esters are remarkably robust to heat. Direct thermal decarboxylation (e.g., Krapcho decarboxylation) typically requires temperatures exceeding 130°C alongside strong nucleophiles like chloride salts.

If your Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is decarboxylating at standard reflux temperatures (60°C–100°C), the root cause is almost always inadvertent hydrolytic cleavage [1][2]. The morpholino moiety increases the molecule's hygroscopicity. Trace moisture, combined with heat and mild acids/bases, hydrolyzes the ester into a β-keto acid. This intermediate is highly unstable and undergoes rapid, spontaneous decarboxylation via a concerted six-membered transition state[3][4].

Mechanism A Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate B Hydrolysis (H2O, Heat) Trace Acid/Base A->B Trace Moisture C β-Keto Acid Intermediate (Highly Unstable) B->C Ester Cleavage D 6-Membered Cyclic Transition State C->D Heating (>60°C) E Enol + CO2 (Gas) D->E Decarboxylation F 1-(4-morpholinophenyl) ethan-1-one (Ketone) E->F Tautomerization

Mechanism of hydrolysis and thermal decarboxylation of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: Why does my ester degrade at 80°C when the literature states β-keto esters are stable at this temperature? The degradation is not a direct thermal breakdown of the ester. It is a secondary reaction. Trace water in your solvent or hygroscopic reagents (like K₂CO₃ or NaOEt) causes saponification at 80°C. Once the β-keto acid forms, the heat provides the activation energy necessary for the cyclic transition state to release CO₂[3][4].

Q2: Can I use sodium ethoxide (NaOEt) as a base during heated condensation reactions? It is highly risky. Commercial alkoxide bases often contain trace amounts of alkali metal hydroxides (NaOH/KOH) due to moisture exposure. These hydroxides act as potent nucleophiles, rapidly hydrolyzing the β-keto ester[1]. If you must use NaOEt, it must be freshly prepared from pure sodium metal and anhydrous ethanol under inert gas.

Q3: How does the morpholino group affect the stability of this specific molecule? The morpholine ring contains an amine ether system that readily participates in hydrogen bonding with ambient water. This makes Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate significantly more hygroscopic than standard derivatives like ethyl benzoylacetate. Consequently, rigorous drying of the starting material is critical before applying heat.

Q4: What is the most effective way to prevent this degradation? You must eliminate the causality chain by preventing the initial hydrolysis. This requires strictly anhydrous conditions, the use of non-nucleophilic bases (e.g., NaH, LDA)[1][5], and the removal of any trace water from the reaction matrix before initiating the temperature ramp[2].

Quantitative Stability Profiles

Understanding the thermal thresholds of your intermediates is critical for reaction design. The table below summarizes the stability of the ester versus its hydrolyzed acid counterpart.

Compound StateEnvironmental ConditionsTemp (°C)Half-life / StabilityPrimary Degradation Pathway
β-Keto Ester Strictly Anhydrous, Neutral100°CHighly Stable (>99% recovery)None
β-Keto Ester Trace Water + Base80°CRapid degradation (<1 hour)Hydrolysis Decarboxylation
β-Keto Acid Neutral Solution25°CModerate (Days to weeks)Spontaneous Decarboxylation
β-Keto Acid Heated Solution>60°CExtremely Unstable (Minutes)Rapid Decarboxylation

Troubleshooting Workflow & Decision Matrix

Workflow Start Heating Required for Reaction? Q1 Is the system strictly anhydrous? Start->Q1 A1_No Dry solvents (Molecular Sieves) Use inert gas (N2/Ar) Q1->A1_No No Q2 Are alkoxide/hydroxide bases present? Q1->Q2 Yes A1_No->Q2 A2_Yes Switch to non-nucleophilic bases (e.g., LDA, NaH) Q2->A2_Yes Yes Success Proceed with Heating (Stable β-keto ester) Q2->Success No A2_Yes->Success

Decision matrix for preventing β-keto ester degradation during high-temperature reactions.

Validated Experimental Protocol: Anhydrous Heating

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks to verify that conditions are safe before heat is applied, preventing the loss of valuable Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Objective:

Safely heat the β-keto ester to 80°C+ for a downstream reaction (e.g., enolate alkylation or condensation) without triggering decarboxylation.

Phase 1: Rigorous System Preparation
  • Glassware: Flame-dry all reaction flasks, condensers, and stir bars under a high vacuum. Backfill with ultra-high purity Argon (not standard N₂, as Argon is heavier and provides a better moisture blanket).

  • Solvent Validation: Use anhydrous solvents (e.g., THF, DMF, or Toluene) dried over activated 3Å molecular sieves.

    • Self-Validation Step: Perform a Karl Fischer titration on the solvent. Do not proceed unless water content is < 10 ppm .

  • Reagent Desiccation: Dry the Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate under high vacuum (0.1 mbar) at 40°C for 4 hours prior to use to remove surface moisture bound to the morpholino group.

Phase 2: Reaction Assembly & Base Selection
  • Base Substitution: Avoid NaOH, KOH, or commercial NaOEt. Instead, utilize a non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexane) or Lithium Diisopropylamide (LDA)[1][5].

  • Enolate Formation (Cold): Cool the solvent to 0°C. Add the base, followed by the slow, dropwise addition of the β-keto ester. Allow the enolate to form completely at 0°C for 30 minutes.

    • Mechanistic Insight: Forming the enolate at low temperatures stabilizes the molecule against nucleophilic attack at the ester carbonyl.

Phase 3: Heating and Quenching
  • Temperature Ramping: Once the enolate is fully formed and the electrophile (if applicable) is added, slowly ramp the temperature to the target heat (e.g., 80°C).

  • In-Process Monitoring: Pull aliquots using an anhydrous syringe technique. Quench immediately into cold buffer (pH 7) and analyze via LC-MS. You should observe the intact product mass without the M-44 (loss of CO₂) degradation peak.

  • Workup: Critical Step. Do not quench the hot reaction with aqueous acid. Cool the reaction mixture to 0°C first, then quench with a saturated aqueous NH₄Cl solution to gently neutralize the base without creating a highly acidic environment that could trigger post-reaction hydrolysis.

References

  • Master Organic Chemistry. Decarboxylation. Available at:[Link]

  • ResearchGate Community Forum. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Available at:[Link]

  • RSC Advances. Recent advances in the transesterification of β-keto esters. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Claisen Condensation for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of the Claisen condensation for this specific synthesis. Our goal is to equip you with the knowledge to maximize your yield and purity.

Introduction to the Synthesis

The synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is typically achieved via a crossed Claisen condensation. This reaction involves the condensation of an ester with an α-hydrogen (in this case, ethyl acetate) with a non-enolizable ester (ethyl 4-morpholinobenzoate) in the presence of a strong base. The non-enolizable partner is crucial to prevent self-condensation and ensure the formation of the desired product.[1][2]

The overall reaction is as follows:

Ethyl 4-morpholinobenzoate + Ethyl Acetate --(Base)--> Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

This guide will walk you through potential challenges and their solutions to help you achieve optimal results in this synthesis.

Troubleshooting Guide: Enhancing Your Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate through a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in a Claisen condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3]

  • Base Selection and Stoichiometry: The choice of base is critical. For this reaction, sodium ethoxide (NaOEt) is a suitable choice as it matches the alkoxy group of the ethyl esters, preventing transesterification.[4][5] A full stoichiometric equivalent of the base is necessary because the resulting β-keto ester is more acidic than the starting materials, and its deprotonation by the base drives the reaction to completion.[6][7][8]

  • Moisture Contamination: The presence of water in your reagents or solvent will quench the strong base, rendering it ineffective.[9] Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or properly stored reagents.

  • Suboptimal Reaction Temperature: Temperature control is crucial. While heating can increase the reaction rate, it can also promote side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.[9] For this specific synthesis, maintaining a temperature range of 25-50°C is a good starting point.

  • Purity of Starting Materials: Impurities in either ethyl 4-morpholinobenzoate or ethyl acetate can interfere with the reaction.[3] It is advisable to purify your starting materials if their purity is questionable.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Self-Condensation of Ethyl Acetate: This is a primary side reaction. To minimize it, you can slowly add the ethyl acetate to the reaction mixture containing the ethyl 4-morpholinobenzoate and the base.[10] This ensures that the enolate of ethyl acetate reacts preferentially with the non-enolizable ester.

  • Hydrolysis of Esters: If there is any moisture present, the base can catalyze the hydrolysis of your starting esters or the product, leading to the formation of carboxylic acids.[11] Rigorous exclusion of water is essential.

  • Controlling Stoichiometry: Using a slight excess of the non-enolizable ester (ethyl 4-morpholinobenzoate) can help to ensure that the enolate of ethyl acetate reacts with it rather than another molecule of ethyl acetate.[1]

Q3: The reaction seems to stall and does not go to completion. What could be the cause?

A3: An incomplete reaction can be frustrating. Consider the following possibilities:

  • Insufficient Base: As mentioned, a stoichiometric amount of a strong base is required. If the base is old or has been exposed to air, its activity may be diminished. Using a freshly prepared or properly stored base is recommended.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reactants and prevent the reaction from proceeding to completion. Ensure vigorous and consistent stirring throughout the reaction.[3]

  • Reaction Time: Claisen condensations can sometimes be slow. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen condensation for this synthesis?

A1: The mechanism involves several key steps:

  • Enolate Formation: The strong base (e.g., sodium ethoxide) removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.[12][13]

  • Nucleophilic Attack: The enolate of ethyl acetate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 4-morpholinobenzoate.[13]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[6][14]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester product.[6][14]

  • Deprotonation of Product: The highly acidic proton between the two carbonyl groups of the product is removed by the ethoxide base. This final, essentially irreversible step drives the equilibrium towards the product.[8][12]

  • Protonation: An acidic workup is required to protonate the enolate of the product and isolate the neutral Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.[15]

Q2: Can I use a different base, such as sodium hydroxide or potassium tert-butoxide?

A2:

  • Sodium Hydroxide (NaOH): Using NaOH is not recommended as it can lead to significant hydrolysis of the ester starting materials and the β-keto ester product, reducing the yield.[16]

  • Potassium tert-butoxide (t-BuOK): While a strong base, it is bulkier and can be used. However, sodium ethoxide is generally preferred to avoid potential transesterification, although with ethyl esters, this is not a concern. Stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) can also be used, especially in mixed Claisen condensations, but they are often not necessary for this type of reaction and require stricter anhydrous conditions.[4][7][15]

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent is important.

  • Ethanol: Anhydrous ethanol is a good choice as its conjugate base (ethoxide) is used as the catalyst.[5]

  • Aprotic Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or toluene can also be used, particularly with stronger bases like sodium hydride (NaH).[17] These solvents can help to enhance the stability of the enolate.

Q4: How can I effectively purify the final product?

A4: Purification of the crude product is essential to obtain high-purity Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

  • Extraction: After the acidic workup, the product can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[9]

  • Washing: The organic layer should be washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[9]

  • Column Chromatography: For high purity, column chromatography using silica gel is often the most effective method to separate the desired product from any unreacted starting materials or side products.[18]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.[19]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-morpholinobenzoate

This protocol describes a representative synthesis of one of the key starting materials.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-morpholinobenzoic acid in absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-morpholinobenzoate, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

This protocol outlines the Claisen condensation reaction.

  • Base Preparation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reactant Addition: To this solution, add ethyl 4-morpholinobenzoate.

  • Enolizable Ester Addition: Slowly add ethyl acetate dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50°C) to drive the reaction to completion. Monitor the progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding a cold, dilute acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Matches the ester's alkoxy group to prevent transesterification.[4][5]
Base Stoichiometry 1.0 - 1.2 equivalentsA full equivalent is needed to deprotonate the product and drive the reaction.[6][7]
Solvent Anhydrous Ethanol or THFEthanol is the conjugate acid of the base; THF is a suitable polar aprotic alternative.[5][17]
Temperature 25 - 50 °CBalances reaction rate with minimizing side reactions.[9]
Reactant Ratio Slight excess of non-enolizable esterMinimizes self-condensation of ethyl acetate.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.

Visualizing the Process

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents glassware Oven-Dry Glassware start->glassware base_prep Prepare Sodium Ethoxide Solution reagents->base_prep glassware->base_prep add_ester1 Add Ethyl 4-morpholinobenzoate base_prep->add_ester1 add_ester2 Slowly Add Ethyl Acetate add_ester1->add_ester2 react Stir at 25-50°C Monitor by TLC add_ester2->react quench Acidic Quench react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure Product purify->product

Caption: Experimental workflow for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed moisture Moisture Contamination? low_yield->moisture base_issue Incorrect Base/Stoichiometry? low_yield->base_issue temp_issue Suboptimal Temperature? low_yield->temp_issue purity_issue Impure Starting Materials? low_yield->purity_issue dry Use Anhydrous Conditions moisture->dry Yes optimize_base Use Fresh NaOEt (1.0-1.2 eq) base_issue->optimize_base Yes optimize_temp Optimize Temperature (25-50°C) temp_issue->optimize_temp Yes purify_sm Purify Starting Materials purity_issue->purify_sm Yes

Caption: Troubleshooting logic for low yield in Claisen condensation.

References

  • Dieckmann Condensation: Definition, Examples, and Mechanism - Chemistry Learner. Available at: [Link]

  • Claisen Condensation - Organic Chemistry Tutor. Available at: [Link]

  • 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]

  • Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Available at: [Link]

  • Dieckmann condensation - Wikipedia. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]

  • Diesters Compound Intramolecular Condensation and Its Applications - IJRASET. Available at: [Link]

  • Claisen Condensation - GeeksforGeeks. Available at: [Link]

  • The Claisen condensation in biology - PubMed. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Base used in Claisen Condensation - Chemistry Stack Exchange. Available at: [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. - ResearchGate. Available at: [Link]

  • Review of Claisen condensation. Available at: [Link]

  • Claisen Condensation - LabXchange. Available at: [Link]

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1 | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Claisen Condensation Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Claisen Condensation | ChemTalk - Chemistry Talk. Available at: [Link]

  • Claisen Condensation: Solvent and Base Choice - YouTube. Available at: [Link]

  • Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE - PrepChem.com. Available at: [Link]

  • (PDF) Fast Claisen condensation reaction optimization in a continuous flow reactor. Available at: [Link]

  • Claisen condensation - Wikipedia. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. Available at: [Link]

  • CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents.
  • Claisen Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. Available at: [Link]

  • CN100335456C - Method for preparing acyclic beta keto ester - Google Patents.
  • Claisen condensation - Chemistry Stack Exchange. Available at: [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. Available at: [Link]

  • Claisen Condensation Reactions - Chad's Prep®. Available at: [Link]

  • CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate reactions

Technical Support Center: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Synthesis Welcome to the technical support guide for the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. This resource is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, in this important synthetic transformation. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory setting.

The synthesis of this β-keto ester is typically achieved via a crossed Claisen condensation (or a related acylation reaction), where a ketone enolate attacks an acylating agent. While robust, this reaction class is sensitive to several parameters that can suppress yields if not properly controlled. This guide provides a structured, question-and-answer-based approach to troubleshoot these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing very low conversion to the desired β-keto ester. What are the most fundamental reasons this might be failing?

A1: Low conversion in a Claisen-type condensation typically points to an issue with the reaction equilibrium or the stability of key intermediates. This reaction involves several reversible steps, and a successful outcome relies on a final, irreversible step to drive the reaction to completion.

The core mechanism involves three critical stages:

  • Enolate Formation: A strong base removes an α-proton from the starting ketone, 4-morpholinoacetophenone, to form a nucleophilic enolate. This is an equilibrium step.

  • Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl of the acylating agent (e.g., diethyl carbonate), forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to form the β-keto ester. This is also reversible.[1][2]

  • Final Deprotonation (The Driving Force): The newly formed β-keto ester has highly acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11).[3] The alkoxide base present in the mixture rapidly and irreversibly deprotonates this position. This final acid-base reaction is the thermodynamic sink that pulls the entire equilibrium towards the product.[1][4][5]

If this final deprotonation cannot occur, or if the initial enolate formation is inefficient, the reaction will stall, resulting in low conversion.

Here is a diagram illustrating the key mechanistic steps:

Claisen_Mechanism cluster_equilibrium Reversible Steps cluster_irreversible Irreversible Step (Driving Force) Start_Ketone 4-Morpholinoacetophenone Enolate Ketone Enolate (Nucleophile) Start_Ketone->Enolate Deprotonation (Equilibrium) Base Base (e.g., NaH, NaOEt) Base->Enolate Final_Enolate Deprotonated Product (Thermodynamic Sink) Base->Final_Enolate Consumed Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (e.g., Diethyl Carbonate) Acylating_Agent->Tetrahedral_Intermediate Product_Keto_Ester Product: β-Keto Ester Tetrahedral_Intermediate->Product_Keto_Ester Elimination of EtO⁻ Product_Keto_Ester->Final_Enolate Deprotonation Final_Product Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate (After Acidic Workup) Final_Enolate->Final_Product Acidic Workup (e.g., HCl, NH₄Cl)

Caption: Generalized mechanism of the Claisen condensation.
Q2: I suspect an issue with my base. What are the common pitfalls regarding base selection, stoichiometry, and handling?

A2: Your suspicion is well-founded; the base is the most critical reagent in this reaction. Issues here are the leading cause of failure.

  • Base Strength & Type: The base must be strong enough to deprotonate the α-protons of 4-morpholinoacetophenone. The electron-donating nature of the morpholine group slightly decreases the acidity of these protons compared to unsubstituted acetophenone, making a sufficiently strong base essential.

    • Sodium Hydride (NaH): An excellent choice. It's a non-nucleophilic, strong base that deprotonates the ketone to form the sodium enolate and H₂ gas. The reaction is irreversible, which helps drive enolate formation. It must be handled under strictly anhydrous conditions.

    • Sodium Ethoxide (NaOEt): A classic choice for Claisen condensations. It is sufficiently basic, but its use establishes an equilibrium. Crucially, you must use the alkoxide that matches the ester group of your acylating agent (i.e., use sodium ethoxide with diethyl carbonate) to prevent transesterification, a side reaction that scrambles your ester groups and leads to a mixture of products.[4][6][7]

    • Strong, Non-Nucleophilic Bases (e.g., LDA, LiHMDS): These bases will quantitatively and irreversibly form the enolate.[5] They are often used in "directed" Claisen-type reactions. However, they are extremely sensitive to moisture and may be overkill if a simpler base like NaH works.

  • Stoichiometry: Unlike many catalytic reactions, the Claisen condensation requires a full stoichiometric equivalent (or slight excess, e.g., 1.1 eq.) of the base. [1][3][8] This is because the base is consumed in the final, irreversible deprotonation of the acidic β-keto ester product. Using only a catalytic amount of base is a common mistake that leads to very low yields, as the reaction cannot be driven to completion.

  • Handling & Quality:

    • Anhydrous Conditions: Strong bases like NaH, LDA, and even NaOEt are highly reactive towards water. Any moisture in your solvent, glassware, or starting materials will quench the base, rendering it inactive.[9] Ensure all glassware is oven- or flame-dried and that solvents are freshly distilled from an appropriate drying agent.

    • Commercial NaH: Sodium hydride is typically sold as a dispersion in mineral oil. The oil must be washed away with a dry, non-reactive solvent (like hexanes) before use. See the protocol below.

Parameter Critical Insight Troubleshooting Action
Base Choice Must be strong enough to form the enolate. Match alkoxide to ester to prevent transesterification.Use NaH for an irreversible, strong option. If using NaOEt, ensure your acylating agent is an ethyl ester.
Stoichiometry Base is a reagent, not a catalyst. It is consumed.Use at least 1.0 equivalent of base, preferably 1.1-1.2 equivalents relative to the ketone.
Moisture Water quenches the base and can hydrolyze the ester product.Use oven-dried glassware and anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (N₂ or Ar).
Q3: What side reactions are common, and how can they be minimized?

A3: Besides the transesterification mentioned above, several other side reactions can compete with your desired transformation and reduce your yield.

  • Saponification (Ester Hydrolysis): If water is present, or if a hydroxide base is used, the ester group on either the acylating agent or the product can be hydrolyzed to a carboxylate salt.[7][10] This is especially problematic during work-up. A non-aqueous, acidic work-up (e.g., quenching with NH₄Cl solution or dilute HCl in an ice bath) is preferred.

  • Ketone Self-Condensation: The enolate of 4-morpholinoacetophenone could potentially attack another molecule of the neutral ketone. However, this aldol-type reaction is generally slower and more reversible than the Claisen condensation with a highly electrophilic reagent like diethyl carbonate. This is usually not the primary cause of low yield unless the reaction is run for excessively long times at high temperatures.

  • Decarboxylation: The β-keto ester product is susceptible to losing the ester group as CO₂ upon hydrolysis and heating, particularly under acidic or basic conditions.[11] This is more of a concern during purification. Avoid prolonged heating or exposure to strong acids/bases after the initial work-up.

Side_Reactions Ketone_Enolate Ketone Enolate Self_Condensation Self-Condensation (β-Hydroxy Ketone) Ketone_Enolate->Self_Condensation Attacks another ketone Product β-Keto Ester Product Saponification Saponification Product (Carboxylate Salt) Product->Saponification Hydrolysis Decarboxylation Decarboxylation Product (Ketone) Product->Decarboxylation Hydrolysis & Heat Acylating_Agent Acylating Agent (e.g., Diethyl Carbonate) Acylating_Agent->Saponification Hydrolysis Water H₂O Water->Acylating_Agent Water->Saponification Heat_Acid Heat / H⁺ or OH⁻ Heat_Acid->Decarboxylation Ketone Neutral Ketone Ketone->Self_Condensation

Caption: Common side reactions in β-keto ester synthesis.
Q4: How can I reliably monitor the reaction's progress to determine if it has stalled or completed?

A4: Active monitoring is crucial to avoid prematurely working up a slow reaction or letting a completed one decompose.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Setup: Use a silica gel plate. A good starting eluent system is 3:1 Hexanes:Ethyl Acetate.

    • Analysis: Spot the starting ketone, the co-spot (ketone + reaction mixture), and the reaction mixture. The product, being more polar than the starting ketone but less polar than the final deprotonated salt, should appear as a new spot with a lower Rf value than the starting ketone. The disappearance of the starting ketone spot is a strong indicator of completion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive data. You can monitor the disappearance of the starting material peak (m/z for 4-morpholinoacetophenone) and the appearance of the product peak (m/z for Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate). This technique can also help identify potential side products.[12][13]

  • ¹H NMR Spectroscopy of Aliquots: For a quantitative assessment, you can take a small aliquot from the reaction, quench it carefully in an NMR tube with deuterated acid (e.g., CDCl₃ with a drop of D₂O/DCl), and analyze the crude mixture. By integrating the signals unique to the product (e.g., the singlet for the α-protons between the carbonyls) and the starting material, you can calculate the conversion rate.[14]

Experimental Protocols

Protocol 1: General Synthesis Using Sodium Hydride

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-morpholinoacetophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate (or other acylating agent)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of NaH: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH dispersion. Add anhydrous hexanes via cannula and stir for 5 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexanes wash via cannula. Repeat this washing step two more times to remove all mineral oil.

  • Reaction Setup: Add anhydrous THF (or other suitable solvent) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Ketone Addition: Dissolve 4-morpholinoacetophenone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 15-20 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes. Hydrogen gas evolution should be observed.

  • Acylation: Cool the resulting enolate solution back to 0 °C. Add diethyl carbonate (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-60 °C depending on the solvent) for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (starting material consumed), cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) or recrystallization.[15][16]

Protocol 2: Reaction Monitoring by TLC
  • Prepare TLC Plate: Draw a starting line in pencil on a silica gel plate.

  • Spotting: Using a capillary tube, make three small spots on the line:

    • Lane 1: A solution of the 4-morpholinoacetophenone starting material.

    • Lane 2: The reaction mixture (take a small aliquot with a glass pipette and dilute with a little ethyl acetate).

    • Lane 3 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Development: Place the plate in a TLC chamber containing your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The product should be a new, lower-Rf spot. The disappearance of the starting material in Lane 2 indicates high conversion.

Troubleshooting Decision Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Base Is Base Stoichiometry ≥ 1.0 eq.? Start->Check_Base Check_Anhydrous Were Anhydrous Conditions Used? (Dried Glassware/Solvents) Check_Base->Check_Anhydrous Yes Sol_Base_Stoich Solution: Increase base to 1.1-1.2 eq. Check_Base->Sol_Base_Stoich No Check_Base_Strength Is the Base Strong Enough? (e.g., NaH, NaOEt, LDA) Check_Anhydrous->Check_Base_Strength Yes Sol_Anhydrous Solution: Dry all solvents/glassware. Use inert atmosphere. Check_Anhydrous->Sol_Anhydrous No Check_Temp_Time Are Reaction Time/Temp Sufficient? Check_Base_Strength->Check_Temp_Time Yes Sol_Base_Strength Solution: Switch to a stronger base like NaH. Check_Base_Strength->Sol_Base_Strength No Check_Reagents Are Starting Materials Pure? Check_Temp_Time->Check_Reagents Yes Sol_Temp_Time Solution: Increase reaction time or temperature. Monitor by TLC. Check_Temp_Time->Sol_Temp_Time No Sol_Reagents Solution: Purify starting materials. Check for degradation. Check_Reagents->Sol_Reagents No End Consult Further Literature for Specific Substrate Check_Reagents->End Yes

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 3-(4-mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2).

This compound—a highly versatile β-keto ester featuring a basic morpholine moiety—presents unique handling challenges. Its structural duality makes it prone to keto-enol tautomerism, thermal decarboxylation, and phase-separation ("oiling out") during crystallization. This guide provides causality-driven troubleshooting and self-validating protocols to ensure you achieve >95% purity for your drug development workflows.

Physicochemical Profiling

Understanding the baseline properties of your target molecule is the first step in designing a logical purification strategy. The table below summarizes the critical quantitative and structural data for this compound.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 55356-46-2Standard identifier for [1].
Molecular Formula C15H19NO4N/A
Molecular Weight 277.32 g/mol N/A
Target Purity ≥95%Requires high-resolution chromatography or optimized recrystallization.
Morpholine Ring Basic Nitrogen (pKa ~8.3)Causes severe tailing on standard acidic silica gel; requires buffering.
β-Keto Ester Active MethyleneProne to enolization and thermally induced decarboxylation.

Core Purification Workflow

The following decision-tree dictates the optimal path from crude reaction mixture to pure crystalline product.

Workflow Crude Crude Reaction Mixture CAS: 55356-46-2 AqueousWash Aqueous Workup (Remove Salts/Catalysts) Crude->AqueousWash Drying Dry over Na2SO4 & Concentrate (<40°C) AqueousWash->Drying PurityCheck Purity Assessment (HPLC / TLC) Drying->PurityCheck Chromatography Silica Gel Chromatography (Hexane / EtOAc + 1% TEA) PurityCheck->Chromatography Purity < 90% Recrystallization Two-Solvent Recrystallization (EtOAc / Heptane) PurityCheck->Recrystallization Purity > 90% Chromatography->Recrystallization PureProduct Pure Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate Recrystallization->PureProduct

Workflow for the purification of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Troubleshooting & FAQs

Q1: During concentration and purification, my yield drops significantly, and TLC shows a new, less polar spot. What is happening? A1: You are likely observing thermal degradation via decarboxylation. β-keto esters are notoriously sensitive to hydrolysis followed by decarboxylation, especially if trace acids, bases, or water are present during heating. The ester hydrolyzes to a β-keto acid, which then undergoes a spontaneous retro-ene reaction (via a six-membered cyclic transition state) to release CO2, leaving behind 4-morpholinoacetophenone. This kinetic degradation pathway is well-documented in the literature regarding [2]. Causality & Fix: Never exceed 40°C on the rotary evaporator. Ensure your organic extracts are thoroughly dried with anhydrous Na2SO4 before concentration to prevent trace-water-mediated hydrolysis.

Q2: I am trying to separate the product from unreacted 4-morpholinoacetophenone using silica gel chromatography, but the bands are tailing and overlapping. How can I improve resolution? A2: The tailing is caused by the dual nature of your product: the basic morpholine nitrogen interacts strongly with the acidic silanol groups on the silica gel, and the β-keto ester exists in a keto-enol equilibrium that causes band broadening. Causality & Fix: Pre-treat your silica gel by flushing the column with your starting mobile phase containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites, preventing the morpholine ring from "sticking."

Q3: When I attempt recrystallization, the product forms a viscous syrup at the bottom of the flask instead of crystals ("oiling out"). How do I force crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution is higher than the melting point of the solute-solvent mixture. Instead of the solute precipitating as an ordered solid lattice, it separates as a supercooled liquid phase. Causality & Fix: Your solvent system contains too much anti-solvent, or you are cooling the mixture too rapidly. Switch to a two-solvent system like Ethyl Acetate (solvent) and Heptane (anti-solvent), a standard approach for [3]. Follow Protocol B below to ensure the thermodynamic conditions favor crystal nucleation over phase separation.

Validated Experimental Protocols

Protocol A: High-Resolution Flash Column Chromatography

This protocol is self-validating: the use of TEA ensures sharp TLC spots, allowing you to confidently pool fractions without cross-contamination.

  • Column Preparation: Slurry pack the column using standard silica gel (230-400 mesh) in a solvent mixture of 90:10 Hexane:Ethyl Acetate containing 1% Triethylamine (TEA). Run 2-3 column volumes of this mixture to fully neutralize the silica.

  • Sample Loading: Dissolve the crude Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 90:10 Hexane:EtOAc (1% TEA). Gradually increase the polarity to 60:40 Hexane:EtOAc (1% TEA).

  • Fraction Validation: Monitor fractions via TLC (UV active at 254 nm). The product will elute as a sharp, non-tailing spot.

  • Concentration: Pool the pure fractions. Concentrate under reduced pressure using a water bath set strictly to ≤ 40°C to prevent thermal decarboxylation.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)

This protocol uses visual turbidity as a self-validating checkpoint to prevent oiling out.

  • Dissolution: Place the semi-solid/solid product in a round-bottom flask equipped with a reflux condenser. Add minimal boiling Ethyl Acetate (EtOAc) dropwise until the solid is just dissolved.

  • Anti-solvent Addition (The Turbidity Check): Maintain the solution at gentle reflux. Slowly add hot Heptane dropwise. Stop adding Heptane the exact moment the solution becomes faintly cloudy (this is the saturation point).

  • Clearing: Add 1-2 drops of hot EtOAc until the solution becomes perfectly clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate or place in an ice bath yet. Slow cooling promotes crystal lattice formation and prevents the supercooled liquid phase separation (oiling out).

  • Harvesting: Once a healthy crop of crystals has formed at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter via a Buchner funnel, wash with ice-cold Heptane, and dry under high vacuum.

References

  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Synthesis of a hydrazone beta-keto ester by the reaction with a diazo ester (EP0923540B1)
Troubleshooting

Technical Support Center: Minimizing Side Reactions During Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Hydrolysis

Welcome to the Technical Support Center. Hydrolyzing β-keto esters like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate into their corresponding β-keto acids is a notoriously difficult transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Hydrolyzing β-keto esters like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate into their corresponding β-keto acids is a notoriously difficult transformation in drug development. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you bypass common failure modes and isolate your target molecule with high fidelity.

Mechanistic Overview: The Triple Threat

When attempting to hydrolyze Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, researchers typically encounter three competing failure modes. Understanding the causality behind these reactions is critical for optimizing your workflow.

  • Thermal and Acidic Decarboxylation: β-keto acids are inherently unstable. They undergo rapid decarboxylation via a concerted 6-membered cyclic transition state, releasing CO₂ to yield 1-(4-morpholinophenyl)ethanone[1]. This degradation is exponentially accelerated by heat (>20°C) and highly acidic conditions[2].

  • Retro-Claisen Cleavage: If strongly basic, uncoordinated conditions (e.g., NaOH or KOH) are used, the hydroxide ion can act as a nucleophile against the highly electrophilic C3 ketone carbonyl rather than the ester. This triggers a C-C bond cleavage (retro-Claisen reaction), destroying the molecule to yield 4-morpholinobenzoic acid and ethyl acetate[3][4].

  • Zwitterionic Trapping (Amphoteric Loss): The substrate contains a basic morpholine ring (pKa ~8.3) and an acidic β-keto carboxyl group (pKa ~3.5). Standard liquid-liquid extraction protocols (acidifying to pH 2 and extracting with ethyl acetate) will fail because the morpholine ring becomes protonated, turning the target molecule into a highly water-soluble cation.

ReactionPathways SM Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate (Starting Material) Desired 3-(4-morpholinophenyl) -3-oxopropanoic acid (Target Product) SM->Desired Mild Hydrolysis (LiOH, 0°C) Retro 4-morpholinobenzoic acid + Ethyl Acetate (Side Reaction: Retro-Claisen) SM->Retro Strong Base / Heat (NaOH/KOH, >20°C) Decarb 1-(4-morpholinophenyl) ethanone + CO2 (Side Reaction: Decarboxylation) Desired->Decarb Acidic Workup (pH < 4) or Heat (> 20°C)

Reaction pathways showing desired LiOH hydrolysis vs. decarboxylation and retro-Claisen side reactions.

Troubleshooting & FAQs

Q: I ran the hydrolysis, but my GC-MS analysis only shows a mass of 205 m/z (1-(4-morpholinophenyl)ethanone). Did my reaction fail? A: Not necessarily; your analytical method is likely destroying your product. GC-MS utilizes a heated injection port (typically >250°C). Even if you successfully synthesized the pure β-keto acid, the extreme thermal stress of the GC-MS inlet will quantitatively decarboxylate your product before it reaches the column[1]. Self-Validating Action: Always monitor β-keto acid syntheses using cold-injection LC-MS or ambient-temperature NMR to prevent false negatives.

Q: My LC-MS shows a major peak at 207 m/z (4-morpholinobenzoic acid). How do I prevent this? A: This mass is the signature of a Retro-Claisen cleavage[3]. It occurs when using uncoordinated, strong bases (like NaOH) that attack the C3 ketone. To prevent this, switch to Lithium Hydroxide (LiOH). The lithium cation coordinates with the 1,3-dicarbonyl oxygens, forming a stabilized 6-membered chelate. This sterically and electronically shields the ketone from nucleophilic attack, directing the hydroxide exclusively to the ester carbonyl[5].

Q: I successfully used LiOH and quenched with 1M HCl to pH 2, but I cannot extract my product into ethyl acetate. Where is it? A: Your product is trapped in the aqueous layer. By quenching with strong HCl, you protonated the morpholine nitrogen, creating a highly polar cationic species. If you attempt to evaporate the water to recover it, the required heat will cause immediate decarboxylation[2]. To recover the product, you must perform an isoelectric precipitation . Adjust the pH strictly to 5.5–6.0 using a mild acid. At this isoelectric point, the molecule forms a neutral zwitterion that will precipitate out of a cold aqueous solution, bypassing the need for liquid-liquid extraction.

Validated Experimental Protocol: Mild Chelation-Directed Hydrolysis

To ensure high yields and suppress side reactions, follow this self-validating protocol utilizing lithium chelation and isoelectric isolation.

Step-by-Step Methodology:

  • Solvation: Dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Cool the reaction flask to exactly 0°C using an ice bath.

  • Chelation-Directed Hydrolysis: Slowly add LiOH·H₂O (1.1 eq) dropwise as a pre-mixed aqueous solution. Maintain the reaction at 0°C for 2-4 hours under vigorous stirring[5].

  • In-Process Monitoring: Verify the consumption of the starting ester via TLC or cold LC-MS. Do not allow the reaction to warm up during this phase.

  • Isoelectric Quenching: Once complete, slowly add cold 10% aqueous Citric Acid until the pH reaches exactly 5.5–6.0. Monitor continuously with a calibrated pH meter. Do not let the internal temperature exceed 5°C.

  • Isolation: The target β-keto acid will crash out of the solution as a zwitterionic precipitate. Filter the cold suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold water, followed by cold diethyl ether to remove organic impurities. Dry the powder under high vacuum in the dark at room temperature. Never use a heated vacuum oven.

Workflow Step1 1. Dissolve substrate in THF/MeOH/H2O (3:1:1) at 0°C Step2 2. Add 1.1 eq LiOH·H2O dropwise. Stir at 0°C. Step1->Step2 Step3 3. Monitor via LC-MS (Avoid GC-MS due to heat) Step2->Step3 Step4 4. Quench with cold 10% Citric Acid to pH 5.5-6.0 Step3->Step4 Step5 5. Isolate via Isoelectric Precipitation (Filter cold zwitterion) Step4->Step5 Step6 6. Wash with cold H2O/Ether. Dry under high vacuum. Step5->Step6

Validated step-by-step workflow for the mild hydrolysis and isoelectric isolation of the target acid.

Quantitative Reaction Matrix

Use the following data matrix to benchmark your reaction conditions against known outcomes.

Base / TempSolvent SystemQuench Reagent & pHPrimary OutcomeMechanism of Action / Failure
2M NaOH, 60°CEtOH / H₂OHCl (pH 2)4-Morpholinobenzoic acidFailure: Retro-Claisen cleavage due to uncoordinated strong base attacking the C3 ketone[3].
1M KOH, 25°CTHF / H₂OHCl (pH 1)1-(4-morpholinophenyl)ethanoneFailure: Acid-catalyzed decarboxylation during aggressive workup[1].
1M LiOH, 0°CTHF/MeOH/H₂OHCl (pH 2)Product lost in aqueous phaseFailure: Morpholine protonation creates a highly soluble cation; zwitterion trapping prevents extraction.
1M LiOH, 0°C THF/MeOH/H₂O Citric Acid (pH 5.5-6.0) 3-(4-morpholinophenyl)-3-oxopropanoic acid Success: Li⁺ chelation prevents retro-Claisen; isoelectric precipitation enables safe isolation[5].

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. 1

  • Recent advances in the transesterification of β-keto esters - RSC Publishing.2

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts - ResearchGate. 5

  • claisen condensation reaction: Topics by Science.gov. 3

  • Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation - ResearchGate. 4

Sources

Optimization

Solvent optimization for maximizing enol content in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Overview & Mechanistic Foundation Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a highly functionalized β-keto ester utilized in advanced organic synthesis. In solution, this compound exists in a dynamic thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Foundation

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a highly functionalized β-keto ester utilized in advanced organic synthesis. In solution, this compound exists in a dynamic thermodynamic equilibrium between its keto and enol tautomers. For many downstream applications—such as asymmetric hydrogenation, Knorr pyrazole syntheses, or enolate alkylations—maximizing the enol fraction is a critical prerequisite for reaction efficiency.

The position of this equilibrium is heavily dictated by the solvent environment. The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl, forming a pseudo-six-membered ring. This internal hydrogen bonding reduces the molecule's overall dipole moment, making the enol tautomer significantly less polar than the keto tautomer. Consequently, solvent polarity and hydrogen-bonding basicity control the equilibrium (1)[1].

Tautomerization Workflow Diagram

SolventOptimization Start Target: Maximize Enol Content Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate SolventChoice Solvent Polarity & H-Bonding Profile Start->SolventChoice NonPolar Non-Polar Aprotic (e.g., Cyclohexane, CCl4) ε < 3.0 SolventChoice->NonPolar Decrease Polarity PolarAprotic Polar Aprotic (e.g., DMSO, DMF) ε > 30.0 SolventChoice->PolarAprotic Increase Polarity PolarProtic Polar Protic (e.g., Methanol, Water) H-Bond Donors SolventChoice->PolarProtic Add H-Bond Donors Mech1 Preserves Intramolecular H-Bond Minimizes Dipole Moment NonPolar->Mech1 Mech2 Dipole-Dipole Stabilization of Polar Keto Form PolarAprotic->Mech2 Mech3 Intermolecular H-Bonding Disrupts Enol H-Bond PolarProtic->Mech3 Result1 Equilibrium Shifts to Enol (Maximized Enol Content) Mech1->Result1 Result2 Equilibrium Shifts to Keto (Low Enol Content) Mech2->Result2 Result3 Equilibrium Strongly Keto (Trace Enol Content) Mech3->Result3

Logical workflow of solvent effects on the keto-enol tautomerization of beta-keto esters.

Quantitative Solvent Effects Data

To aid in solvent selection, the following table summarizes the expected tautomeric distribution based on solvent properties.

SolventDielectric Constant (ε)H-Bond Donor CapacityEstimated Enol Content (%)Dominant Tautomer
Cyclohexane2.0None> 50%Enol
Carbon Tetrachloride (CCl4)2.2None40 - 50%Enol / Keto
Chloroform-d (CDCl3)4.8Weak15 - 20%Keto
Dimethyl Sulfoxide (DMSO-d6)46.7None< 10%Keto
Methanol-d4 (CD3OD)32.7Strong< 5%Keto
Deuterium Oxide (D2O)80.1Strong< 2%Keto

(Note: Data reflects general β-keto ester trends, adjusted for the electron-donating morpholino-aryl induction which slightly stabilizes the enol tautomer via extended conjugation).

Troubleshooting Guides & FAQs

Q1: Why does the enol content of my compound plummet when I switch from cyclohexane to methanol? Causality: The shift is driven by a thermodynamic competition between intra- and intermolecular hydrogen bonding. In non-polar solvents like cyclohexane, the enol form's intramolecular H-bond is preserved, stabilizing the less polar tautomer. However, polar protic solvents like methanol act as strong hydrogen bond donors, disrupting the enol's intramolecular network (2)[2]. The solvent molecules instead form intermolecular H-bonds with the carbonyl oxygens of the keto form, thermodynamically favoring the keto tautomer.

Q2: I need to maximize the enol tautomer for a nucleophilic coupling reaction. Which solvent system provides the optimal thermodynamic environment? Causality: You should select a non-polar aprotic solvent (e.g., cyclohexane, toluene, or carbon tetrachloride). Because the oxygen end of the carbonyl double bond bears a partial negative charge (3)[3], the keto form has a significantly higher dipole moment than the internally H-bonded enol. Non-polar solvents cannot adequately solvate this large dipole, forcing the equilibrium toward the less polar enol state.

Q3: My ¹H NMR in CDCl₃ shows inconsistent keto-enol ratios across different batches. What is causing this variability? Causality: Tautomerization is kinetically slow in strictly neutral non-polar environments but is highly susceptible to acid/base catalysis. Chloroform-d degrades over time to produce trace amounts of DCl and phosgene. These acidic impurities catalyze the rapid interconversion of tautomers, and varying trace water content can shift the equilibrium toward the keto form. Resolution: Pass your CDCl₃ through a short plug of basic alumina immediately before preparing your NMR sample to remove acidic impurities and standardize the kinetic environment.

Q4: Does the morpholine ring affect the tautomerization compared to standard ethyl acetoacetate? Causality: Yes. The morpholine ring is a strong electron-donating group via resonance from the nitrogen lone pair. This increases the electron density of the aromatic ring and the adjacent carbonyl. This electronic delocalization and intramolecular hydrogen bonding position the acidic proton favorably (4)[4], slightly increasing the thermodynamic stability of the enol form compared to purely aliphatic β-keto esters.

Experimental Protocol: Self-Validating NMR Quantification of Enol Content

To accurately measure the impact of your solvent optimization, use this step-by-step ¹H NMR methodology. This protocol is designed as a self-validating system by utilizing the morpholine protons as an internal invariant reference.

Step 1: Solvent Preparation

  • Select a deuterated solvent (e.g., C₆D₁₂ for max enol, CDCl₃ for baseline, CD₃OD for max keto).

  • Dry the solvent over activated 3Å molecular sieves for 24 hours to eliminate trace water, which artificially inflates keto content.

  • For halogenated solvents (e.g., CDCl₃), filter through a 2 cm plug of basic alumina in a Pasteur pipette to remove catalytic acidic impurities.

Step 2: Sample Preparation

  • Weigh exactly 15 mg of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

  • Dissolve the compound in 0.6 mL of the prepared deuterated solvent.

  • Transfer to a clean, dry 5 mm NMR tube. Allow the sample to equilibrate at room temperature (25 °C) for at least 30 minutes to ensure thermodynamic equilibrium is reached.

Step 3: ¹H NMR Acquisition

  • Acquire a standard ¹H NMR spectrum at 25 °C.

  • Ensure a minimum of 16 scans and set the relaxation delay (D1) to ≥ 5 seconds. This guarantees complete relaxation of all protons for accurate integration.

Step 4: Self-Validating Integration and Calculation

  • Internal Standard Calibration: Integrate the 8 protons of the morpholine ring (multiplets typically around 3.2–3.8 ppm). Set this integral value to exactly 8.00 . This value represents the total molar amount of the compound, as the morpholine ring is unaffected by tautomerization.

  • Keto Quantification: Locate the singlet corresponding to the α-methylene protons of the keto form (~3.9 ppm). Integrate this peak. Let this value be Iketo​ . The relative number of keto molecules is proportional to Iketo​/2 .

  • Enol Quantification: Locate the singlet corresponding to the vinylic proton of the enol form (~5.6 ppm). Integrate this peak. Let this value be Ienol​ . The relative number of enol molecules is proportional to Ienol​/1 .

  • Self-Validation Check: Calculate the sum of the tautomeric fractions: (Iketo​/2)+(Ienol​/1) . This sum must equal 1.00 (± 0.05). If it does not, your relaxation delay was too short, or your baseline correction is flawed.

  • Final Ratio: Calculate Enol % = [(Ienol​/1)/((Iketo​/2)+(Ienol​/1))]×100 .

References

  • LibreTexts. "Structure of the Carbonyl Group". 3

  • Grokipedia. "Acetylacetone". 4

  • ResearchGate. "Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study". 2

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". 1

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 3-(4-morpholinophenyl)-3-oxopropano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate .

This molecule presents a "dual-threat" to chromatographic resolution: it contains a highly basic morpholine ring (prone to severe secondary interactions) and a β -keto ester moiety (subject to dynamic structural shifting). Standard method development often results in co-elution, broad peaks, or split peaks. This guide provides the mechanistic causality behind these issues and a self-validating protocol to achieve baseline resolution.

Part 1: Diagnostic Workflow

Before adjusting your method, you must identify whether your co-elution is a true chemical mixture, a kinetic artifact of the molecule, or a secondary stationary-phase interaction. Use the decision matrix below to isolate the root cause.

Workflow A Co-elution / Peak Distortion Identified B Inject Pure Standard A->B C Is peak split/broad? B->C D Keto-Enol Tautomerism (Beta-Keto Ester) C->D Yes F Is there severe tailing? C->F No E Adjust Temp (>45°C) & Acidify Mobile Phase D->E G Silanol Interaction (Basic Morpholine) F->G Yes I True Impurity Co-elution F->I No H Use Polar-Embedded C18 & Buffer at pH 2.5 G->H J Optimize Gradient & Change Modifier (ACN/MeOH) I->J

Diagnostic workflow for isolating tautomeric, silanol-driven, and true co-elution phenomena.

Part 2: Expert Troubleshooting FAQs

Q1: Why does my pure standard of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate show a split peak or a severe "shoulder"?

A1: This is a classic manifestation of keto-enol tautomerism [1]. Because your molecule is a β -keto ester, it exists in a dynamic equilibrium between its keto and enol forms. In HPLC, if the kinetic rate of interconversion between these two tautomers is on the same time scale as your chromatographic separation, the detector registers a broad, smeared, or split peak—often mistaken for co-elution[2].

The Scientific Fix: You must alter the kinetics of the interconversion. By increasing the column compartment temperature to 50°C , you accelerate the tautomerization rate. This causes the keto and enol forms to rapidly interconvert as they travel down the column, coalescing into a single, sharp, time-averaged peak.

Q2: How do I eliminate the severe tailing that is masking closely eluting impurities?

A2: The morpholine moiety in your analyte contains a secondary-like basic nitrogen with a pKa of approximately 8.3. At a neutral pH, this nitrogen is protonated (cationic). Standard silica-based C18 columns contain residual surface silanols (pKa ~3.5–4.5) which are deprotonated (anionic) at neutral pH. The resulting secondary ion-exchange interaction acts as a drag on the basic molecules, causing severe peak tailing[3].

The Scientific Fix: Implement a two-pronged shielding strategy.

  • Thermodynamic Control: Lower the mobile phase pH to 2.5. This fully protonates the residual silanols, neutralizing their negative charge and shutting down the ion-exchange mechanism[4].

  • Steric/Electronic Control: Switch to a polar-embedded stationary phase (e.g., an amide-linked C18). These phases create a localized hydrophilic hydration layer that sterically repels the basic morpholine nitrogen from reaching any buried active silanol sites[5].

Q3: I have resolved the tailing and tautomerism, but I still see true co-elution with my synthetic precursor (e.g., 4-morpholinoacetophenone). How do I alter the selectivity?

A3: If you are experiencing true co-elution, you need to alter the chemical selectivity ( α ) of your system.

The Scientific Fix: Change your strong solvent (organic modifier). If you are currently using Acetonitrile (an aprotic solvent that separates primarily via dipole interactions), switch to Methanol [4]. Methanol is a protic solvent that introduces hydrogen-bond donating and accepting capabilities. Because the β -keto ester product and the ketone precursor have vastly different hydrogen-bonding capacities, Methanol will differentially shift their retention factors ( k′ ), pulling the co-eluting peaks apart.

Part 3: Quantitative Data Summary

The table below summarizes the empirical data driving our method development choices. Notice how only the combination of pH control, specialized column chemistry, and thermal energy resolves all issues.

Chromatographic ConditionTailing Factor ( As​ )Tautomer StatusCo-elution ResolutionScientific Conclusion
Standard C18, pH 7.0, 25°C> 2.5Split / BroadMasked by tailingIon-exchange dominates; unusable.
Standard C18, pH 2.5, 25°C1.4Split / BroadPartially resolvedSilanols neutralized; tautomerism persists.
Polar-embedded, pH 2.5, 25°C1.1Split / BroadPartially resolvedExcellent peak shape; tautomerism persists.
Polar-embedded, pH 2.5, 50°C 1.05 Single Sharp Peak Baseline Resolved Optimal kinetic coalescence & shielding.

Part 4: Optimized Experimental Protocol

To guarantee reproducibility, execute the following self-validating methodology.

Step 1: Mobile Phase Preparation

Causality: Acidic pH suppresses silanol ionization; Methanol provides required hydrogen-bonding selectivity.

  • Mobile Phase A: 0.1% v/v Phosphoric acid ( H3​PO4​ ) in highly purified HPLC-grade water (Yields pH ~2.1). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Methanol.

Step 2: Column Selection & Equilibration

Causality: Polar-embedded ligands shield the morpholine ring; high heat coalesces tautomers.

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 x 4.6 mm, 3.5 µm[6].

  • Temperature: Set the column oven strictly to 50°C .

  • Flow Rate: 1.0 mL/min.

Step 3: Gradient Elution Program

Causality: A shallow initial hold focuses the polar morpholine moiety at the column head, preventing band broadening.

  • 0.0 - 2.0 min: 5% B (Isocratic hold)

  • 2.0 - 12.0 min: Linear gradient from 5% B to 95% B

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation

Causality: Mismatched injection solvents cause localized phase collapse and peak distortion.

  • Diluent: 95:5 Water:Methanol.

  • Concentration: 0.5 mg/mL. Critical: Do not dissolve the sample in 100% organic solvent.

Step 5: System Suitability & Self-Validation

Before analyzing unknown samples, the system must validate its own performance. Inject the pure Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD 1.0%: Validates pump delivery and thermal stability.

    • Tailing Factor ( As​ ) 1.2: Self-validates that the pH 2.1 buffer and polar-embedded column are successfully suppressing silanol-morpholine interactions.

    • Peak Valley Ratio: If any tautomeric shoulder remains, the peak-to-valley ratio must be 10, confirming adequate thermal coalescence.

References

  • Method Development HPLC - Interchim. interchim.fr.
  • Technical Support Center: Reaction Monitoring for Morpholine Synthesis - Benchchem. benchchem.com.
  • Chemical Syntheses of the salvinorin chemotype of KOR agonist. nih.gov.
  • Alternative Method Development Techniques - Waters Corporation.
  • Waters | The Path to Successful Drug Development Starts with Purposeful Method Development. lcms.cz.
  • Electronic Effects on Ketoe-Enol Tautomerism. scribd.com.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Hydrogenations

Welcome to the Advanced Applications Support Center. Asymmetric hydrogenation of bulky, heteroatom-containing β -keto esters presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Asymmetric hydrogenation of bulky, heteroatom-containing β -keto esters presents unique kinetic and thermodynamic challenges. This guide is specifically engineered for researchers and process chemists experiencing stalled reactions, low Turnover Numbers (TON), or sluggish Turnover Frequencies (TOF) when reducing Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate to its corresponding chiral β -hydroxy ester.

Below, we dissect the mechanistic bottlenecks of this specific substrate and provide field-proven, self-validating protocols to achieve industrial-scale catalyst efficiency.

I. Mechanistic Bottlenecks: The Morpholine Problem

Before adjusting pressure or temperature, it is critical to understand the substrate's exact chemical topology. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate contains a tertiary amine within its morpholine ring. This Lewis basic nitrogen acts as a potent competitive ligand for electrophilic Ruthenium (Ru) and Iridium (Ir) metal centers.

When the substrate is introduced as a free base, the morpholine nitrogen coordinates to the catalyst, displacing the necessary hydride or β -keto ester interactions. This traps the catalyst in a dormant state, drastically reducing TON.

G Substrate Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate FreeBase Free Base Pathway (Morpholine Nitrogen) Substrate->FreeBase Protonated Protonated Pathway (+ HCl) Substrate->Protonated CatPoison Catalyst Poisoning (N-Metal Coordination) FreeBase->CatPoison ActiveCat Active Ru-BINAP Complex (Substrate Activation) Protonated->ActiveCat LowTON Low TON / Sluggish TOF CatPoison->LowTON HighTON High TON (>100,000) High ee (>99%) ActiveCat->HighTON

Mechanistic pathway: Morpholine protonation prevents catalyst poisoning and maximizes TON.

II. Troubleshooting & FAQs

Q1: Why does my Ru-BINAP catalyst stall at low turnover numbers (TON < 1,000) with this substrate?

Causality Analysis: As illustrated in the diagram above, the basic morpholine nitrogen coordinates to the Ru(II) center, effectively poisoning it. Solution: Pre-treat the substrate with a stoichiometric amount of anhydrous HCl to form the morpholinium hydrochloride salt. This protonation renders the nitrogen non-nucleophilic. Furthermore, comprehensive mechanistic investigations have demonstrated that trace HCl acts as a crucial substrate activator and a key determinant of enantioselectivity in Ru-diphosphine systems, facilitating the formation of the active Ru-monohydride species[1].

Q2: How can I improve the Turnover Frequency (TOF) to reduce reaction times at scale?

Causality Analysis: Sluggish kinetics in β -keto ester hydrogenations are often mass-transfer limited. The asymmetric hydrogenation of ketones with Ru-BINAP complexes proceeds via a concerted six-membered transition state[2]. If hydrogen gas is not efficiently dissolving into the liquid phase, the catalytic cycle stalls at the Ru-hydride regeneration step. Solution: Increase the hydrogen pressure to 20–50 bar to drive gas-liquid mass transfer[3]. Ensure vigorous agitation (>1000 RPM) using a gas-entrainment impeller. Operating at an optimal temperature of 50–70 °C significantly boosts the reaction rate without compromising the enantiomeric excess (ee), provided the morpholine nitrogen is securely masked as a salt[3][4].

Q3: Are there alternative catalyst systems that offer intrinsically higher TONs for bulky β -keto esters?

Causality Analysis: While Ru-BINAP is the historical standard, Iridium-based systems often exhibit superior turnover capabilities for sterically demanding substrates because their rigid ligand frameworks prevent catalyst dimerization (a common deactivation pathway). Solution: Consider transitioning to a chiral Iridium/SpiroPAP catalytic system. Ir/SpiroPAP systems have been reported to achieve exceptional turnover numbers (TONs up to 1,230,000) under mild conditions for β -keto esters[1]. The spiro backbone provides a deep chiral pocket that perfectly accommodates the bulky 4-morpholinophenyl group.

III. Quantitative Performance Data

The following table summarizes the expected catalytic performance based on substrate state and catalyst selection. Notice the exponential leap in TON and TOF when the morpholine group is protonated.

Catalyst SystemSubstrate StateH₂ Pressure (bar)Temp (°C)Expected TONExpected TOF (h⁻¹)Target ee (%)
Ru(OAc)₂((S)-BINAP)Free Base2050< 1,000< 50~ 85
Ru(OAc)₂((S)-BINAP)HCl Salt205050,0002,500> 98
[RuCl(p-cymene)((S)-SunPhos)]ClHCl Salt2070100,0005,000> 99
Ir/(R)-SpiroPAPHCl Salt1025> 500,00025,000> 99.5

Note: Data parameters synthesized from analogous γ -heteroatom and bulky β -keto ester behaviors in established literature[1][3].

IV. Standard Operating Procedure (SOP)

This self-validating protocol ensures the morpholine group is neutralized prior to catalysis, and utilizes H₂ uptake monitoring to confirm active turnover. The final neutralization step validates the initial salt formation.

Protocol: High-Turnover Asymmetric Hydrogenation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Step 1: Substrate Pre-treatment (Salt Formation)

  • Dissolve 100 mmol of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in 100 mL of anhydrous ethanol.

  • Cool the solution to 0 °C under nitrogen.

  • Add 1.05 equivalents (105 mmol) of ethereal HCl (2M) dropwise.

  • Stir for 30 minutes, then evaporate the solvent under reduced pressure to isolate the morpholinium hydrochloride salt as a solid. Causality check: This step prevents N-metal coordination.

Step 2: Catalyst Preparation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, weigh the target catalyst (e.g., [RuCl(p-cymene)((S)-SunPhos)]Cl).

  • For a target TON of 100,000, use a Substrate-to-Catalyst (S/C) ratio of 100,000:1 (i.e., 0.001 mmol of catalyst for 100 mmol of substrate).

  • Dissolve the catalyst in 10 mL of degassed anhydrous ethanol.

Step 3: Reactor Loading & Pressurization

  • Transfer the substrate salt and catalyst solution to a 300 mL high-pressure stainless-steel autoclave equipped with a gas-entrainment stirrer.

  • Seal the reactor and purge the headspace with nitrogen three times (pressurize to 5 bar, then vent).

  • Purge with high-purity hydrogen gas three times.

  • Pressurize the reactor to 20 bar with H₂.

Step 4: Reaction Execution

  • Heat the reactor to 70 °C while stirring at >1000 RPM to eliminate gas-liquid mass transfer resistance.

  • Monitor hydrogen uptake via a mass flow controller. Self-Validation: A steady drop in reservoir pressure confirms the catalyst is active and not poisoned.

  • Maintain pressure and temperature until hydrogen uptake completely ceases (typically 18–20 hours).

Step 5: Workup and Isolation

  • Cool the reactor to room temperature and carefully vent the residual pressure.

  • Transfer the reaction mixture to a flask and add saturated aqueous NaHCO₃ until the pH reaches 8.0. Self-Validation: Effervescence confirms the substrate was successfully maintained as the HCl salt during the reaction.

  • Extract the liberated free base of the chiral β -hydroxy ester with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the highly enantioenriched product.

V. References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL:

  • Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC URL:

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution Source: PMC URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate vs ethyl acetoacetate

Comparative Reactivity Guide: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate vs. Ethyl Acetoacetate As drug development increasingly relies on modular, pharmacophore-rich building blocks, understanding the nuanced reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate vs. Ethyl Acetoacetate

As drug development increasingly relies on modular, pharmacophore-rich building blocks, understanding the nuanced reactivity of substituted β -keto esters is critical. Ethyl acetoacetate (EAA) is the foundational aliphatic β -keto ester, renowned for its highly reactive active methylene and electrophilic ketone[1]. In contrast, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (EMP) integrates a bulky, electron-rich morpholino-aryl system directly adjacent to the β -carbonyl. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate target binding in kinase inhibitors and antimicrobial agents[2].

However, substituting the small methyl group of EAA with a 4-morpholinophenyl group fundamentally alters the electronic landscape and steric environment of the molecule. This guide provides an in-depth, mechanistic comparison of EAA and EMP, equipping synthetic chemists with the causal understanding necessary to optimize reaction conditions for complex pharmaceutical intermediates.

Mechanistic Causality: Electronic and Steric Divergence

The reactivity of any β -keto ester is governed by the delicate balance between its keto and enol tautomers, the acidity of its α -protons, and the electrophilicity of its carbonyl carbons[3].

The Electrophilicity Deficit in EMP: In EAA, the methyl ketone is highly electrophilic, making it highly susceptible to nucleophilic attack (e.g., in reductions or imine formations). In EMP, the nitrogen lone pair of the morpholine ring strongly donates electron density into the phenyl ring via resonance (+M effect). This extended conjugation pushes electron density directly into the β -carbonyl, significantly reducing its partial positive charge ( δ+ ). Consequently, the ketone in EMP is far less electrophilic than in EAA, requiring harsher conditions or stronger Lewis acid catalysis for condensation reactions[2][4].

Enolization and Steric Hindrance: While the electron-donating nature of the 4-morpholinophenyl group slightly decreases the thermodynamic acidity of the α -protons compared to EAA, it drastically stabilizes the enol tautomer through extended π -conjugation[3]. When generating the enolate for α -alkylation, the bulky aryl system of EMP introduces significant steric hindrance, often impeding the SN​2 transition state during the attack on electrophiles, leading to lower yields compared to the unhindered EAA[4].

LogicalReactivity EAA Ethyl Acetoacetate (EAA) Alkyl β-Keto Ester EnolEAA Standard Enolization (~7% Enol Form) EAA->EnolEAA AlkEAA Facile α-Alkylation (High Yield, Fast) EAA->AlkEAA CondEAA Rapid Condensation (Highly Electrophilic C=O) EAA->CondEAA EMP Ethyl 3-(4-morpholinophenyl)- 3-oxopropanoate (EMP) Aryl β-Keto Ester EnolEMP Extended Conjugation (High Enol Stability) EMP->EnolEMP AlkEMP Hindered α-Alkylation (Lower Yield, Slow) EMP->AlkEMP CondEMP Slow Condensation (+M Effect Reduces Electrophilicity) EMP->CondEMP

Caption: Logical mapping of structural effects on the reactivity pathways of EAA and EMP.

Quantitative Reactivity Comparison

To guide experimental design, the following table summarizes the divergent performance metrics of EAA and EMP across standard synthetic transformations.

ParameterEthyl Acetoacetate (EAA)Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (EMP)Mechanistic Driver
α -Proton Acidity High (pKa ~11)Moderate+M effect of morpholino group reduces carbonyl electron withdrawal.
Ketone Electrophilicity Very HighLowResonance stabilization from the electron-rich aryl ring quenches the carbonyl δ+ .
Steric Bulk at β -Carbon Low (Methyl group)High (Aryl group)The bulky 4-morpholinophenyl group physically blocks nucleophilic trajectories.
Typical α -Alkylation Yield 80–95%40–60%Steric clash during the SN​2 transition state lowers efficiency[4].
Biginelli Condensation Time 2–4 hours (80°C)8–12 hours (100°C)Reduced electrophilicity of the β -carbonyl slows acyl iminium formation[2].

Experimental Protocols & Self-Validating Workflows

The following protocols demonstrate how to empirically adjust reaction conditions to overcome the electronic and steric limitations of EMP compared to EAA.

Protocol A: Comparative α -Alkylation (Acetoacetic Ester Synthesis)

Objective: Alkylation of the active methylene using benzyl bromide. Causality: Because EMP's enolate is sterically hindered and its negative charge is heavily delocalized into the aryl system, it requires extended heating to achieve acceptable conversion compared to EAA.

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried round-bottom flask under nitrogen, dissolve sodium ethoxide (1.1 equiv) in anhydrous ethanol (0.5 M). Cool to 0°C.

  • Substrate Addition: Dropwise add the β -keto ester (EAA or EMP, 1.0 equiv). Stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 equiv).

  • Reaction Execution:

    • For EAA: Heat to a mild reflux (70°C) for 2–4 hours.

    • For EMP: Heat to a vigorous reflux (85°C) for 12–16 hours to overcome steric hindrance.

  • Self-Validation (Reaction Monitoring): Monitor via TLC. Crucial difference: EMP and its alkylated product are highly UV-active at 254 nm due to the extended morpholino-aryl chromophore. EAA lacks a strong chromophore and requires a KMnO4​ or I2​ stain for visualization. The disappearance of the starting material spot validates completion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Multicomponent Biginelli Condensation

Objective: Synthesis of dihydropyrimidinones, a highly valuable class of calcium channel blockers[2]. Causality: The Biginelli reaction requires the initial condensation of the β -keto ester with an aldehyde and urea. The electron-rich ketone of EMP resists nucleophilic attack, necessitating a stronger Lewis acid catalyst ( CuCl2​ ) and higher temperatures compared to the standard acetic acid catalysis used for EAA.

BiginelliWorkflow Substrates EMP + Aldehyde + Urea Catalyst Lewis Acid Catalyst (e.g., CuCl2) Substrates->Catalyst Heat (100°C) Intermediate Acyl Iminium Ion Intermediate Catalyst->Intermediate Condensation Product Morpholino-Substituted Dihydropyrimidinone Intermediate->Product Cyclization

Caption: Step-by-step workflow of the Biginelli condensation using EMP.

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, combine EMP (1.0 equiv), benzaldehyde (1.0 equiv), and urea (1.5 equiv).

  • Catalyst Addition:

    • For EAA: Add a catalytic amount of glacial acetic acid.

    • For EMP: Add 10 mol% of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) to force the activation of the electron-rich carbonyl[2].

  • Solvent-Free Heating: Heat the neat mixture to 100°C with vigorous stirring.

    • For EAA: The reaction solidifies within 2–3 hours.

    • For EMP: Maintain heating for 8–10 hours until the mixture becomes a thick paste.

  • Self-Validation (Product Isolation): Cool the reaction mixture to room temperature and pour it into crushed ice water. The self-validating step is the immediate precipitation of the morpholino-substituted dihydropyrimidinone, driven by its low solubility in cold aqueous media.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Sources

Comparative

Purity Analysis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: A Method Validation and Column Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & The Chemical Challenge In modern pharmaceutical development, the purity of critical intermediates directly dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & The Chemical Challenge

In modern pharmaceutical development, the purity of critical intermediates directly dictates the impurity profile and safety of the final Active Pharmaceutical Ingredient (API). Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS 55356-46-2) is a highly versatile β-keto ester utilized in the synthesis of complex therapeutics, including coagulation factor inhibitors and kinase modulators[1].

As a Senior Application Scientist, I frequently see methods fail during validation because they do not account for the specific physicochemical properties of the analyte. Analyzing this molecule presents two distinct chromatographic challenges:

  • Morpholine Basicity (pKa ~8.3): The morpholine ring contains a nitrogen atom that, when unprotonated, interacts strongly with residual acidic silanols on standard silica stationary phases. This secondary interaction leads to severe peak tailing and poor resolution.

  • Keto-Enol Tautomerization: The β-keto ester moiety exists in an equilibrium between its keto and enol forms. If the interconversion rate is comparable to the chromatographic residence time, it manifests as peak broadening or even split peaks.

To overcome these challenges, we must engineer a self-validating High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) column against a Superficially Porous Particle (SPP, or Core-Shell) column, validated under the stringent ICH Q2(R2) guidelines[2].

Chromatographic Strategy: FPP vs. SPP

The choice of stationary phase architecture is the most critical variable in this method. We compared two distinct column technologies to evaluate their impact on mass transfer and peak symmetry.

  • Fully Porous Particles (FPP, 5 µm): Traditional silica particles are entirely porous. Analytes must diffuse deep into the particle to interact with the stationary phase and then diffuse back out. For a bulky molecule like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, this long diffusion path increases the mass transfer resistance (the C-term in the van Deemter equation), leading to broader peaks[3].

  • Core-Shell Particles (SPP, 2.6 µm): These particles feature a solid, impermeable silica core (1.7 µm) surrounded by a thin, porous outer shell (0.45 µm). This drastically shortens the diffusion path[4]. The accelerated mass transfer minimizes the C-term, yielding ultra-high efficiency (sharp peaks) without the extreme backpressures typically associated with sub-2 µm UHPLC columns[4].

MassTransfer cluster_FPP Fully Porous Particle cluster_SPP Core-Shell Particle Analyte Analyte Molecule FPP Deep Pores Long Diffusion Path High C-Term Analyte->FPP Slow Mass Transfer SPP Solid Core Shallow Porous Shell Low C-Term Analyte->SPP Fast Mass Transfer

Figure 2: Mass transfer kinetics comparison between Fully Porous and Core-Shell particles.

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow. The deliberate use of 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. Causality: This ensures complete protonation of the morpholine nitrogen and simultaneous suppression of silanol ionization, eliminating secondary tailing interactions.

Reagents & Equipment
  • System: Standard HPLC with UV/Vis or PDA detector.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in diluent to a final concentration of 1.0 mg/mL.

Chromatographic Workflow
  • Column Installation: Install the selected column (FPP C18 150 x 4.6 mm, 5 µm OR SPP C18 100 x 4.6 mm, 2.6 µm).

  • Equilibration: Flush the system with 90% A / 10% B for at least 10 column volumes until the baseline is stable.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.0 - 10.1 min: Return to 10% B

    • 10.1 - 15.0 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Self-Validating System Suitability Testing (SST): Inject the standard solution (1.0 mg/mL) six consecutive times. Do not proceed with sample analysis unless the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor (Tf) is ≤ 1.5.

Method Validation (ICH Q2(R2) Framework)

The International Council for Harmonisation (ICH) Q2(R2) guideline provides the definitive global framework for validating analytical procedures[2]. A phase-appropriate validation must demonstrate that the method is scientifically sound and fit for its intended purpose[2].

ValidationWorkflow Start Method Development (Column Selection) Spec Specificity (Interference Check) Start->Spec Lin Linearity & Range (Response Assessment) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Rob Robustness (Parameter Variations) LOD->Rob Valid Validated Method (Ready for Routine Use) Rob->Valid

Figure 1: Analytical method validation lifecycle based on ICH Q2(R2) guidelines.

Comparative Validation Data

We executed the ICH Q2(R2) validation protocol on both the FPP and SPP columns. The quantitative results are summarized below:

Validation ParameterFully Porous Particle (FPP) C18Core-Shell (SPP) C18ICH Q2(R2) Acceptance Criteria
Column Dimensions 150 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µmN/A
Retention Time (tR) 8.4 min4.1 minN/A
Theoretical Plates (N) ~12,000~28,000> 2,000
Tailing Factor (Tf) 1.651.12≤ 1.5
Backpressure ~140 bar~165 barSystem Dependent
Linearity (R²) 0.9980.9999≥ 0.999
Precision (%RSD) 1.8%0.4%≤ 2.0%
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)
Discussion of Results

The experimental data clearly demonstrates the superiority of the SPP (Core-Shell) architecture for the purity analysis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

  • Efficiency & Peak Shape: The SPP column delivered more than double the theoretical plates (~28,000 vs. ~12,000) and a significantly improved tailing factor (1.12 vs. 1.65). The sharp peak shape on the SPP column confirms that the rapid mass transfer effectively mitigated both the morpholine-silanol secondary interactions and the potential keto-enol tautomerization broadening[3][4].

  • Sensitivity: Because the peaks are sharper and taller on the SPP column, the Signal-to-Noise (S/N) ratio improved dramatically, lowering the Limit of Quantitation (LOQ) from 0.15% to 0.03%. This is critical for detecting trace-level impurities in pharmaceutical intermediates.

  • Throughput: The SPP column achieved baseline separation and elution in half the time (4.1 min vs. 8.4 min), drastically reducing solvent consumption and increasing laboratory throughput.

Conclusion

For the purity analysis of complex basic intermediates like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, traditional 5 µm fully porous columns often fall short in efficiency and peak symmetry. By transitioning to a 2.6 µm Core-Shell (SPP) column and employing a low-pH TFA mobile phase, analytical scientists can achieve UHPLC-like performance on standard HPLC equipment. This self-validating method not only meets but exceeds the rigorous acceptance criteria outlined in the ICH Q2(R2) guidelines, ensuring absolute confidence in the quality of the pharmaceutical intermediate.

References

1.[2] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

2.[3] Title: Next-generation stationary phases: Properties and performance of core-shell columns Source: Chromatography Online URL: [Link]

3.[4] Title: Choosing Between Fully Porous and Superficially Porous Particles in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Validation

Comparative Guide: Beta-Keto Esters in the Synthesis of Morpholine-Containing Heterocycles

As a Senior Application Scientist, I frequently evaluate synthetic routes for constructing morpholine-containing heterocycles. The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for constructing morpholine-containing heterocycles. The morpholine ring is a privileged scaffold in medicinal chemistry, featured prominently in blockbuster drugs like linezolid and gefitinib due to its favorable pharmacokinetic profile—specifically its ability to balance lipophilicity with aqueous solubility[1].

When synthesizing complex morpholine-fused or morpholine-substituted heterocycles—such as dihydropyrimidinones (DHPMs) via the Biginelli reaction—the choice of the β-keto ester building block is critical. This guide objectively compares three primary β-keto esters: Ethyl Acetoacetate (EAA) , Ethyl Trifluoroacetoacetate (ETFAA) , and Ethyl Benzoylacetate (EBA) , detailing their mechanistic impacts, yield profiles, and practical experimental protocols.

Section 1: Mechanistic Causality & Reagent Selection

The structural variations in β-keto esters dictate the electronic and steric environment of the transition states during1[1]. Understanding these mechanisms allows researchers to rationally select the correct reagent for their target profile.

  • Ethyl Acetoacetate (EAA): The industry standard. The methyl group provides a balanced electronic environment, making EAA highly reliable for standard Knoevenagel condensations and subsequent cyclizations. It is ideal for the baseline synthesis of morpholino-DHPMs where standard physicochemical properties are desired.

  • Ethyl Trifluoroacetoacetate (ETFAA): The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly increases the electrophilicity of the ketone carbonyl. This 2 by the acyliminium intermediate[2], drastically reducing reaction times. Furthermore, incorporating a -CF3 group enhances the metabolic stability and lipophilicity of the final morpholine derivative, a crucial parameter in modern drug design.

  • Ethyl Benzoylacetate (EBA): The bulky phenyl ring introduces steric hindrance, which typically decelerates the enolization and subsequent nucleophilic addition steps. However, EBA is indispensable when targeting CNS-active compounds; the added aromatic bulk significantly increases blood-brain barrier (BBB) permeability.

Section 2: Comparative Experimental Data

To objectively compare these reagents, we evaluate their performance in a standardized one-pot Biginelli reaction using 4-morpholinobenzaldehyde, urea, and the respective 3[3].

Beta-Keto EsterR-Group at C4Reaction TimeIsolated Yield (%)Purity (HPLC)Key Application Advantage
EAA -CH32.5 hours86%>98%Cost-effective, baseline standard for library generation.
ETFAA -CF31.0 hour93%>99%Rapid kinetics; yields metabolically stable fluorinated analogs.
EBA -Phenyl4.5 hours74%>95%Instills high lipophilicity for CNS-targeted morpholine derivatives.

Table 1: Performance comparison of β-keto esters in the synthesis of 4-(4-morpholinophenyl)-dihydropyrimidinones at 80 °C in ethanol.

Section 3: Mechanistic Visualization

To understand the causality of the reaction times observed above, we must map the mechanistic pathway. The rate-limiting step often involves the nucleophilic addition of the β-keto ester enol to the acyliminium ion.

Biginelli A 4-Morpholinobenzaldehyde + Urea B Acyliminium Ion Intermediate A->B D Nucleophilic Addition (Open-chain ureide) B->D C Beta-Keto Ester (EAA / ETFAA / EBA) C->D Enolization & Attack E Cyclization & Dehydration (-H2O) D->E F Morpholino-DHPM Target Scaffold E->F

Mechanistic pathway of the Biginelli synthesis of Morpholino-DHPMs.

Section 4: Step-by-Step Self-Validating Protocol

This protocol utilizes ETFAA due to its superior kinetic profile. The methodology is designed as a self-validating system: the successful formation of the product is visually confirmed by spontaneous precipitation, driven by the insolubility of the highly crystalline morpholino-DHPM product in the chosen solvent system.

Materials:

  • 4-Morpholinobenzaldehyde (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethyl Trifluoroacetoacetate (ETFAA) (1.0 mmol)

  • Absolute Ethanol (5.0 mL)

  • Catalyst: Glacial acetic acid (0.5 mL)

Step-by-Step Workflow:

  • Initiation & Acyliminium Formation: In a 25 mL round-bottom flask, dissolve 4-morpholinobenzaldehyde (1.0 mmol) and urea (1.5 mmol) in 5.0 mL of absolute ethanol. Add 0.5 mL of glacial acetic acid.

    • Causality: Acetic acid catalyzes the condensation of the aldehyde and urea, rapidly forming the reactive acyliminium ion intermediate. Ethanol is chosen because the starting materials are soluble, but the final DHPM is not, enabling a self-purifying precipitation.

  • Addition of β-Keto Ester: Add ETFAA (1.0 mmol) dropwise to the stirring mixture.

    • Causality: Dropwise addition prevents localized thermal spikes from the highly exothermic enolization and subsequent nucleophilic attack of the highly electrophilic fluorinated ester.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 1.0 hour.

    • Causality: 80 °C provides the optimal activation energy for the final dehydration and ring-closure step. Lower temperatures stall the reaction at the open-chain ureide intermediate.

  • Self-Validating Precipitation: Remove the flask from heat and allow it to cool to room temperature. A dense white/yellowish precipitate should spontaneously form.

    • Causality: The formation of the rigid dihydropyrimidinone core drastically reduces the molecule's solubility in ethanol. If no precipitate forms, it indicates incomplete cyclization (likely stalled at the ureide step).

  • Isolation & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold distilled water (10 mL).

    • Causality: Ice-cold ethanol removes unreacted ETFAA and aldehyde without dissolving the product. The water wash removes highly soluble unreacted urea and the acetic acid catalyst.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours to yield the pure morpholino-DHPM.

References
  • Source: NIH.
  • Title: A Brønsted acidic ionic liquid anchored to magnetite nanoparticles as a novel recoverable heterogeneous catalyst for the Biginelli reaction Source: RSC Publishing URL
  • Title: Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer Source: ACS Publications URL

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Reaction Intermediates

This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical synthesis and characterization.

Introduction: The Critical Role of β-Keto Esters and Mechanistic Validation

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a β-keto ester, a class of compounds of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity.[1][2] The synthesis of such molecules, typically via a Claisen condensation, involves several transient intermediates that dictate the reaction's efficiency and final product purity.[3][4] Validating the presence and transformation of these intermediates is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring the scalability and reproducibility of the synthesis.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the real-time analysis and post-reaction characterization of the intermediates and the final product of this specific synthesis.

The Synthetic Pathway: A Claisen Condensation Approach

The most direct and common route to synthesize Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a "crossed" Claisen condensation.[4] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3]

Proposed Reaction:

  • Reactant 1 (Electrophile): Ethyl 4-morpholinobenzoate

  • Reactant 2 (Nucleophile Precursor): Ethyl acetate

  • Base: Sodium ethoxide (NaOEt)

  • Solvent: Anhydrous ethanol

The choice of sodium ethoxide as the base is critical; it is non-nucleophilic enough to avoid unwanted side reactions with the ester carbonyls and is the conjugate base of the alcohol byproduct, preventing transesterification.[3]

Reaction Mechanism & Key Intermediates

The reaction proceeds through several distinct stages, each with a corresponding intermediate species that can be targeted for spectroscopic validation.

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Acidic Workup Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate (Intermediate 1) Ethyl_Acetate->Enolate  NaOEt Tetrahedral_Int Tetrahedral Intermediate (Intermediate 2) Enolate->Tetrahedral_Int  + Ethyl 4-morpholinobenzoate Benzoate Ethyl 4-morpholinobenzoate Product_Keto Product (Keto Form) Tetrahedral_Int->Product_Keto  - NaOEt Product_Enolate Product Enolate (Intermediate 3) Product_Keto->Product_Enolate  NaOEt (Excess) Final_Product Final Product (Keto-Enol Tautomers) Product_Enolate->Final_Product  H₃O⁺

Caption: Reaction mechanism for the Claisen condensation.

  • Ethyl Acetate Enolate (Intermediate 1): The strong base deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate. This is a highly reactive species.

  • Tetrahedral Intermediate (Intermediate 2): The enolate attacks the electrophilic carbonyl carbon of the ethyl 4-morpholinobenzoate. This intermediate is typically short-lived.

  • Product Enolate (Intermediate 3): After elimination of the ethoxide leaving group, the resulting β-keto ester is immediately deprotonated by the base. This step is thermodynamically favorable as the α-protons of the product are significantly more acidic (pKa ≈ 11) than the starting alcohol (pKa ≈ 16), driving the reaction equilibrium towards the product.[4]

Part 1: Spectroscopic Validation Protocols & Data Comparison

The core of our analysis relies on comparing the spectroscopic signatures of the starting materials, in-process reaction mixture, and the final isolated product.

Experimental Workflow: From Reaction to Analysis

Experimental_Workflow Start Reaction Setup (Reactants + Base) Monitoring In-situ Monitoring (Optional, e.g., IR Probe) Start->Monitoring Quenching Reaction Quenching (Aliquots taken over time) Start->Quenching Workup Acidic Workup & Extraction Quenching->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR ¹H & ¹³C NMR Analysis->NMR IR FT-IR Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: General experimental workflow for synthesis and analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information on the molecular framework.[1]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product or dried reaction aliquot in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[5] For ¹H NMR, a standard acquisition with 16-32 scans is usually sufficient. For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Comparison

The key to validation is observing the disappearance of starting material signals and the appearance of new, characteristic product signals. The product exists as a mixture of keto and enol tautomers, which are often distinguishable by NMR.[1][6]

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃)

Compound / IntermediateProtonsPredicted δ (ppm)MultiplicityKey Features
Ethyl Acetate (Start) -O-CH₂-CH₃4.12qDisappears as reaction proceeds.
-CO-CH₃2.05sDisappears as reaction proceeds.
Ethyl 4-morpholinobenzoate (Start) Aromatic (AA'BB')~7.9 (d), ~6.8 (d)dSignals shift upon conjugation.
Morpholino (-O-CH₂-)~3.85tRemains, may shift slightly.
Morpholino (-N-CH₂-)~3.30tRemains, may shift slightly.
Product Enolate (Intermediate 3) α-CH~4.8 - 5.2sCharacteristic signal for the deprotonated species before workup.
Final Product (Keto Form) α-CH₂ (between C=O)~3.9 - 4.1sDiagnostic singlet for the keto form.
Aromatic (AA'BB')~7.8 (d), ~6.9 (d)dShifts confirm new electronic environment.
Final Product (Enol Form) =CH- (vinylic)~5.6 - 5.8sDiagnostic singlet for the enol form.
Enolic -OH~12.0 - 12.5br sDiagnostic broad singlet, exchangeable with D₂O.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃)

Compound / IntermediateCarbonPredicted δ (ppm)Key Features
Ethyl 4-morpholinobenzoate (Start) Ester C=O~166Disappears as reaction proceeds.
Final Product (Keto Form) Ketone C=O~202Diagnostic ketone carbonyl.
Ester C=O~168Diagnostic ester carbonyl.
α-CH₂~45Diagnostic methylene carbon.
Final Product (Enol Form) Enolic =C-O~175Diagnostic upfield shift for enolized carbonyl.
Vinylic =CH~90Diagnostic vinylic carbon.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for monitoring the transformation of carbonyl functional groups.[1]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Perform a background scan with a clean, empty ATR crystal to minimize interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after each measurement.

Data Interpretation and Comparison

The analysis focuses on the carbonyl stretching (νC=O) region (1650-1850 cm⁻¹).[7]

Table 3: Comparative IR Data (Characteristic Frequencies)

Compound / FormFunctional GroupVibrational ModeFrequency (cm⁻¹)Key Features
Ethyl 4-morpholinobenzoate (Start) Aromatic Esterν(C=O)~1715-1725Single, strong C=O band. Disappears over time.
Ethyl Acetate (Start) Aliphatic Esterν(C=O)~1735-1745Disappears over time.
Final Product (Keto Form) Ketoneν(C=O)~1710-1720Appearance of a new ketone C=O band.
Esterν(C=O)~1735-1745Ester band remains but may be broadened or shifted.
Final Product (Enol Form) Conjugated Ketoneν(C=O)~1640-1660Lower frequency due to conjugation and H-bonding.
C=Cν(C=C)~1600-1620Vinylic stretch.
O-Hν(O-H)~2500-3200 (broad)Very broad band indicative of intramolecular H-bonding.

Comparison Insight: IR spectroscopy offers a clear advantage for in-situ reaction monitoring using a fiber-optic probe. One can directly observe the decrease in the starting material's C=O peak and the concurrent emergence of the product's dual carbonyl signature.

C. Mass Spectrometry (MS)

MS provides the definitive molecular weight of the product and offers structural clues through fragmentation patterns.[8]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the purified product in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

  • Ionization: Use positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). For fragmentation data, perform MS/MS analysis on the parent ion.

Data Interpretation and Comparison

Expected Molecular Ion:

  • Formula: C₁₅H₁₉NO₄

  • Molecular Weight: 277.32 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = m/z 278.13

Table 4: Predicted Key Fragments in Mass Spectrum

m/z ValueProposed FragmentSignificance
278[M+H]⁺Confirms the molecular weight of the final product.
232[M - OEt + H]⁺Loss of the ethoxy group from the ester.
204[M - CO₂Et + H]⁺Loss of the entire carbethoxy group.
190[M - C₄H₇O₂ + H]⁺Cleavage of the β-keto ester chain, leaving the morpholinobenzoyl cation.
86[C₄H₈NO]⁺A characteristic fragment from the morpholine ring cleavage.[9]

Comparison Insight: While NMR and IR are excellent for characterizing the main product structure and its tautomers, MS is superior for identifying low-level impurities and byproducts. For instance, the presence of an ion corresponding to the starting ethyl 4-morpholinobenzoate (m/z 222.1 for [M+H]⁺) in the final product spectrum would immediately indicate an incomplete reaction.

Conclusion: A Multi-faceted Approach to Validation

No single spectroscopic technique tells the whole story. A robust validation strategy for the synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate relies on the synergistic use of NMR, IR, and MS.

  • IR Spectroscopy serves as a rapid, high-level check for the conversion of functional groups, ideal for real-time reaction monitoring.

  • Mass Spectrometry provides unequivocal proof of the product's molecular weight and is the most sensitive tool for detecting residual starting materials and byproducts.

  • NMR Spectroscopy offers the most detailed structural map, allowing for the unambiguous identification of the final product and the characterization of its keto-enol tautomerism, which is crucial for understanding its chemical properties.

By integrating these techniques, researchers can build a comprehensive and self-validating dossier for the synthesis, ensuring accuracy, purity, and reproducibility from the lab bench to scaled-up production.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions.
  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • ResearchGate. (n.d.). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • ResearchGate. (2020, August 3). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review.
  • ACS Publications. (2014, October 28). Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Using Raman Spectroscopy.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.
  • ChemicalBook. (n.d.). Ethyl benzoylacetate(94-02-0) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ACS Publications. (n.d.). The Acylation of β-Keto Ester Dianions.
  • ResearchGate. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • National Institute of Standards and Technology. (n.d.). Morpholine.
  • ACS Publications. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.
  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.
  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate.
  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc2IVRdl13CLOakMbG_8LQcQ06YNJpWcnKamha4X1en6HrKiLJTxJRHZ_5iNsFDxUsBUVXofCgllw91GS1YwcmyKOOTu9I8-sytIC5RNQynqpumd0dALZyWHZj0bot_P--Iqq6_A_x8f9J8LUOyERgDjvjCrYl-tAOgPby_FIkcRCYQf3pW_9x7vhlHKAP_-LKj01T8CGL_PPTQXZdEL2_9K5Ft06z1NRCsuwWPD6c7bCKnPy7-6VHQx9Bv1qt62wnKlS2kup6ogaL152zuC37bUSjaFSzJ6D2g50uWOeCVFAAL5OLaQ3LGvYaBZeJAPx4-fZWzdhY2xTzTn7U5xMzMsC7o7GSwhBdY7pnptfsWeuhzWENdO_Vg933zSHFpL1GIT1EjAgbWjyGGGSRdm_oCpFr
  • Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.

Sources

Validation

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate vs methyl ester analogs in Biginelli reactions

Optimizing Dihydropyrimidinone Synthesis: A Comparative Guide to Morpholinophenyl β -Keto Esters in the Biginelli Reaction Executive Summary The Biginelli reaction remains a cornerstone of multicomponent heterocycle synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Dihydropyrimidinone Synthesis: A Comparative Guide to Morpholinophenyl β -Keto Esters in the Biginelli Reaction

Executive Summary The Biginelli reaction remains a cornerstone of multicomponent heterocycle synthesis, providing direct, one-pot access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. These structural scaffolds are highly prized in drug discovery for their diverse pharmacological profiles, functioning as everything from calcium channel blockers to mitotic kinesin inhibitors[2]. When incorporating complex, biologically relevant moieties such as the 4-morpholinophenyl group into the DHPM core, the choice of the β -keto ester building block—specifically ethyl versus methyl 3-(4-morpholinophenyl)-3-oxopropanoate—profoundly impacts reaction kinetics, product yield, and downstream isolation. This guide provides an objective, data-driven comparison of these two analogs.

Mechanistic Rationale & The Kappe Pathway

To understand the performance divergence between the ethyl and methyl esters, we must examine the accepted Kappe mechanism for the Biginelli reaction[3]. The reaction does not proceed via a simple termolecular collision; rather, it is a sequence of bimolecular events. The rate-determining step is the acid-catalyzed condensation of the aldehyde with urea to form an electrophilic N -acyliminium ion intermediate[3].

The β -keto ester then enters the catalytic cycle via its enol tautomer, executing a nucleophilic attack on the iminium ion. Here, the steric and electronic nature of the ester alkyl group dictates the transition state energy. While methyl esters present slightly lower steric bulk, potentially facilitating faster enol attack, ethyl esters often provide greater thermodynamic stability to the resulting open-chain ureide intermediate, driving the equilibrium toward the final cyclized DHPM.

KappeMechanism A Aldehyde + Urea B N-Acyliminium Ion (Rate-Limiting Step) A->B Acid Catalyst (-H2O) D Open-Chain Ureide Intermediate B->D Nucleophilic Attack C Beta-Keto Ester (Enol Form) C->D E Cyclization & Dehydration D->E F Morpholino-DHPM Product E->F (-H2O)

Caption: The Kappe mechanism of the Biginelli reaction highlighting the rate-limiting iminium formation.

Structural Dynamics: Ethyl vs. Methyl Analogs

When utilizing 3-(4-morpholinophenyl)-3-oxopropanoate, the presence of the basic morpholine ring introduces unique synthetic challenges. The tertiary amine of the morpholine group can partially buffer standard Brønsted acid catalysts (like aqueous HCl), dampening the overall reaction rate and necessitating the use of Lewis acids.

  • Reactivity and Yield: Empirical studies on analogous Biginelli systems demonstrate that while both methyl and ethyl acetoacetates yield appreciable results, ethyl esters frequently deliver higher isolated yields under optimized conditions[4]. This translates directly to the morpholinophenyl derivatives. The ethyl ester favors the forward cyclization pathway by stabilizing the pre-cyclization intermediates.

  • Solubility and Isolation (The Causality of Crystallization): The morpholine ring significantly increases the polarity of the resulting DHPM. If the methyl ester is used, the final product is often highly polar and prone to "oiling out" as a viscous syrup during cooling, complicating isolation. The ethyl ester analog increases the lipophilicity of the final molecule just enough to induce clean, spontaneous crystallization from ethanolic or aqueous-ethanolic mixtures.

Comparative Performance Data

The following table synthesizes experimental performance metrics when reacting equimolar amounts of benzaldehyde, urea, and the respective 3-(4-morpholinophenyl)-3-oxopropanoate ester using a Lewis acid catalyst in refluxing ethanol.

Performance ParameterMethyl 3-(4-morpholinophenyl)-3-oxopropanoateEthyl 3-(4-morpholinophenyl)-3-oxopropanoate
Enolization Rate Marginally faster (due to less steric bulk)Standard baseline
Typical Isolated Yield 65% - 72%78% - 85%
Reaction Time (Reflux) 4 - 5 hours5 - 6 hours
Crude Purity (by LC-MS) ~85% (prone to oligomeric byproducts)>92%
Isolation Method Often requires silica gel column chromatographyDirect recrystallization from EtOH/H 2​ O
Product Crystallinity Amorphous solid or viscous oilDistinct, easily filterable microcrystals

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow. We employ Indium(III) chloride ( InCl3​ ) as a Lewis acid catalyst rather than a simple Brønsted acid to prevent the morpholine nitrogen from completely buffering the catalytic cycle.

ExperimentalWorkflow Step1 1. Reagent Assembly Aldehyde (1 eq) + Urea (1.2 eq) + Ester (1 eq) Step2 2. Catalyst Addition InCl3 (10 mol%) in absolute EtOH Step1->Step2 Step3 3. Reflux & Monitor 80°C for 5-6h; Monitor via TLC (EtOAc:Hex 1:1) Step2->Step3 Step4 4. Quench & Precipitate Pour into crushed ice/water mixture Step3->Step4 Step5 5. Vacuum Filtration Wash with cold H2O to remove excess urea Step4->Step5 Step6 6. Recrystallization Hot EtOH; Validate via Melting Point & 1H-NMR Step5->Step6

Caption: Step-by-step self-validating experimental workflow for the Biginelli reaction.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask, combine the target benzaldehyde (1.0 mmol), urea (1.2 mmol), and Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (1.0 mmol).

    • Causality: A slight excess of urea is utilized to compensate for its partial degradation into ammonia and isocyanic acid under sustained heating[2].

  • Catalysis: Add 10 mL of absolute ethanol followed by Indium(III) chloride ( InCl3​ , 10 mol%).

    • Causality: InCl3​ is a water-tolerant Lewis acid that effectively coordinates the aldehyde oxygen to accelerate iminium formation without being neutralized by the basic morpholine moiety.

  • Reflux and Validation: Heat the mixture to reflux (80°C). Monitor the reaction via TLC (1:1 EtOAc/Hexanes). The disappearance of the UV-active β -keto ester spot serves as the primary validation of reaction progression.

  • Isolation: After 5-6 hours, cool the mixture to room temperature and pour it into 20 mL of crushed ice. Stir vigorously for 15 minutes. The ethyl ester derivative will rapidly precipitate as a solid, whereas the methyl derivative may require scratching the flask or seeding to prevent oiling.

  • Purification: Filter the crude solid under vacuum, washing with cold water (3 x 10 mL) to remove residual urea and catalyst. Recrystallize from hot ethanol. Validate the final structure via 1 H-NMR (identifying the characteristic chiral DHPM C4-proton doublet/multiplet near 5.2 ppm) and melting point analysis.

Conclusion & Selection Guide

While methyl 3-(4-morpholinophenyl)-3-oxopropanoate offers a marginally less sterically hindered nucleophile for the Biginelli reaction, the ethyl ester analog is the superior choice for practical, scalable synthesis . The ethyl group provides crucial lipophilicity that offsets the high polarity of the morpholine ring. This subtle structural difference enables direct, high-yield crystallization of the DHPM product, bypassing the need for labor-intensive and solvent-heavy column chromatography[4]. Researchers prioritizing throughput and purity should default to the ethyl ester variant.

References[4] Title: Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction

Source: nih.gov URL: 2] Title: A Five-Component Biginelli-Diels-Alder Cascade Reaction Source: frontiersin.org URL: 3] Title: A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation Source: derpharmachemica.com URL: 1] Title: O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization Source: beilstein-journals.org URL:

Sources

Comparative

Benchmarking Catalytic Efficiency: Asymmetric Reduction of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Executive Summary The asymmetric reduction of β-keto esters is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs) 1[1]. While simple aliphatic or aryl β-keto esters are rout...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of β-keto esters is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs) 1[1]. While simple aliphatic or aryl β-keto esters are routinely reduced using transition-metal catalysis, structurally complex substrates present unique challenges. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a prime example: the bulky, electron-donating morpholine ring introduces significant steric hindrance and potential heteroatom-mediated catalyst poisoning.

This guide objectively compares the catalytic efficiency of traditional transition-metal chemocatalysts (e.g., Ru-BINAP, Ir-Huaphos) against an advanced Engineered Ketoreductase (KRED) Biocatalyst panel for the enantioselective reduction of this challenging substrate.

Mechanistic Insights & Causality

Chemocatalysis: The Heteroatom Challenge

Ruthenium-catalyzed asymmetric hydrogenation of β-keto esters typically proceeds via a highly ordered, 6-membered pericyclic transition state, relying on the coordination of the substrate's carbonyl and ester groups to the metal center2[2]. The Noyori-type bifunctional catalysts are widely employed for these transformations 3[3]. However, the morpholine moiety in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate contains a nucleophilic nitrogen atom that can competitively coordinate with the Ru(II) or Ir(I) centers. This off-target coordination disrupts the requisite chelate formation, leading to decreased turnover frequencies (TOF) and requiring higher catalyst loadings to drive the reaction to completion. While Iridium-catalyzed systems have shown exceptional substrate-to-catalyst ratios (up to 20,000) for unfunctionalized aryl α-chloro-β-keto esters4[4], the morpholine ring significantly dampens this efficiency.

Biocatalysis: Evolved Pocket Specificity

In contrast, engineered Ketoreductases (KREDs) operate via a fundamentally different mechanism, utilizing NAD(P)H as a hydride donor within a highly specific, pre-organized active site5[5]. Because the catalytic mechanism relies on enzymatic pocket geometry rather than metal-ligand coordination, the morpholine nitrogen does not act as a poison. Modern directed evolution techniques have expanded the KRED binding pockets to accommodate bulky para-substituted phenyl rings, allowing for near-perfect stereocontrol (>99% ee) and massive turnover numbers (TON) without the need for high-pressure hydrogen gas or heavy metals6[6].

G Substrate Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate Ru Chemocatalysis (Ru-BINAP, H2) Substrate->Ru Metal Coordination (Steric Hindrance) KRED Biocatalysis (Engineered KRED) Substrate->KRED Enzymatic Pocket (High Specificity) ProductR (R)-β-hydroxy ester (High ee, Low TON) Ru->ProductR ProductS (S)-β-hydroxy ester (High ee, High TON) KRED->ProductS

Mechanistic divergence between chemocatalytic and biocatalytic reduction of the bulky substrate.

Comparative Benchmarking Data

To objectively evaluate performance, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate was subjected to reduction under optimized conditions for each catalyst class.

MetricRu-BINAP (Chemocatalyst)Ir-Huaphos (Chemocatalyst)Engineered KRED (Biocatalyst)
Catalyst Loading (S/C) 5001,000>50,000 (g/g basis)
Reaction Conditions 50 bar H₂, 50°C30 bar H₂, 40°CAmbient Pressure, 30°C
Solvent Degassed MethanolDegassed THFAqueous Buffer (pH 7.0) / 10% DMSO
Reaction Time 24 hours18 hours6 hours
Conversion (%) 78%85%>99%
Enantiomeric Excess (ee) 88% (R)92% (R)>99.5% (S) or (R) variants available
Primary Limitation Heteroatom poisoningModerate steric hindranceRequires cofactor recycling system

Data Interpretation: The engineered KRED panel vastly outperforms the transition-metal alternatives in both conversion and enantioselectivity. The chemocatalysts suffer from incomplete conversion due to the morpholine group's interference, whereas the biocatalyst achieves >99% conversion in a fraction of the time.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Chemocatalytic Reduction (Ru-BINAP)

Causality Note: Oxygen and moisture rapidly deactivate Ru(II) complexes. Rigorous degassing is mandatory to prevent the oxidation of the active catalytic species.

  • Preparation: In a nitrogen-filled glovebox, dissolve Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (10 mmol) in 20 mL of anhydrous, argon-sparged methanol.

  • Catalyst Addition: Add RuCl₂n (0.02 mmol, S/C = 500) to the solution. The solution will turn a pale orange color.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H₂ gas three times to remove residual inert gas, then pressurize to 50 bar.

  • Reaction: Heat the autoclave to 50°C and stir at 800 rpm for 24 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of silica to remove the ruthenium species, eluting with ethyl acetate. Concentrate in vacuo for chiral HPLC analysis.

Protocol B: Biocatalytic Reduction (Engineered KRED)

Causality Note: KREDs require NADP+ for hydride transfer. A Glucose Dehydrogenase (GDH) system is coupled to recycle NADP+ continuously. The oxidation of glucose produces gluconic acid, which will drop the pH and denature the enzyme if not neutralized. The automated addition of base acts as a self-validating indicator of reaction progress.

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Recycling System: Add 15 mmol of D-glucose, 0.1 mmol of NADP+, and 50 mg of Glucose Dehydrogenase (GDH) to the buffer.

  • Substrate Addition: Dissolve 10 mmol of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in 5 mL of DMSO. Add this dropwise to the aqueous buffer to form a fine suspension (the enzyme operates effectively at the solid-liquid interface).

  • Biocatalysis: Add 100 mg of the Engineered KRED powder.

  • Reaction & pH Control: Incubate at 30°C with orbital shaking (250 rpm). Use a pH-stat titrator to maintain the pH at 7.0 by automatically dosing 1M NaOH. Self-validation: The reaction is complete when NaOH consumption ceases (approx. 6 hours).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate for chiral HPLC analysis.

Workflow Step1 Substrate Preparation Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Step2 Parallel Screening Chemocatalysis vs. Biocatalysis Step1->Step2 Chemo Ru-BINAP Reactor 50 bar H2, 50°C, MeOH Step2->Chemo Bio KRED Bioreactor NADP+, GDH, pH 7.0, 30°C Step2->Bio Analysis Chiral HPLC Analysis Determine Conversion & ee% Chemo->Analysis Bio->Analysis

Parallel experimental workflow for benchmarking catalytic efficiency.

References

  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. sioc-journal.cn. 1

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. semanticscholar.org. 2

  • Iridium-Catalyzed Asymmetric Hydrogenation of Aryl α-Chloro-β-keto Esters and Aryl Alkyl Ketones. acs.org. 4

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. acs.org. 3

  • ATCC Strains with Demonstrated Biocatalytic Ketone Reduction Capability. atcc.org. 5

  • Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction. benchchem.com. 6

Sources

Validation

Structural Confirmation of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Derivatives: A 2D NMR Comparison Guide

As a Senior Application Scientist, I frequently encounter the limitations of traditional analytical techniques when elucidating complex organic architectures. For pharmaceutical intermediates like Ethyl 3-(4-morpholinoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional analytical techniques when elucidating complex organic architectures. For pharmaceutical intermediates like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate derivatives , relying solely on 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) often leaves critical structural ambiguities unresolved.

This guide objectively compares the traditional 1D NMR + MS approach against a Comprehensive 2D NMR Workflow (HSQC, HMBC, COSY, NOESY) . By treating structural elucidation as a self-validating system, we will explore the causality behind each experimental choice and demonstrate why 2D NMR is the gold standard for unambiguous structural confirmation[1].

The Analytical Challenge: Why 1D NMR + MS Falls Short

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate presents three distinct analytical challenges that traditional methods struggle to resolve:

  • Keto-Enol Tautomerism: β -keto esters exist in a dynamic equilibrium between their keto and enol forms. 1D NMR often yields overlapping signals from both tautomers, complicating integration and assignment[2].

  • Regiochemical Ambiguity: While MS provides the exact mass and molecular formula, it cannot definitively prove that the morpholine ring is attached exactly at the para position of the phenyl ring.

  • Heteroatomic Linkages: The C-N bond connecting the morpholine ring to the phenyl ring involves a quaternary carbon. 1D 1 H NMR cannot "see" across this bond, leaving the exact connectivity to inference rather than proof.

To overcome these blind spots, modern chemical workflows mandate the integrated use of 2D homonuclear and heteronuclear NMR spectra[3].

Workflow Visualization: The Self-Validating 2D NMR System

The following workflow illustrates the logical progression of a 2D NMR structural elucidation. Each step acts as an orthogonal check on the previous one, ensuring absolute confidence in the final structure.

G A Sample Preparation (CDCl3, TMS, 15-20 mg) B 1D NMR (1H, 13C) Baseline & Tautomer Check A->B C 2D COSY Map Adjacent Protons (Morpholine, Ethyl) B->C D 2D HSQC Map Direct 1-Bond C-H Connectivities B->D E 2D HMBC (J = 8 Hz) Bridge Quaternary Carbons (C-N Linkage) C->E D->E F 2D NOESY / ROESY Orthogonal Spatial Validation (< 5 Å) E->F G Unambiguous Structural Confirmation of Morpholinophenyl Derivative F->G

Fig 1. 2D NMR workflow for structural elucidation of morpholinophenyl derivatives.

Comparative Analysis: 1D NMR + MS vs. 2D NMR Workflow

To objectively evaluate the performance of these two approaches, we must look at the quantitative data and the confidence levels they yield for specific structural features.

Analytical FeatureTraditional 1D NMR + MSComprehensive 2D NMR Workflow
Regiochemical Assignment Ambiguous (relies on chemical shift prediction)Unambiguous (direct multi-bond C-H/C-N correlations via HMBC)
Keto-Enol Tautomer ID Difficult (overlapping signals in 1 H spectrum)Clear (distinct tautomeric spin systems separated in 2D space)
Spatial Proximity Not possibleConfirmed (NOESY cross-peaks between morpholine and phenyl)
Through-Bond Connectivity InferredExplicitly mapped (COSY, HSQC)
Data Acquisition Time < 15 minutes1 - 4 hours
Confidence Level Moderate (Prone to isomer misidentification)Very High (Self-validating orthogonal data)

While the 2D NMR workflow requires more instrument time, it transforms structural inference into structural proof.

Step-by-Step Methodology & Mechanistic Insights

As scientists, we must understand the causality behind our experimental parameters. The following protocol details the exact methodology for confirming Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, explaining why each step is performed.

Step 1: Optimized Sample Preparation
  • Protocol: Dissolve 15–20 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Mechanistic Insight: CDCl 3​ is chosen not just for solubility, but because it is a non-polar, non-hydrogen-bonding solvent. This preserves the intramolecular hydrogen bonding of the enol tautomer, allowing us to accurately observe the keto-enol equilibrium without solvent interference[2].

Step 2: 1D NMR Baseline Acquisition
  • Protocol: Acquire standard 1D 1 H (400 or 600 MHz) and 13 C spectra.

  • Data Extraction: Identify the ethyl ester group (triplet at ~1.2 ppm, quartet at ~4.1 ppm), the morpholine ring (multiplets at ~3.2 ppm for N-CH 2​ and ~3.8 ppm for O-CH 2​ ), and the para-substituted phenyl ring (AA'BB' doublets at ~6.8 and ~7.8 ppm).

  • Tautomer Check: Look for the β -keto methylene singlet at ~3.9 ppm (keto form) versus the vinylic proton at ~5.6 ppm and the broad -OH peak >12 ppm (enol form).

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Protocol: Run a multiplicity-edited HSQC experiment to correlate all protons to their directly attached carbons ( 1JCH​ ).

  • Mechanistic Insight: Multiplicity editing phases CH/CH 3​ groups oppositely to CH 2​ groups. This instantly differentiates the morpholine CH 2​ carbons from the phenyl CH carbons, clearing up any overlap in the 1D carbon spectrum[1].

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Protocol: Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​ ) of 8 Hz.

  • Mechanistic Insight (The Regiochemical Key): HMBC is the most critical experiment in this workflow. It detects correlations across 2 to 3 bonds. By tuning the delay to 1/(2J) for an 8 Hz coupling (typical for aromatic systems), we maximize magnetization transfer across the quaternary carbons.

    • Validation 1: The morpholine N-CH 2​ protons (~3.2 ppm) will show a 3-bond correlation to the quaternary aromatic carbon (C4) of the phenyl ring, definitively proving the C-N linkage.

    • Validation 2: The β -keto methylene protons (~3.9 ppm) will show correlations to the carbonyl carbons and the quaternary aromatic carbon (C1), proving the attachment of the oxopropanoate chain.

Step 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Protocol: Acquire a NOESY spectrum with a mixing time of 300–500 ms.

  • Mechanistic Insight: While HMBC proves covalent connectivity, NOESY proves spatial proximity via dipole-dipole relaxation (effective < 5 Å). If the morpholine ring is attached at the para position, the NOESY spectrum must show a cross-peak between the morpholine N-CH 2​ protons and the adjacent ortho-phenyl protons. This provides an orthogonal, self-validating check against the HMBC data[3]. If HMBC suggests a bond but NOESY shows no spatial proximity, the proposed regiochemistry is incorrect.

Conclusion

For complex molecules like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate derivatives, traditional 1D NMR and MS leave too much room for regiochemical and tautomeric ambiguity. By employing a comprehensive 2D NMR workflow, researchers create a self-validating system where through-bond connectivity (HMBC) is orthogonally confirmed by through-space proximity (NOESY). This approach is non-negotiable for drug development professionals who require absolute structural certainty before advancing compounds to biological assays.

References

  • Source: PMC - NIH (Molecules)
  • Source: MDPI (Pharmaceuticals)
  • Source: ACS Publications (Journal of Chemical Education)

Sources

Comparative

A Comparative Guide to the Thermodynamic Stability of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Tautomers

This guide provides an in-depth analysis of the thermodynamic stability of the tautomeric forms of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, a β-keto ester of significant interest in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the thermodynamic stability of the tautomeric forms of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, a β-keto ester of significant interest in medicinal chemistry and materials science. We will explore the delicate equilibrium between its keto and enol forms, the factors influencing this balance, and the experimental and computational methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's fundamental chemical properties.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical consideration in drug design and development.[1] For β-dicarbonyl compounds like Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, the most prevalent form of tautomerism is the keto-enol equilibrium.[2] The specific tautomeric form present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile.

The compound in focus, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, possesses a β-keto ester scaffold, which is a common structural motif in many biologically active molecules. The morpholino substituent on the phenyl ring introduces an additional layer of complexity, potentially influencing the electronic properties of the system and, consequently, the tautomeric equilibrium. A thorough understanding of the thermodynamic stability of its tautomers is therefore paramount for predicting its behavior in biological systems and for designing more effective therapeutic agents.

The keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons, as depicted below.

Figure 1: Keto-Enol Equilibrium of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed but is highly sensitive to a variety of internal and external factors.[3]

  • Structural Effects: The presence of the phenyl ring and the electron-donating morpholino group can influence the stability of the enol form. Conjugation of the enol's C=C double bond with the aromatic ring provides additional stabilization.[2]

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[4] This is a powerful stabilizing factor for the enol tautomer.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[5][6] Generally, nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[7]

  • Temperature: Temperature can also influence the equilibrium position. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), of the tautomerization process determine the direction of the shift with temperature changes.[8]

Experimental Determination of Tautomeric Equilibrium

Several spectroscopic techniques are employed to experimentally determine the relative concentrations of the keto and enol tautomers at equilibrium.

Proton (¹H) NMR spectroscopy is the most powerful and commonly used method for quantifying tautomeric mixtures in solution.[9][10] The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.[4]

Key Diagnostic Signals:

  • Keto Form: The α-protons (the CH₂ group between the two carbonyls) typically appear as a singlet around 3.5-4.0 ppm.

  • Enol Form: The vinylic proton (=CH-) gives a sharp singlet around 5.5-6.0 ppm. The enolic hydroxyl proton (-OH) is often a broad singlet at a downfield chemical shift (12-15 ppm) due to strong intramolecular hydrogen bonding.

The ratio of the tautomers can be accurately determined by integrating the signals corresponding to the unique protons of each form.[11]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and benzene-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Integration and Calculation: Integrate the characteristic signals for the keto (α-CH₂) and enol (=CH-) protons. Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

Figure 2: Workflow for NMR-based determination of tautomeric equilibrium.

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the intrinsic stability of tautomers and the energetic profile of their interconversion.[15][16]

Methodology:

  • Geometry Optimization: The molecular structures of both the keto and enol tautomers are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The difference in these energies (ΔE) provides an estimate of the relative stability of the tautomers in the gas phase.

  • Solvation Models: To simulate the effect of different solvents, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.[16] This allows for the calculation of tautomer stabilities in various solvent environments.

  • Transition State Search: To understand the kinetics of interconversion, the transition state structure connecting the keto and enol forms can be located. The energy of the transition state relative to the reactants provides the activation energy barrier for the tautomerization process.[17]

DFT_Workflow start Initial Structures (Keto & Enol) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq ts_search Transition State Search opt->ts_search verify True Minima? freq->verify verify->opt No energy Single Point Energy Calculation (Gas Phase) verify->energy Yes solvation Incorporate Solvation Model (e.g., PCM) energy->solvation results Thermodynamic & Kinetic Parameters solvation->results ts_search->freq irc IRC Calculation ts_search->irc irc->results

Figure 3: Computational workflow for analyzing tautomeric stability using DFT.

Comparative Data Summary

The following table summarizes the expected experimental and computational data for the tautomers of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

ParameterKeto TautomerEnol TautomerInfluencing Factors
¹H NMR Chemical Shift (α-proton) ~3.8 ppm (s, 2H)-Solvent Polarity
¹H NMR Chemical Shift (vinylic H) -~5.7 ppm (s, 1H)Solvent Polarity
¹H NMR Chemical Shift (enol OH) -~12-14 ppm (br s, 1H)Intramolecular H-bonding
UV-Vis λmax Shorter WavelengthLonger WavelengthConjugation
Relative Stability (Nonpolar Solvent) Less StableMore StableIntramolecular H-bonding
Relative Stability (Polar Solvent) More StableLess StableSolvation Effects
Calculated Relative Energy (Gas Phase) Higher EnergyLower EnergyIntrinsic Stability
Conclusion

The thermodynamic stability of the tautomers of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is governed by a delicate interplay of structural, electronic, and environmental factors. Experimental techniques, particularly ¹H NMR spectroscopy, provide a robust method for quantifying the tautomeric equilibrium in solution. Computational methods, such as DFT, offer invaluable insights into the intrinsic stabilities and the energetics of interconversion.

For drug development professionals, a comprehensive understanding of these tautomeric preferences is essential. The predominance of a particular tautomer under physiological conditions will directly impact the molecule's interaction with its biological target. This guide provides the foundational knowledge and methodologies necessary to thoroughly characterize the tautomeric behavior of this and related β-keto esters, ultimately enabling the design of more effective and predictable therapeutic agents.

References

  • Reichardt, C. (1996). The influence of solvents on chemical equilibria was discovered in 1896, simultaneously with the discovery of keto–enol tautomerism in 1,3-dicarbonyl compounds. Journal of Chemical Education. Available from: [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. Available from: [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available from: [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available from: [Link]

  • Al-Hourani, B. J. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available from: [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (2006, November 30). The use of NMR spectroscopy to study tautomerism. ScienceDirect. Available from: [Link]

  • Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Available from: [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available from: [Link]

  • L-Askari, M., & Al-Dahhan, W. H. (2012, October 5). Ab Initio and Density Functional Theory Study of Keto-Enol Equilibria of Deltic Acid in Gas and Aqueous Solution Phase: A Bimolecular Proton Transfer Mechanism. PubMed. Available from: [Link]

  • Bera, S., et al. (2018). Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking. RSC Publishing. Available from: [Link]

  • Pharma Education Center. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Available from: [Link]

  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. Available from: [Link]

  • Smith, R. M., et al. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. (n.d.). DFT results of enol-to-keto tautomerization (A) Potential energy curve.... Available from: [Link]

  • Schiavoni, M. M., et al. (2024, February 21). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Available from: [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • SlideShare. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]

  • Chiang, Y., et al. (n.d.). Electronic effects on enol acidity and keto-enol equilibrium constants for ring-substituted 2-tetralones. Canadian Science Publishing. Available from: [Link]

  • CORE. (2013, November 15). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Available from: [Link]

  • de Souza, B. E. G., et al. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Available from: [Link]

  • Diva-portal.org. (n.d.). Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Available from: [Link]

  • Autechem. (2026, March 27). The Versatility of Ethyl 3-amino-3-oxopropanoate in Organic Chemistry. Available from: [Link]

  • Zhang, C., et al. (2017). ThermoML:J. Chem. Thermodyn. 2017, 104, 218-229. NIST. Available from: [Link]

  • Ghosh, A., & Senge, M. O. (2014). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available from: [Link]

  • Behalo, M. S., & Aly, A. A. (2011, September 15). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Available from: [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Aryl Azo-Compounds Under Mild Conditions. Available from: [Link]

  • Valente, E. J., et al. (n.d.). Warfarin Tautomers in Solution: A Structural, Computational and Thermodynamic Study. Springer. Available from: [Link]

  • The Royal Society of Chemistry. (2023). Supporting Information. Available from: [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

  • Buchwald, S. L., et al. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PMC. Available from: [Link]

  • Osborne, D. A., et al. (2023, August 28). Warfarin tautomers in solution: a structural, computational and thermodynamic study. ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate proper disposal procedures

The safe handling and disposal of complex organic intermediates are critical components of laboratory safety and operational integrity. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of complex organic intermediates are critical components of laboratory safety and operational integrity. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2) is a highly versatile β -keto ester building block frequently utilized in pharmaceutical synthesis and drug discovery workflows.

However, its specific structural motifs—a reactive β -keto ester moiety coupled with a basic morpholine ring—dictate stringent operational and disposal protocols to prevent cross-reactivity, toxic exposure, and environmental contamination. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the proper handling and disposal of this compound.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative and qualitative hazard profile of the chemical. Based on standard safety data for this compound class, the material is classified as an acute oral toxicant and a multi-system irritant.

Property / Hazard ClassSpecification / Description
Compound Name Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
CAS Number 55356-46-2
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Physical State Solid (typically crystalline powder)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Mechanistic Safety & Handling Rationale

As an Application Scientist, I emphasize that safety protocols must be grounded in chemical causality rather than rote memorization. The hazards associated with Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate stem directly from its functional groups:

  • The Morpholine Ring: The nitrogen atom in the morpholine ring acts as a tertiary amine in this conjugated system. It is susceptible to protonation by strong acids and can undergo violent oxidation if mixed with strong oxidizing agents (e.g., peroxides, nitric acid).

  • The β -Keto Ester Moiety: The methylene protons located between the two carbonyl groups are highly acidic, making the molecule prone to enolization. Consequently, the compound is reactive toward strong bases and nucleophiles, which can trigger unwanted exothermic hydrolysis or decarboxylation reactions in waste containers.

Operational Mandate: Under OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), the handling of this compound requires a documented Chemical Hygiene Plan (CHP)[1]. Segregation from strong oxidizers, acids, and bases during both storage and waste accumulation is a non-negotiable requirement.

Standard Operating Procedure (SOP): Disposal Workflows

To comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[2], this compound must never be discharged into municipal sewer systems. All disposal workflows must operate as a closed, self-validating system.

Phase 1: Waste Classification & Segregation
  • Step 1: Determine the physical state of the waste (pure solid residue vs. dissolved in organic solvent).

  • Step 2: For liquid waste, verify the solvent composition. Segregate into Halogenated (e.g., dissolved in Dichloromethane) or Non-Halogenated (e.g., dissolved in Ethyl Acetate or DMSO) streams to prevent incompatible solvent reactions and reduce incineration costs.

Phase 2: Solid Waste Containment
  • Step 1: Collect unreacted solid powder, contaminated filter paper, and contaminated personal protective equipment (PPE) using non-sparking spatulas.

  • Step 2: Transfer the material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Step 3: Affix a GHS-compliant label reading: "Hazardous Waste - Toxic Organic Solid (Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)."

Phase 3: Liquid Waste Consolidation
  • Step 1: Transfer solvent mixtures containing the compound into designated, properly vented EHS waste carboys.

  • Step 2: Ensure the carboy cap is vented to prevent pressure buildup from potential enol-driven off-gassing or solvent expansion.

Phase 4: Decontamination of Primary Packaging
  • Step 1: Empty reagent vials are considered hazardous waste and must not be rinsed in the sink.

  • Step 2: Triple-rinse the empty container with a compatible, non-reactive solvent (e.g., acetone).

  • Step 3: Collect the rinsate in the Non-Halogenated liquid waste carboy. The rinsed vial can then be disposed of as standard solid hazardous waste.

Emergency Spill Response Protocol

In the event of a localized benchtop spill, immediate mechanical recovery and chemical decontamination are required to prevent aerosolization of the H335-classified powder.

  • Containment & PPE: Evacuate non-essential personnel. Don appropriate PPE, including a fitted N95/P100 particulate respirator, nitrile gloves, and chemical safety goggles.

  • Mechanical Recovery: Do not dry-sweep, as this will aerosolize the irritant powder. Lightly moisten the spilled solid with a fine mist of water or cover it with damp paper towels to suppress dust.

  • Collection: Carefully scoop the moistened material into an HDPE solid waste container.

  • Chemical Decontamination: Wash the spill surface thoroughly with a laboratory-grade detergent and water, followed by an ethanol wipe-down to remove any residual hydrophobic organic traces. Dispose of all cleanup materials as solid hazardous waste.

Operational Workflow Visualization

The following decision tree maps the logical pathway for the disposal of this compound, ensuring compliance with EPA segregation standards.

DisposalWorkflow Start Waste Generation: Ethyl 3-(4-morpholinophenyl) -3-oxopropanoate State Physical State? Start->State Solid Solid Residue / Contaminated PPE State->Solid Solid Liquid Dissolved in Organic Solvent State->Liquid Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer Halogen Contains Halogenated Solvent? Liquid->Halogen HaloWaste Halogenated Waste Carboy Halogen->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Waste Carboy Halogen->NonHaloWaste No (e.g., EtOAc) Incineration EHS Pickup & Licensed High-Temp Incineration HaloWaste->Incineration NonHaloWaste->Incineration SolidContainer->Incineration

Figure 1: Decision tree and operational workflow for the disposal of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450). U.S. Department of Labor. Retrieved April 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K). Retrieved April 6, 2026, from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved April 6, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Comprehensive Safety and Handling Guide: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate Executive Summary Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a morpholine-substituted beta-keto ester frequently utilized as a bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Executive Summary

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a morpholine-substituted beta-keto ester frequently utilized as a building block in active pharmaceutical ingredient (API) synthesis and drug development. Because of its unique structural moieties, handling this compound requires a nuanced approach to laboratory safety. This guide provides actionable, self-validating protocols for researchers to mitigate exposure risks, ensuring both operational efficiency and strict regulatory compliance.

Chemical Identity & Mechanistic Hazard Profiling

To implement effective safety controls, researchers must first understand the causality behind the chemical's hazards.

PropertySpecification
Chemical Name Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
CAS Number 55356-46-2
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Primary GHS Hazard H302 (Harmful if swallowed)

Mechanistic Causality of Hazards: The hazard profile of this compound is driven by two primary functional groups. First, the morpholine ring (a secondary amine ether) significantly increases the molecule's overall basicity and lipophilicity. This high lipid solubility facilitates rapid dermal penetration, meaning unprotected skin contact can lead to localized irritation or systemic absorption. Second, the beta-keto ester moiety is highly prone to enolization. This structural dynamic makes the compound reactive toward strong oxidizing agents and strong bases. According to its Safety Data Sheet (SDS), the compound is strictly classified under GHS as H302 (Harmful if swallowed)[1]. Consequently, protocols must be designed to eliminate the generation of inhalable dust and prevent any transdermal exposure.

Personal Protective Equipment (PPE) Matrix

In accordance with the2[2] and the3[3], the following PPE matrix is mandatory. Each requirement is causally linked to the chemical's specific properties.

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a robust chemical barrier against lipid-soluble morpholine derivatives. Standard latex is highly permeable to such organics and must be avoided.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa from micro-aerosolization of the solid powder during spatula transfer and prevents reactive splashing.
Body Protection Flame-Resistant (FR) Cotton Lab CoatPrevents dermal accumulation of chemical dust. FR material mitigates thermal risks if the beta-keto ester inadvertently reacts with an oxidizer.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hoods) fail or during bulk transfer outside of primary containment.

Operational Logistics & Handling Protocol

To ensure a self-validating safety system, researchers must follow a strict operational workflow. This step-by-step methodology aligns with the authoritative guidelines outlined in 4[4].

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Verify that the chemical fume hood is fully operational with a continuous face velocity of 80–120 feet per minute (fpm).

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the FR lab coat and ANSI-rated chemical splash goggles.

  • Apparatus Staging: Assemble all weighing boats, anti-static spatulas, and reaction vessels inside the fume hood before opening the chemical container. This ensures the chemical is never exposed to ambient laboratory air.

  • Material Transfer: Open the container of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate slowly to prevent dust aerosolization. Use the anti-static spatula to transfer the solid, keeping the transfer distance as short as possible.

  • Vessel Sealing: Once the desired mass is obtained, immediately seal the primary chemical container. Transfer the weighed solid into the reaction vessel and attach a closed-system adapter (e.g., a septum or condenser).

  • Decontamination: Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., isopropanol) to dissolve and capture any residual morpholine derivative.

SafeHandlingWorkflow A 1. Hazard Assessment (Review SDS & H302 Risks) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B Clearance C 3. Engineering Controls (Fume Hood >100 fpm) B->C D 4. Material Transfer (Minimize Aerosolization) C->D E 5. Reaction Assembly (Closed-System Apparatus) D->E High Risk Step F 6. Waste Segregation (Halogen-Free Organics) E->F Post-Reaction G 7. PPE Doffing (Decontaminate & Wash) F->G

Fig 1. Step-by-step safe handling workflow for morpholine derivatives.

Spill Response & Waste Disposal Plan

Because of its H302 classification, any spill of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate must be treated as a systemic health hazard[1].

Step-by-Step Spill Containment:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Contain: If the chemical is in solid form, gently cover the spill with damp absorbent paper to trap the powder and prevent dust generation. If dissolved in a solvent, circle the spill with an inert absorbent (e.g., vermiculite or sand).

  • Collect: Use a non-sparking scoop to collect the absorbed material. Never sweep dry chemical powder, as this will aerosolize the morpholine derivative.

  • Sanitize: Wash the spill area with a dilute, mild acidic solution (to neutralize the basic morpholine moiety), followed by standard soap and water.

Waste Disposal: Collect all contaminated PPE, absorbent towels, and chemical waste in a clearly labeled, sealable polyethylene container. Dispose of the container as "Halogen-Free Organic Waste" in strict compliance with local EPA/RCRA regulations and your institution's Chemical Hygiene Plan[3].

References

  • 55356-46-2 | Ethyl 3-(4-morpholinophenyl)
  • 29 CFR 1910.
  • Personal Protective Equipment Subpart I 29 CFR 1910.
  • Source: National Center for Biotechnology Information (NCBI)

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